4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Description
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Properties
IUPAC Name |
(4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDOPMFGWASYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674065 | |
| Record name | 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-03-4 | |
| Record name | 4-Methoxy-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine: A Key Intermediate in Kinase Inhibitor Discovery
Abstract
The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with purine and indole systems allows for favorable interactions with various biological targets. This guide provides an in-depth, technically-focused overview of a robust synthetic pathway to 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine, a critical building block for the elaboration of complex, biologically active molecules. We will dissect a common two-stage synthetic strategy: the initial construction of the 4-methoxy-7-azaindole core followed by the strategic protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group. This document explains the causal relationships behind experimental choices, providing researchers and drug development professionals with a comprehensive and actionable protocol.
Introduction: The Significance of the 7-Azaindole Core
The fusion of a pyridine and a pyrrole ring gives rise to azaindoles, a class of heterocyclic compounds that have garnered immense interest in drug discovery.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, significantly influencing the molecule's solubility, metabolic stability, and binding affinity to target proteins.[2] Specifically, the 4-methoxy substituted 7-azaindole core is a recurring motif in potent kinase inhibitors, where the methoxy group can form key interactions within the ATP-binding pocket.
The synthesis of the target compound, this compound, serves two primary purposes in a broader synthetic campaign:
-
Facilitating C-H Functionalization: The bulky triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen directs subsequent electrophilic substitution or metalation to other positions on the heterocyclic core.
-
Enhancing Solubility and Handling: The lipophilic TIPS group often improves the solubility of the azaindole intermediate in organic solvents, simplifying purification and handling.
Retrosynthetic Analysis and Strategy
The synthesis can be logically divided into two primary transformations: N-H protection and the formation of the 4-methoxy-azaindole core.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic pathway highlights a common and effective strategy. It begins with commercially available 7-azaindole, which is first functionalized at the 4-position and then protected. An alternative approach involving the Sonogashira coupling of substituted pyridines to build the pyrrole ring is also a powerful method for constructing the azaindole core.[3][4][5]
Synthesis of the 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Core
A reliable method for introducing a methoxy group at the 4-position of the 7-azaindole scaffold involves a three-step sequence starting from the parent 7-azaindole: N-oxidation, halogenation, and subsequent nucleophilic aromatic substitution (SNAr). A Chinese patent describes a high-yield process for this transformation.[6]
Mechanistic Considerations
-
N-Oxidation: The pyridine nitrogen is first oxidized, typically with an oxidizing agent like hydrogen peroxide. This step serves to activate the pyridine ring. The resulting N-oxide directs subsequent electrophilic attack to the C4 position.
-
Halogenation: The N-oxide is then treated with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃). This converts the N-oxide to a highly reactive intermediate that readily undergoes halogenation at the C4 position.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-halo-7-azaindole is an excellent substrate for SNAr reactions. Treatment with sodium methoxide in a suitable solvent like DMF displaces the halide to afford the desired 4-methoxy-7-azaindole.
N-H Protection with Triisopropylsilyl (TIPS) Group
With the 4-methoxy-azaindole core in hand, the next crucial step is the protection of the pyrrole N-H. The choice of the protecting group is critical for the success of subsequent reactions.
Rationale for Selecting the TIPS Group
The triisopropylsilyl (TIPS) group is an excellent choice for protecting the N-H of azaindoles for several reasons:
-
Steric Bulk: Its large steric profile provides excellent protection and can direct metallation to other positions of the ring system.
-
Robustness: TIPS ethers are significantly more stable to a wide range of reaction conditions (e.g., organometallic reagents, mild acidic and basic conditions) compared to smaller silyl ethers like TMS (trimethylsilyl).
-
Facile Cleavage: Despite its stability, the TIPS group can be removed under specific and mild conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Detailed Experimental Protocols
Part A: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from established procedures for the functionalization of 7-azaindole.[6]
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole in a suitable solvent (e.g., THF), add hydrogen peroxide dropwise at a reduced temperature (e.g., 5 °C).[6]
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching any remaining peroxide and extracting the N-oxide product.
Step 2: Halogenation
-
Dissolve the N-oxide from the previous step in a solvent like acetonitrile.
-
Add phosphorus oxychloride (POCl₃) under controlled temperature conditions.[6]
-
Heat the reaction mixture to promote the halogenation.
-
After completion, carefully quench the reaction and isolate the 4-chloro-7-azaindole product.
Step 3: Methoxylation
-
Dissolve the 4-chloro-7-azaindole in an anhydrous polar aprotic solvent such as DMF.
-
Add sodium methoxide and heat the reaction mixture (e.g., 110-130 °C).[6]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, perform an aqueous workup and extract the 4-methoxy-7-azaindole. The product can be further purified by recrystallization or column chromatography.
Part B: Synthesis of this compound
This is a standard procedure for the silylation of N-H bonds in heterocyclic systems.[7]
Caption: Experimental workflow for TIPS protection.
Detailed Steps:
-
To a solution of 4-methoxy-1H-pyrrolo[2,3-c]pyridine in anhydrous DMF, add a base such as imidazole or sodium hydride at 0 °C.
-
Slowly add triisopropylsilyl chloride (TIPSCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | C₈H₈N₂O | 148.16 | 40-60% (overall) |
| This compound | C₁₇H₂₈N₂OSi | 304.50 | >90% |
Conclusion
The synthesis of this compound is a reproducible and scalable process that provides access to a highly valuable building block for drug discovery. The outlined strategy, involving the functionalization of the 7-azaindole core followed by robust N-H protection, is a field-proven approach. Understanding the mechanistic principles behind each step allows for rational optimization and troubleshooting. This guide provides the necessary technical details and strategic insights for researchers to confidently incorporate this important intermediate into their synthetic programs targeting novel kinase inhibitors and other therapeutics.
References
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). IntechOpen. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). ResearchGate. [Link]
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-
ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2010). ResearchGate. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole. (2018). ResearchGate. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). RosDok. [Link]
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Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2009). Synthetic Communications. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules. [Link]
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Protection of Alcohol by Silyl ether. (n.d.). SynArchive. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules. [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2007). Journal of the Mexican Chemical Society. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. (2000). ResearchGate. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules. [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2007). ResearchGate. [Link]
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Characterization of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
An In-Depth Technical Guide to the Synthesis and
Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details a robust synthetic protocol, outlines a complete workflow for structural characterization and purity assessment, and discusses the compound's reactivity and applications. It is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable synthetic intermediate. We will explore the causality behind experimental choices, from the selection of the protecting group to the specific parameters for spectroscopic analysis, ensuring a reproducible and validated approach.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged heterocyclic scaffold in drug discovery. As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced aqueous solubility and superior bioavailability, to drug candidates.[1] Derivatives of the broader azaindole class have demonstrated a wide spectrum of biological activities and are integral components of several FDA-approved therapeutics, particularly as kinase inhibitors in oncology.[2][3]
The strategic functionalization of the 6-azaindole nucleus is critical for modulating its pharmacological profile. The title compound, this compound, is a purpose-built intermediate designed for advanced synthetic applications. The methoxy group at the 4-position serves as a key electronic and steric modulator, while the triisopropylsilyl (TIPS) group on the pyrrole nitrogen provides robust protection, enabling selective chemical transformations at other positions of the bicyclic system. This guide provides the essential technical details for its synthesis and definitive characterization.
Synthesis and Purification Workflow
The preparation of the title compound is achieved through the N-silylation of the commercially available 4-Methoxy-1H-pyrrolo[2,3-c]pyridine. The choice of the triisopropylsilyl (TIPS) group is deliberate; its steric bulk provides high stability against a wide range of reagents and reaction conditions, yet it can be removed reliably under specific, mild conditions, typically using a fluoride source.[4][5]
Figure 1: General workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: The use of a strong, non-nucleophilic base like NaH ensures complete and clean deprotonation of the pyrrole N-H without competing side reactions.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure title compound.
Physicochemical and Spectroscopic Characterization
Full characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following properties and spectroscopic data are expected for this compound.
Figure 2: Logical workflow for the comprehensive characterization of the final product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈N₂OSi | [6] |
| Molecular Weight | 304.51 g/mol | [6] |
| CAS Number | 1186311-03-4 | [6][7] |
| Appearance | Expected to be a colorless oil or a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, CDCl₃) | General chemical principles |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 (Pyridine) | ~8.15 | d | J ≈ 5.5 | Deshielded by adjacent pyridine nitrogen. |
| H-5 (Pyridine) | ~6.70 | d | J ≈ 5.5 | Shielded by the methoxy group, coupled to H-7. |
| H-2 (Pyrrole) | ~7.20 | d | J ≈ 3.5 | Typical pyrrole α-proton, coupled to H-3. |
| H-3 (Pyrrole) | ~6.60 | d | J ≈ 3.5 | Typical pyrrole β-proton, coupled to H-2. |
| -OCH₃ | ~4.00 | s | - | Methoxy singlet in a typical region. |
| -Si[CH (CH₃)₂]₃ | ~1.65 | sept | J ≈ 7.5 | Methine proton of the isopropyl group. |
| -Si[CH(CH₃ )₂]₃ | ~1.10 | d | J ≈ 7.5 | Methyl protons of the isopropyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-4 (C-O) | ~160.0 | Aromatic carbon attached to electron-donating oxygen. |
| C-7a (bridgehead) | ~148.0 | Bridgehead carbon adjacent to pyridine nitrogen. |
| C-7 (Pyridine) | ~142.0 | Pyridine C-H. |
| C-3a (bridgehead) | ~128.0 | Pyrrole bridgehead carbon. |
| C-2 (Pyrrole) | ~125.0 | Pyrrole α-carbon. |
| C-5 (Pyridine) | ~105.0 | Shielded by the methoxy group. |
| C-3 (Pyrrole) | ~102.0 | Pyrrole β-carbon. |
| -OCH₃ | ~55.0 | Methoxy carbon. |
| -Si[CH (CH₃)₂]₃ | ~18.0 | Isopropyl methine carbon attached to silicon. |
| -Si[CH(CH₃ )₂]₃ | ~12.0 | Isopropyl methyl carbons. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula.
-
Protocol: A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The analysis is performed in positive ion mode.
-
Expected Result: The primary observed ion will be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₇H₂₉N₂OSi]⁺: 305.2049
-
Trustworthiness: The experimentally observed m/z value should be within 5 ppm of the calculated value to confirm the elemental composition. A common fragmentation pathway involves the loss of an isopropyl group (-43 Da) from the TIPS moiety.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Protocol: The spectrum can be obtained using a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Expected Key Peaks (cm⁻¹):
-
~2945, 2865: Aliphatic C-H stretching (from TIPS and methoxy groups).
-
~3100-3000: Aromatic C-H stretching.
-
~1600, 1480: Aromatic C=C and C=N ring stretching.
-
~1275, 1050: C-O stretching from the methoxy group.
-
Reactivity, Handling, and Applications
The utility of this compound lies in the robust nature of the TIPS protecting group, which allows for selective functionalization at other sites.
-
Stability and Storage: The compound is stable under standard laboratory conditions. It should be stored in a cool, dry place under an inert atmosphere to prevent slow hydrolysis of the silyl ether bond.
-
Deprotection: The TIPS group is typically removed using a fluoride ion source.[8] A standard protocol involves treating the compound with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature.
-
Applications in Drug Development: This intermediate is a valuable building block for synthesizing more complex molecules. The protected 6-azaindole can undergo various reactions, such as halogenation at the C-3 or C-5 positions, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.[9][10] These subsequent modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs targeting kinases, among other protein families.[11][12]
Conclusion
This guide has detailed the synthesis and comprehensive characterization of this compound. By employing a logical workflow of synthesis, purification, and multi-technique spectroscopic analysis (NMR, MS, IR), the identity, structure, and purity of this important synthetic intermediate can be unequivocally confirmed. The rationale behind the choice of protecting group and the interpretation of the analytical data provide researchers with the necessary foundation to confidently prepare and utilize this compound in their synthetic and medicinal chemistry endeavors.
References
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: [Link]
-
ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available from: [Link]
-
ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Available from: [Link]
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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NIH National Center for Biotechnology Information. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Available from: [Link]
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Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
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ACS Publications. The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More?. Available from: [Link]
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ACS Publications. The triisopropylsilyl group as a hydroxyl-protecting function. Available from: [Link]
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SynArchive. Protection of Alcohol by Silyl ether. Available from: [Link]
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NIH National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
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NIH National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
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MDPI. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]
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PubMed. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Available from: [Link]
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The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Pyrrolo[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore.[1][2] Its inherent molecular polarity, potential for hydrogen bonding, and structural similarity to endogenous purines make it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the discovery process for new pyrrolo[2,3-c]pyridine derivatives, from synthetic strategy and mechanistic considerations to biological evaluation and lead optimization. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for next-generation therapies targeting a range of diseases, including cancer and neurodegenerative disorders.[1][2]
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Core
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with over half of all unique small-molecule drugs featuring at least one such ring system.[1] Among these, the pyrrolo[2,3-c]pyridine scaffold has emerged as a particularly fruitful area of investigation. Its structural features allow it to mimic the adenine core of ATP, making it a prime candidate for the development of kinase inhibitors.[3] Furthermore, the scaffold's ability to be readily functionalized at multiple positions provides a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.
This guide will navigate the intricate process of discovering novel pyrrolo[2,3-c]pyridine derivatives, emphasizing a rational, data-driven approach. We will explore key synthetic methodologies, delve into the nuances of structure-activity relationship (SAR) studies, and provide detailed protocols for critical experiments.
Charting the Course: Synthetic Strategies for the Pyrrolo[2,3-c]pyridine Nucleus
The construction of the pyrrolo[2,3-c]pyridine core is a critical first step in the discovery process. The choice of synthetic route is dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials. Here, we outline a common and versatile approach.
Key Synthetic Transformations
A frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. This approach offers a high degree of control over the final substitution pattern.
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Introduction: The Pyrrolopyridine Scaffold as a Privileged Core in Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Pyrrolopyridine Analogs
The pyrrolopyridine bicyclic ring system, a fusion of pyrrole and pyridine rings, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Existing as six distinct structural isomers (such as pyrrolo[2,3-b], [3,2-c], [3,4-c], etc.), this scaffold is often considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its structural similarity to purines, the fundamental components of DNA and ATP, allows pyrrolopyridine analogs to function effectively as competitors in various enzymatic pathways, particularly those involving kinases.[2]
While research spans across all isomers, this guide will delve into the core biological activities demonstrated by this family, with a conceptual focus on how substitutions, such as the 4-methoxy group on the pyrrolo[2,3-c]pyridine isomer, can modulate these effects. The primary therapeutic avenues explored for these analogs are in oncology, driven by their potent kinase inhibition, and in infectious diseases, owing to their antimicrobial properties. This document will synthesize findings from across the pyrrolopyridine class to provide a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Section 1: Pyrrolopyridine Analogs as Potent Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, including growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrrolopyridine derivatives have emerged as a robust scaffold for the development of ATP-competitive kinase inhibitors, leading to the discovery of compounds with high potency and selectivity against various oncogenic kinases.[2]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The efficacy of pyrrolopyridine analogs as kinase inhibitors stems from their structural resemblance to adenine, the core of ATP. This allows them to occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade that drives tumor cell proliferation and survival. Different isomers and substitutions on the pyrrolopyridine core allow for fine-tuning of the binding affinity and selectivity for specific kinases.
For example, derivatives of the pyrrolo[2,3-b]pyridine scaffold have been extensively developed as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[3][4] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase (CSF-1R), a key driver in ovarian, prostate, and breast cancers.[5]
Key Kinase Targets and Structure-Activity Insights
Research has identified several key kinase targets for which pyrrolopyridine analogs show significant promise:
-
c-Met Kinase: A series of pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety were synthesized and evaluated for c-Met inhibition. The most potent analog demonstrated an IC50 value of 1.68 nM. Structure-activity relationship studies revealed that the presence of electron-withdrawing groups was crucial for enhancing inhibitory activity.[3] Another study on pyrrolopyridine-pyridone based inhibitors identified a compound with a c-Met IC50 of 1.8 nM, which also showed significant in vivo antitumor activity in a gastric carcinoma xenograft model.[4]
-
FMS Kinase (CSF-1R): A study of eighteen pyrrolo[3,2-c]pyridine derivatives identified compounds with IC50 values as low as 30 nM against FMS kinase. The most promising compound was found to be over 33 times more selective for FMS compared to a panel of 39 other kinases, highlighting the potential for developing highly targeted therapies.[5]
-
Cyclin-Dependent Kinases (CDK4/6): Overexpression of CDK4/6 is common in many cancers, playing a key role in cell cycle regulation. Novel analogs based on a benzo[d]pyrrolo[1,2-a]imidazole core, which contains a related pyrrole fusion, have been developed as potent and selective CDK4/6 inhibitors, with one compound showing an IC50 of 0.9 nM for CDK6.[6]
-
Dual EGFR/VEGFR-2 Inhibition: Some pyridine-based compounds have been developed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a promising strategy for simultaneously targeting tumor growth and angiogenesis.[7]
The following DOT script visualizes the c-Met signaling pathway, a common target for pyrrolopyridine inhibitors.
Quantitative Data Summary
| Compound Class | Target Kinase | Most Potent Analog IC50 | Reference |
| Pyrrolo[2,3-b]pyridine | c-Met | 1.68 nM | [3] |
| Pyrrolopyridine-pyridone | c-Met | 1.8 nM | [4] |
| Pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 30 nM | [5] |
| Benzo[d]pyrrolo[1,2-a]imidazole | CDK6 | 0.9 nM | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Objective: To quantify the potency of a 4-methoxypyrrolo[2,3-c]pyridine analog as an inhibitor of a specific protein kinase (e.g., c-Met).
Principle: A luminescence-based assay (e.g., Kinase-Glo®) is used to measure the amount of ATP remaining in solution following a kinase reaction. The inhibitory effect of the compound is directly proportional to the luminescence signal, as less ATP is consumed when the kinase is inhibited.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase substrate peptide
-
Test compound (pyrrolopyridine analog) dissolved in DMSO
-
Kinase-Glo® Luminescence Assay Kit
-
Kinase reaction buffer (containing MgCl2, DTT)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Reaction Setup: In each well of the plate, add the components in the following order:
-
Kinase reaction buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase substrate.
-
Recombinant kinase enzyme.
-
-
Initiation of Reaction: Add a predetermined concentration of ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination and Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Rationale for Method Choice: Luminescence-based assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening, making them a standard in drug discovery for evaluating kinase inhibitors. The self-validating nature of the assay comes from the inclusion of positive and negative controls, which ensure the reliability of the calculated IC50 values.
Section 2: Antimicrobial Activity of Pyrrolopyridine Analogs
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for developing new antibiotics. The pyrrolopyridine core has demonstrated a spectrum of antimicrobial activities, including antibacterial and antifungal effects, making it a valuable starting point for the development of new anti-infective agents.[8][9]
Spectrum of Activity and Mechanistic Insights
Derivatives of various pyrrolopyridine isomers have shown activity against a range of pathogens. For instance, certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives exhibit moderate activity against Staphylococcus aureus and the fungus Candida albicans.[10] Other studies have highlighted the potential of pyrrolopyridines in treating mycobacterial infections by targeting enzymes like enoyl-acyl carrier protein reductase (InhA), which is crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis.[10]
The mechanism of action is often tied to the inhibition of essential cellular processes. The structural features of the pyrrolopyridine scaffold can be modified to target specific bacterial or fungal enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Pyridine Derivative 12a | E. coli | 19.5 | [11] |
| Pyridine Derivative 12a | B. mycoides | < 4.8 | [11] |
| Pyridine Derivative 15 | C. albicans | 39 | [11] |
| Azetidine-2-one 110a/b | S. aureus, E. coli, P. aeruginosa | Potent Activity | [9] |
Experimental Workflow and Protocol
The following diagram illustrates a standard workflow for screening and evaluating the antimicrobial potential of new chemical entities.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a pyrrolopyridine analog that visibly inhibits the growth of a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the microorganism. Growth is assessed after incubation by visual turbidity or by using a growth indicator.
Materials:
-
Test compound (pyrrolopyridine analog) in DMSO.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism culture in log-phase growth.
-
Spectrophotometer or McFarland standards for inoculum standardization.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole).
-
Negative (growth) control (no compound).
-
Sterility control (no inoculum).
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the microbial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the wells.
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the stock test compound solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a plate with serially diluted compound.
-
-
Inoculation: Add the standardized microbial inoculum to each well (except the sterility control).
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A separate row with a known antibiotic.
-
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Rationale for Method Choice: The broth microdilution method is the gold standard for quantitative susceptibility testing. It is reproducible, scalable, and provides a precise MIC value, which is essential for comparing the potency of different analogs and for guiding further drug development.[11]
References
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Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][12]-thiazepin-3(2H). National Institutes of Health. Available at:
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link]
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Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry. Available at: [Link]
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Structure activity relationship of compound 4. ResearchGate. Available at: [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry. Available at: [Link]
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Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 4-oxoquinoline moiety as potential antitumor inhibitor. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. Available at: [Link]
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Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Advances. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). Pharmaceuticals (Basel). Available at: [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). RSC Medicinal Chemistry. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Available at: [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Available at: [Link]
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Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2007). ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to Triisopropylsilyl (TIPS) as a Protecting Group for Pyrrolopyridines
Introduction: The Strategic Importance of Pyrrolopyridines and the Necessity of Robust Protection
Pyrrolopyridines, also known as azaindoles, represent a cornerstone scaffold in modern medicinal chemistry.[1][2] Their structural resemblance to purines allows them to effectively mimic the ATP molecule, making them privileged structures for the development of kinase inhibitors targeting a host of diseases, most notably cancer.[2] The synthesis of complex, highly functionalized pyrrolopyridine derivatives, a common practice in drug development, is a multi-step process where the reactivity of the pyrrole N-H bond can interfere with desired chemical transformations.[3][4] This necessitates the use of protecting groups to temporarily mask this reactive site, enabling chemists to perform reactions on other parts of the molecule with high selectivity and yield.[5]
Among the arsenal of available protecting groups, the triisopropylsilyl (TIPS) group has emerged as a particularly effective and robust choice for the N-protection of pyrrolopyridines and other nitrogen heterocycles.[6][7] This guide provides a comprehensive overview of the rationale, application, and mechanistic underpinnings of using the TIPS group in the context of pyrrolopyridine chemistry, tailored for researchers and professionals in drug development.
The Rationale for TIPS Protection: A Synthesis of Stability and Steric Control
The selection of a protecting group is a critical strategic decision in any synthetic campaign. The ideal group should be easy to install, stable to a wide range of reaction conditions, and straightforward to remove without affecting the rest of the molecule.[5] The TIPS group excels in these areas due to a unique combination of steric and electronic properties.
-
Exceptional Steric Bulk and Stability: The defining feature of the TIPS group is the three bulky isopropyl substituents attached to the silicon atom. This steric hindrance provides a formidable shield for the nitrogen-silicon bond, rendering it exceptionally stable under a variety of harsh reaction conditions, including both acidic and basic media.[8] This stability surpasses that of smaller silyl ethers like tert-butyldimethylsilyl (TBS) and is crucial for multi-step syntheses involving cross-coupling reactions, metallations, or vigorous functional group interconversions.[8][9]
-
Minimal Electronic Perturbation: Unlike electron-withdrawing protecting groups such as Boc (tert-butoxycarbonyl) or various sulfonyl groups, silyl groups like TIPS do not significantly alter the electron density of the heterocyclic ring.[6] This is a critical advantage as it preserves the inherent reactivity of the pyrrolopyridine core for subsequent transformations.
-
Orthogonal Deprotection: The unique cleavage conditions required for the TIPS group allow for its use in orthogonal protecting group strategies.[5] It can remain intact while other, more labile groups (e.g., TBS, Boc, or esters) are selectively removed, enabling complex and sequential molecular assembly.[5][10]
Comparative Stability of Common Silyl Protecting Groups
The stability of silyl ethers is directly proportional to the steric bulk around the silicon atom. The TIPS group's superior stability is quantifiable and essential for strategic synthetic planning.
| Protecting Group | Relative Rate of Acidic Hydrolysis (TMS=1) | Relative Rate of Basic Hydrolysis (TMS=1) | General Stability Rank |
| Trimethylsilyl (TMS) | 1 | 1 | Lowest |
| Triethylsilyl (TES) | 64 | ~10 | Low |
| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20 | Medium |
| Triisopropylsilyl (TIPS) | 700,000 | ~100 | High |
| tert-Butyldiphenylsilyl (TBDPS) | 500,000 | ~70 | High |
| Data compiled from various sources illustrates the significantly enhanced stability of the TIPS group, particularly under acidic conditions.[8][11] |
Experimental Methodologies: A Practical Guide
The successful implementation of a protecting group strategy relies on well-defined and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the protection and deprotection of pyrrolopyridines using the TIPS group.
Workflow for N-TIPS Protection of Pyrrolopyridines
The introduction of the TIPS group onto the pyrrolopyridine nitrogen is typically achieved via a nucleophilic substitution reaction using triisopropylsilyl chloride (TIPSCl).
Caption: General workflow for the N-protection of pyrrolopyridines with TIPSCl.
Detailed Protocol: N-TIPS Protection
-
Preparation: To a solution of the pyrrolopyridine substrate (1.0 equiv) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a suitable base. For less acidic N-H bonds, imidazole (1.5-2.0 equiv) is sufficient. For more acidic substrates or to drive the reaction to completion, a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) is recommended.
-
Reaction: Cool the mixture to 0 °C in an ice bath. If using NaH, stir for 15-30 minutes to allow for deprotonation. Slowly add triisopropylsilyl chloride (TIPSCl, 1.1-1.3 equiv) dropwise to the stirred solution.[12][13]
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-TIPS protected pyrrolopyridine.
Workflow for N-TIPS Deprotection
The cleavage of the robust N-Si bond is most effectively achieved using a fluoride source, which has a high affinity for silicon.[14]
Caption: General workflow for the deprotection of an N-TIPS protected pyrrolopyridine.
Detailed Protocol: Fluoride-Mediated N-TIPS Deprotection
-
Preparation: Dissolve the N-TIPS protected pyrrolopyridine (1.0 equiv) in THF.
-
Reaction: To the stirred solution, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 equivalents).[14] The reaction is typically run at room temperature, but for particularly stable N-TIPS bonds, gentle heating (e.g., 40-50 °C) may be required.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.[14]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution or water.[14] An operationally simple work-up to remove TBAF byproducts involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate, followed by stirring and filtration.[15]
-
Extraction: If using a standard aqueous work-up, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the deprotected pyrrolopyridine.[14]
-
For Base-Sensitive Substrates: An alternative to TBAF is HF-Pyridine complex.[14] This reaction must be conducted in plasticware, as HF reacts with glass. The protocol is similar, but requires extreme caution due to the toxicity and corrosivity of HF.[14]
Mechanistic Insights: The Chemistry Behind the Curtain
Understanding the mechanisms of protection and deprotection allows for rational troubleshooting and optimization of reaction conditions.
Mechanism of N-TIPS Protection
The protection reaction proceeds via a nucleophilic attack of the deprotonated pyrrolopyridine nitrogen onto the electrophilic silicon atom of TIPSCl.
Caption: SN2-type mechanism for N-silylation of the pyrrolopyridine anion.
Mechanism of Fluoride-Mediated Deprotection
The driving force for this reaction is the formation of the exceptionally strong Si-F bond. The fluoride ion attacks the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate, which then fragments to release the deprotonated pyrrolopyridine.
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The Strategic Deployment of Silylation in the Synthesis of Pyrrolo[2,3-c]pyridines: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, presents unique challenges due to the electronic properties of the fused heterocyclic system. This in-depth technical guide elucidates the critical role of silylation in navigating these synthetic hurdles. We will explore the underlying mechanisms by which silyl protecting groups, beyond their conventional role, modulate reactivity and regioselectivity to facilitate the efficient construction of the pyrrolo[2,3-c]pyridine core. This guide will provide field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in the rational design and execution of synthetic routes towards this important class of molecules.
Introduction: The Synthetic Challenge of the Pyrrolo[2,3-c]pyridine Core
The fusion of a pyrrole ring to the [c] face of a pyridine ring creates the pyrrolo[2,3-c]pyridine system. This arrangement results in a unique electronic landscape that influences its reactivity. The pyridine nitrogen withdraws electron density from the bicyclic system, affecting the nucleophilicity of the pyrrole moiety and the susceptibility of the pyridine ring to substitution reactions. Consequently, traditional indole synthesis methodologies often require significant adaptation to be successfully applied to their aza-analogs.
Key challenges in the synthesis of pyrrolo[2,3-c]pyridines include:
-
Regiocontrol: Directing reactions to the desired positions on both the pyrrole and pyridine rings.
-
Reactivity Modulation: Overcoming the deactivating effect of the pyridine nitrogen on the pyrrole ring for certain transformations.
-
Stability of Intermediates: Ensuring the stability of reactive intermediates throughout the synthetic sequence.
Silylation of the pyrrole nitrogen has emerged as a powerful strategy to address these challenges, serving not merely as a passive protecting group but as an active director of reactivity.
The Multifaceted Role of Silylation: Beyond Protection
The introduction of a silyl group, most commonly a triisopropylsilyl (TIPS) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, onto the pyrrole nitrogen profoundly alters the steric and electronic properties of the azaindole precursor.[1][2] This modulation is central to the successful execution of several key synthetic strategies.
Electronic Effects: Fine-Tuning Reactivity
The N-H proton of the pyrrole ring is acidic and can interfere with many organometallic and base-mediated reactions. Replacing this proton with a silyl group has several key electronic consequences:
-
Enhanced Nucleophilicity of the Pyrrole Ring: While seemingly counterintuitive, N-silylation can enhance the electron density of the pyrrole ring, making it more susceptible to electrophilic attack at the C3 position. This is crucial for reactions involving the formation of the pyridine ring on a pre-existing pyrrole.
-
Stabilization of Anionic Intermediates: In reactions involving deprotonation of the heterocyclic core, such as directed metalation, the silyl group can stabilize the resulting anion, facilitating subsequent reactions with electrophiles.[1]
-
Modulation of π-System Electronics: The nature of the silyl group can subtly influence the overall electronic distribution of the fused ring system, impacting the regioselectivity of substitution reactions on the pyridine ring.
Steric Influence: Directing Regioselectivity
The sheer bulk of silyl groups like TIPS provides a powerful tool for directing the regioselectivity of reactions. By sterically encumbering the N1-position, a bulky silyl group can:
-
Direct Electrophilic Attack: Force incoming electrophiles to attack less hindered positions of the pyrrole ring.
-
Influence Conformation: Control the conformation of flexible side chains, which can be critical in cyclization reactions.
Silylation in Action: Key Synthetic Strategies for Pyrrolo[2,3-c]pyridines
The strategic application of silylation is evident in several modern and efficient methods for constructing the pyrrolo[2,3-c]pyridine core.
Annulation of the Pyridine Ring onto a Silylated Pyrrole Precursor
A common and effective strategy involves building the pyridine ring onto a pre-functionalized pyrrole. In this approach, silylation of the pyrrole nitrogen is instrumental for the success of key cross-coupling reactions.
A notable example is the synthesis of a 2-(pyrrol-3-yl)aniline derivative, a key precursor for pyrrolo[2,3-c]quinolines, which shares the core fused system.[2] This synthesis utilizes a Suzuki-Miyaura coupling between 2-iodoaniline and a TIPS-protected 3-(boronic acid pinacol ester)pyrrole.
Mechanistic Rationale for Silylation in the Suzuki-Miyaura Coupling:
-
Prevention of N-H Reactivity: The acidic N-H proton of the pyrrole would otherwise interfere with the basic conditions and the organometallic intermediates of the Suzuki-Miyaura reaction.
-
Enhanced Stability of the Boronic Ester: The TIPS group stabilizes the pyrrole boronic ester, preventing protodeboronation under the reaction conditions.
-
Favorable Electronic Properties for Transmetalation: The electron-donating nature of the N-TIPS group can facilitate the transmetalation step in the catalytic cycle by increasing the electron density on the pyrrole ring.
Experimental Protocol: Synthesis of a TIPS-Protected Pyrrole Boronate and Subsequent Suzuki-Miyaura Coupling
Part A: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrole
-
To a solution of 1-(triisopropylsilyl)-1H-pyrrole (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Part B: Suzuki-Miyaura Coupling
-
To a degassed mixture of 2-iodoaniline (1.0 eq), the TIPS-protected pyrrole boronate from Part A (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of dioxane and water (0.1 M), add Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part C: Deprotection of the TIPS Group
-
To a solution of the TIPS-protected 2-(pyrrol-3-yl)aniline (1.0 eq) in THF (0.1 M) at 0 °C, add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Annulation of the Pyrrole Ring onto a Pyridine Precursor
An alternative and widely used approach is the construction of the pyrrole ring onto a substituted pyridine. The Leimgruber-Batcho indole synthesis has been successfully adapted for this purpose.[3] This method typically involves the reaction of a 4-methyl-3-nitropyridine with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to generate an enamine, which then undergoes reductive cyclization to form the pyrrolo[2,3-c]pyridine core.
While this classical approach does not inherently require N-silylation, modern variations and subsequent functionalization steps often employ silyl protecting groups for enhanced efficiency and versatility. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group on the pyrrole nitrogen of a related pyrrolo[2,3-d]pyrimidine has been shown to be crucial for directing lithiation to the C-6 position for further functionalization.[1]
Mechanistic Role of the SEM Group in Directed Lithiation:
The SEM group acts as a powerful directing group for metalation. The oxygen atoms in the SEM moiety can coordinate with the lithium cation of the organolithium base (e.g., LDA), positioning the base for preferential deprotonation at the adjacent C-6 position. This regioselectivity would be difficult to achieve in the absence of such a directing group.
Experimental Protocol: SEM Protection of a Pyrrolopyrimidine
-
Cool a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.3 M) to 0 °C.
-
Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (1.0 M) dropwise to the cooled suspension over 15 minutes.
-
Stir the reaction mixture at 0 °C for 20 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.
-
Continue stirring at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualization of Key Synthetic Pathways
To visually summarize the strategic use of silylation, the following diagrams illustrate the key transformations discussed.
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The Structural Elucidation of Silylated Azaindoles: A Guide for Medicinal and Synthetic Chemists
An In-Depth Technical Guide
Abstract
Azaindole scaffolds are cornerstones in modern medicinal chemistry, renowned for their role as bioisosteres of indoles in clinically successful drugs.[1][2] Their synthesis and functionalization often necessitate the use of protecting groups, with silyl groups being a prevalent choice due to their versatility and tunable stability. However, the introduction of a silyl group presents a critical analytical challenge: determining its precise location on the bicyclic azaindole system. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous structural elucidation of silylated azaindoles. We will move beyond procedural lists to explain the causality behind experimental choices, integrating multi-technique spectroscopic data to build a self-validating analytical workflow.
The Strategic Imperative of Silylation in Azaindole Chemistry
The azaindole nucleus, particularly the 7-azaindole isomer, is a privileged structure in drug discovery, capable of forming key hydrogen bond interactions with biological targets like protein kinases.[2][3] The pyrrolic N-H of the azaindole is acidic and nucleophilic, often requiring protection to direct subsequent chemical transformations, such as lithiation or cross-coupling reactions, to other positions on the ring.[4]
Silylation is the process of replacing this active N-H proton with an alkylsilyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS).[5] This strategic derivatization serves two primary purposes:
-
As a Protecting Group: It blocks the reactivity of the N1 position, enabling chemists to perform regioselective functionalization at other sites, such as C2 or C3.[4][6]
-
To Enhance Analyzability: The resulting silyl ether is more volatile, less polar, and more thermally stable than the parent azaindole, making it highly suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5][7]
The core analytical problem arises from the potential for silylation to occur at either the pyrrole nitrogen (N1) or the pyridine nitrogen (e.g., N7 in 7-azaindole). While N1 silylation is generally favored, reaction conditions can influence regioselectivity, making definitive structural confirmation essential.
The Analyst's Toolkit: Core Elucidation Techniques
A multi-faceted analytical approach is required for confident characterization. No single technique provides the complete picture; instead, data must be synthesized from several orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR is the most powerful tool for determining the precise atom-to-atom connectivity of a silylated azaindole. A comprehensive suite of 1D and 2D experiments is necessary for an unambiguous assignment.
Expert Insight: The disappearance of the broad N-H proton signal (typically found >10 ppm) in the ¹H NMR spectrum is the first indication of a successful silylation reaction. However, this observation alone does not confirm the location of the silyl group.
-
¹H NMR Spectroscopy: Upon N1-silylation, the protons on the azaindole ring, particularly H2 and H3, will experience a change in their chemical environment, leading to measurable shifts in their resonance frequencies compared to the starting material. Protons on the silyl group itself (e.g., the nine equivalent protons of a TMS group) will appear as a sharp singlet, typically upfield between 0.2-0.8 ppm.[8][9]
-
¹³C NMR Spectroscopy: The carbon skeleton also provides crucial clues. N1-silylation directly impacts the chemical shifts of adjacent carbons, primarily C2 and C7a (in 7-azaindole). These shifts, when compared to the parent compound, can strongly suggest the point of attachment.[10][11]
-
²⁹Si NMR Spectroscopy: This often-overlooked experiment provides direct evidence of the silicon environment. While less sensitive, a single resonance in the ²⁹Si spectrum confirms the presence of one unique silicon atom in the molecule. The chemical shift can be informative about the electronic environment around the silicon atom.[12][13]
-
2D NMR (HSQC & HMBC): The Definitive Proof: Two-dimensional correlation spectroscopy is indispensable for locking down the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon, confirming the assignments of the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the silylation site. A correlation peak between the protons on the silyl group's alkyl substituents and the carbons of the azaindole ring across 2 or 3 bonds provides irrefutable evidence of connectivity. For N1-silylation, one would expect to see correlations from the silyl protons to C2 and C7a of the azaindole core.
-
Table 1: Typical NMR Chemical Shift Observations for N1-Silylation of 7-Azaindole
| Nucleus | Observation upon N1-Silylation | Rationale |
| ¹H | Disappearance of the broad N-H signal (>10 ppm). | Replacement of the active proton with a silyl group. |
| Appearance of a new singlet (e.g., 9H for TMS) between 0.2-0.8 ppm. | Protons of the trimethylsilyl group. | |
| Shifts in aromatic protons, especially H2 and H3. | Altered electronic environment of the pyrrole ring. | |
| ¹³C | Shifts in C2 and C7a resonances.[10][11] | Direct electronic effect of the N-Si bond on adjacent carbons. |
| ²⁹Si | Appearance of a single resonance.[12][13] | Direct detection of the silicon atom in its chemical environment. |
| HMBC | Correlation between silyl protons and azaindole carbons (C2, C7a).[14] | Unambiguous confirmation of the N1-Si bond through 2- and 3-bond J-coupling. |
Mass Spectrometry (MS): The Arbiter of Mass and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the derivatized product and can provide structural clues through analysis of its fragmentation patterns.
-
Molecular Ion Confirmation: High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), should be used to confirm that the experimentally measured mass matches the theoretical exact mass of the silylated azaindole. This validates the molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As silylation renders the azaindole volatile, GC-MS is an excellent technique for both purity assessment and structural confirmation.[7][15] The fragmentation pattern observed under Electron Ionization (EI) is often highly informative. Silyl groups induce characteristic fragmentation pathways.[16][17]
Table 2: Characteristic Mass Spectrometry Fragments for TMS-Derivatives
| Fragment Ion | Description | Significance |
| [M]⁺ | Molecular Ion | Confirms the mass of the silylated compound. |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) | The most common and often most abundant fragment for a TMS group. |
| [M-73]⁺ | Loss of the trimethylsilyl group (•Si(CH₃)₃) | Indicates the presence of the TMS moiety. |
| m/z 73 | [Si(CH₃)₃]⁺ | A characteristic diagnostic ion for TMS derivatives. |
Expert Insight: The presence of a strong [M-15]⁺ peak in an EI mass spectrum is a hallmark of a TMS-containing compound and provides a high degree of confidence that silylation has occurred.[18][19]
X-ray Crystallography: The Unambiguous Gold Standard
When NMR and MS data are ambiguous, or for novel structures where absolute certainty is required, single-crystal X-ray diffraction provides the ultimate structural proof. If a suitable crystal of the silylated azaindole can be grown, this technique will determine the precise three-dimensional arrangement of atoms, definitively resolving any questions of regioselectivity.
Integrated Workflow for Structural Elucidation
A logical, stepwise approach ensures efficient and accurate characterization. The following workflow represents a field-proven strategy for moving from a reaction mixture to a fully elucidated structure.
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on the 7-halo-4-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine scaffold. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals.[1][2] This document is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, practical experimental procedures, optimization strategies, and troubleshooting advice tailored to this specific electron-rich heterocyclic system.
Introduction: The Strategic Importance of Pyrrolo[2,3-c]pyridines and C-N Bond Formation
The pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is a privileged scaffold in drug discovery. Its derivatives have shown a wide range of biological activities, including potential as kinase inhibitors and agents for treating immune system diseases.[3][4] The functionalization of this nucleus, particularly through the installation of amino groups, is a critical step in the synthesis of many potent pharmaceutical candidates.
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing aryl-amine bonds.[1][2] Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1] This guide specifically addresses the application of this reaction to a halogenated derivative of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine, a substrate with unique electronic and steric properties that require careful consideration for successful coupling.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[2][5][6] The process begins with the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.[2]
-
Ligand Exchange & Amine Coordination: The amine (R₂NH) coordinates to the palladium center, typically displacing the halide ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. This step is often crucial for the overall reaction rate.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst to continue the cycle.[1][5]
Caption: A step-by-step flowchart for the Buchwald-Hartwig amination and subsequent deprotection.
Step-by-Step Procedure
-
Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 7-bromo-4-methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine (383 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (36 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: It is highly recommended to weigh and add the palladium source, ligand, and base inside an inert atmosphere glovebox to prevent catalyst deactivation. If a glovebox is not available, add the reagents quickly in a stream of argon.
-
-
Inerting the Atmosphere: Seal the vial with a septum cap. Connect the vial to a Schlenk line, and carefully evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol) via microsyringe. [7] * Scientist's Note: Ensure the solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles) to prevent oxidative degradation of the Pd(0) catalyst.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours. [7]
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL). [7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product, 4-morpholino-7-bromo-4-methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting and Optimization
If the reaction yields are low or the reaction fails, consider the following points.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent/reagents.3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of palladium precatalyst or ligand. Consider using a robust palladacycle precatalyst (e.g., G3/G4).2. Ensure all inert atmosphere techniques are rigorously followed.3. Switch to a stronger base like LiHMDS. If using K₃PO₄, ensure it is finely ground and consider adding a phase-transfer catalyst. [6] |
| Hydrodehalogenation Side Product | Presence of water or other proton sources; slow reductive elimination. | 1. Use rigorously dried solvent and glassware.2. Increase the bulk of the phosphine ligand (e.g., switch from RuPhos to XPhos or BrettPhos) to accelerate reductive elimination relative to side reactions. |
| Substrate Decomposition | Base is too strong for other functional groups on the amine or aryl halide. | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. [6]It may be necessary to increase the reaction temperature or time to compensate for the slower rate. |
Post-Coupling Protocol: TIPS Group Deprotection
For many applications, removal of the TIPS protecting group is the final step.
-
Setup: Dissolve the purified, TIPS-protected product (1.0 equiv) in anhydrous THF (0.1 M concentration) in a plastic vial at room temperature.
-
Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography or recrystallization to yield the final N-H deprotected product.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex nitrogen-containing heterocycles like the 4-methoxy-pyrrolo[2,3-c]pyridine derivatives. Success with this electron-rich and sterically demanding substrate class requires careful attention to catalyst and ligand selection, rigorous exclusion of oxygen and water, and a rational choice of base. By understanding the underlying mechanism and following the detailed protocols and troubleshooting guides presented here, researchers can reliably and efficiently synthesize novel C-N coupled products, accelerating the pace of discovery in pharmaceutical and materials science.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
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Harish Chopra SLIET. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Beilstein Journals. (2023). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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ResearchGate. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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ACS Publications. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex.... [Link]
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ResearchGate. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
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National Institutes of Health. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
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Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.... [Link]
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University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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ResearchGate. (2000). Macroheterocyclic Compounds with 2,3-Pyridino(pyrazino)pyrrole and 1,3,4-Thiadiazole Residues. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives.... [Link]
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ACS Publications. (2001). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
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MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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National Institutes of Health. (2008). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]
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Introduction: Navigating the Deprotection of a Robust Silyl Ether
An Application Guide for the Deprotection of Triisopropylsilyl (TIPS) Ethers from Pyrrolopyridine Scaffolds
The triisopropylsilyl (TIPS) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities. Its significant steric bulk, conferred by the three isopropyl substituents, renders it exceptionally stable across a wide array of reaction conditions, including those that would readily cleave less hindered silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups.[1][2] This robustness is a double-edged sword; while it provides security during complex synthetic sequences, its subsequent removal requires carefully chosen conditions to ensure high yields without affecting other sensitive functionalities.
This challenge is amplified when the TIPS group is attached to a pyrrolopyridine core, a privileged scaffold in medicinal chemistry.[3][4] The pyrrolopyridine system contains both a basic pyridine nitrogen and a potentially acidic pyrrole N-H proton, making the entire heterocycle susceptible to degradation or side reactions under harsh acidic or basic conditions.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic deprotection of TIPS ethers from pyrrolopyridine cores. We will delve into the mechanistic underpinnings of common deprotection strategies, offer field-proven protocols, and present a logical framework for selecting the optimal method based on substrate-specific sensitivities.
Pillar 1: Mechanistic Insights and Strategic Selection
The cleavage of the strong silicon-oxygen bond is primarily achieved through two distinct mechanistic pathways: fluoride-mediated and acid-catalyzed deprotection.[1] The choice between them is dictated by the overall electronic and steric properties of the substrate, particularly the stability of the pyrrolopyridine core.
Fluoride-Mediated Deprotection
This is the most prevalent strategy for cleaving silyl ethers. The reaction is driven by the exceptionally high affinity of the fluoride ion for silicon, leading to the formation of a highly stable Si-F bond (approx. 140 kcal/mol).[6] The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom, proceeding through a transient, pentacoordinate silicon intermediate.[7][8] This intermediate rapidly collapses, breaking the Si-O bond to release an alkoxide, which is then protonated during workup to yield the desired alcohol.[6][7]
Caption: Mechanism of Fluoride-Mediated Silyl Ether Deprotection.
Common Fluoride Reagents:
-
Tetrabutylammonium Fluoride (TBAF): As the most common fluoride source, TBAF is prized for its excellent solubility in organic solvents like tetrahydrofuran (THF).[1][7] However, the resulting alkoxide intermediate and the fluoride ion itself can render the reaction medium basic, which may be incompatible with base-sensitive functional groups on the pyrrolopyridine core.[8][9] Buffering the reaction with a mild acid, such as acetic acid, can effectively neutralize the basicity and prevent potential side reactions.[7]
-
Hydrofluoric Acid-Pyridine Complex (HF-Pyridine): For substrates that are particularly sensitive to the basicity of TBAF, HF-Pyridine offers a less basic alternative.[1][10] The pyridine serves as both a solvent and a buffer. Crucial Safety Note: HF is extremely toxic and corrosive. All reactions involving HF or its complexes must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and exclusively in plastic labware, as HF readily etches glass.[1]
Acid-Catalyzed Deprotection
This method is an excellent alternative for substrates that are either base-sensitive or fluoride-intolerant. The reaction is initiated by the protonation of the silyl ether oxygen, making it a better leaving group. A nucleophile, typically the solvent (e.g., methanol) or water, then attacks the silicon atom to cleave the Si-O bond.[11]
The relative stability of silyl ethers under acidic conditions is a key factor for achieving selectivity. The steric bulk of the TIPS group makes it significantly more stable to acid than smaller silyl ethers.[12] The general order of stability is:
TMS < TES < TBS < TIPS < TBDPS [12][13]
This hierarchy allows for the selective deprotection of a more labile silyl group in the presence of a more robust one like TIPS. Common acidic reagents include p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), and hydrochloric acid (HCl).[1][11]
Decision-Making Workflow
Choosing the correct deprotection strategy is critical for success. The following workflow provides a logical guide for selecting the most appropriate method for your TIPS-protected pyrrolopyridine derivative.
Caption: Decision workflow for selecting a TIPS deprotection method.
Pillar 2: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reliable deprotection of TIPS ethers. Always monitor reaction progress by Thin-Layer Chromatography (TLC) to avoid over-exposure to the reagents.
Protocol 1: Standard Deprotection using TBAF
This protocol is suitable for robust substrates that are not sensitive to basic conditions.
-
Materials:
-
TIPS-protected pyrrolopyridine
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TIPS-protected substrate (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add the 1.0 M TBAF solution in THF (1.2–1.5 equiv.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until consumption of the starting material is complete (typically 1–4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc or DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired alcohol.
-
Protocol 2: Buffered Deprotection using TBAF/Acetic Acid
This modified protocol is ideal for substrates with base-labile functional groups.
-
Materials:
-
Same as Protocol 1
-
Glacial acetic acid (AcOH)
-
-
Procedure:
-
Dissolve the TIPS-protected substrate (1.0 equiv.) in anhydrous THF (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, add glacial acetic acid (1.5 equiv.) to the 1.0 M TBAF solution in THF (1.5 equiv.). Stir for 5-10 minutes.
-
Add the pre-buffered TBAF/AcOH solution dropwise to the stirred substrate solution at room temperature.
-
Monitor the reaction by TLC. Reaction times may be longer compared to the unbuffered protocol.
-
Follow the workup and purification steps as described in Protocol 1.[7]
-
Protocol 3: Deprotection using HF-Pyridine
This protocol is reserved for highly base-sensitive substrates. Extreme caution is required.
-
Materials:
-
TIPS-protected pyrrolopyridine
-
Hydrofluoric acid-pyridine complex (HF·pyr, ~70% HF)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
All plastic labware (vials, syringes, stir bars)
-
-
Procedure:
-
In a plastic vial, dissolve the TIPS-protected substrate (1.0 equiv.) in a mixture of anhydrous THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
In a well-ventilated fume hood with appropriate PPE , slowly and carefully add the HF-pyridine complex (2.0–3.0 equiv.) to the stirred solution.
-
Allow the reaction to stir at 0 °C or warm slowly to room temperature, monitoring carefully by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred, cold saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Pillar 3: Data Summary and Troubleshooting
The selection of a deprotection method often involves a trade-off between reaction rate and substrate compatibility. The following table summarizes the key characteristics of each protocol.
| Method | Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Standard Fluoride | TBAF in THF | 0 °C to RT, 1-4 h | Fast, efficient, common reagent.[7] | Basic conditions can cause side reactions with sensitive substrates.[8][9] |
| Buffered Fluoride | TBAF / AcOH in THF | RT, 2-12 h | Mitigates basicity, suitable for many base-sensitive substrates.[7] | Slower reaction times; may not be suitable for extremely sensitive compounds. |
| Acidic Fluoride | HF-Pyridine in THF | 0 °C to RT, 2-24 h | Mildly acidic, excellent for highly base-sensitive substrates.[1][10] | Highly toxic and corrosive reagent. Requires plasticware and extreme caution.[1] |
| Acid-Catalyzed | TsOH or CSA in MeOH | RT, 4-24 h | Good for fluoride-sensitive substrates; allows for selective deprotection.[1][11] | Pyrrolopyridine core may be sensitive to strong acid; potential for side reactions. |
Troubleshooting Guide
-
Incomplete Reaction: If the reaction stalls, gentle warming (e.g., to 40 °C) may be beneficial. Alternatively, a small additional charge of the deprotecting agent can be added.
-
Low Yield/Decomposition: This is often indicative of substrate instability. Switch to a milder method (e.g., from standard TBAF to buffered TBAF, or from buffered TBAF to HF-Pyridine). Ensure all solvents are anhydrous, as water can interfere with the reaction.
-
Difficult Purification: TBAF and its byproducts can sometimes complicate purification. An alternative workup involves the addition of a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration, to capture the excess TBAF before concentration.[14]
Conclusion
The deprotection of a triisopropylsilyl group from a pyrrolopyridine core is a critical transformation that requires a nuanced approach. By understanding the underlying mechanisms of fluoride- and acid-mediated cleavage, researchers can make informed decisions to select the optimal conditions. The choice between the speed and efficiency of TBAF, the mitigated basicity of buffered systems, and the mildness of HF-Pyridine should be guided by the specific sensitivities of the molecular scaffold. The protocols and data presented herein serve as a robust starting point for developing successful and high-yielding deprotection strategies in the synthesis of complex pyrrolopyridine-containing molecules.
References
-
Title: Silyl Deprotection of Alcohols (TBAF, F⁻) Source: OrgoSolver URL: [Link]
-
Title: Fluoride-Mediated Deprotection Definition Source: Fiveable URL: [Link]
-
Title: Silyl Groups Source: Gelest Technical Library URL: [Link]
-
Title: Chemoselective Deprotection of Triethylsilyl Ethers Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: By what mechanism do acids deprotect primary silyl ethers? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Silyl Protective Groups Source: Chem-Station Int. Ed. URL: [Link]
-
Title: Silyl ether - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Deprotection of a tert-butyldimethylsilyl ether Source: ChemSpider Synthetic Pages URL: [Link]
-
Title: An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis Source: NIH Public Access URL: [Link]
-
Title: KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers Source: NIH Public Access URL: [Link]
-
Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry
Abstract
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role in the development of potent kinase inhibitors and other therapeutic agents. This document provides a detailed guide to the strategic application of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine , a versatile building block designed for advanced synthetic campaigns. We will explore the rationale behind its design, outlining the pivotal roles of the methoxy and triisopropylsilyl (TIPS) groups in modulating reactivity and enabling selective functionalization. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis, manipulation, and strategic deprotection of this key intermediate, thereby streamlining the path to novel drug candidates.
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine core, a bioisostere of indole, is a cornerstone in the design of kinase inhibitors.[1][2][3][4] The nitrogen atom in the pyridine ring enhances the scaffold's ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases, often leading to superior potency and selectivity compared to their indole counterparts.[2][3] The strategic placement of substituents on this core is paramount for fine-tuning a compound's pharmacological profile.
Our focus here is on the This compound building block. This reagent is engineered for versatility:
-
The 4-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and can serve as a handle for further modification or act as a key pharmacophoric element.
-
The 1-Triisopropylsilyl (TIPS) Group: This bulky silyl group serves two primary purposes. Firstly, it protects the pyrrolic nitrogen, preventing unwanted side reactions during subsequent transformations. Secondly, its steric hindrance and electronic effects can direct reactions to other positions on the scaffold, such as regioselective lithiation.[5][6]
The combination of these features makes this compound an ideal starting material for creating diverse libraries of compounds for drug discovery.
Synthesis of the Building Block
While the title compound is commercially available from suppliers such as Alchem Pharmtech and BLDpharm, understanding its synthesis is crucial for troubleshooting and potential in-house production.[7][8] A plausible synthetic route starting from a commercially available precursor is outlined below.
Protocol 1: Synthesis of this compound
This protocol is based on the silylation of a pre-formed 4-methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Step 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine: This precursor can be synthesized through various published methods, often involving the construction of the pyrrole ring onto a functionalized pyridine.
-
Step 2: N-Silylation:
-
To a solution of 4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Key Applications and Protocols in Medicinal Chemistry
The true utility of this compound lies in its capacity for selective functionalization. The TIPS group allows for regioselective reactions at other positions of the heterocyclic core.
Regioselective Lithiation and Electrophilic Quench
The silyl group on the pyrrole nitrogen can direct lithiation to the C7 position. This powerful strategy allows for the introduction of a wide range of substituents.
Protocol 2: C7-Lithiation and Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere at -78 °C, add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Add a solution of the desired electrophile (e.g., an alkyl halide, 1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and purification by flash column chromatography to yield the C7-functionalized product.
Table 1: Examples of C7-Functionalization via Lithiation
| Electrophile | Product | Typical Yield (%) |
| Iodomethane | 7-Methyl-4-methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine | 75-85 |
| Benzaldehyde | (4-Methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridin-7-yl)(phenyl)methanol | 60-70 |
| N,N-Dimethylformamide | 4-Methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde | 65-75 |
Caption: C7-Functionalization Workflow.
Palladium-Catalyzed Cross-Coupling Reactions
To engage in cross-coupling reactions, the scaffold must first be halogenated. The C7-lithiated intermediate is a key precursor for this transformation.
Protocol 3: C7-Iodination
-
Following step 2 of Protocol 2, add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise to the C7-lithiated intermediate at -78 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Warm the reaction to room temperature and stir for an additional hour.
-
Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Perform a standard aqueous workup and purification to yield 7-Iodo-4-methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine.
With the C7-iodo derivative in hand, a variety of cross-coupling reactions can be performed to introduce aryl, heteroaryl, or other moieties, which are crucial for building molecules with kinase inhibitory activity.[9][10][11]
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine 7-Iodo-4-methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the C7-coupled product.
Caption: Suzuki Cross-Coupling Pathway.
Deprotection of the Triisopropylsilyl (TIPS) Group
The final step in many synthetic sequences is the removal of the TIPS protecting group to reveal the N-H pyrrole, which is often essential for biological activity. The choice of deprotection conditions is critical to avoid decomposition of the desired product.
Protocol 5: Fluoride-Mediated Deprotection
-
Dissolve the TIPS-protected compound (1.0 eq) in THF (0.1 M).
-
Add a fluoride source such as tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the deprotected 1H-pyrrolo[2,3-c]pyridine.
Alternative Deprotection Conditions:
For substrates sensitive to TBAF, other conditions can be employed, such as:
-
Silver Fluoride (AgF) in Methanol: This can be a milder alternative for certain substrates.[12][13][14]
-
Acetic Acid/THF/Water: A common acidic condition for silyl ether deprotection that can also be effective for N-TIPS groups.
Table 2: Comparison of TIPS Deprotection Methods
| Reagent | Solvent | Temperature | Typical Reaction Time | Comments |
| TBAF | THF | Room Temp. | 1-4 hours | Most common and generally efficient. |
| AgF | Methanol | Room Temp. | 2-6 hours | Milder conditions, suitable for sensitive substrates.[12][13][14] |
| Acetic Acid | THF/H₂O | Room Temp. - 50°C | 4-24 hours | Acidic conditions, may not be suitable for acid-labile groups. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. The strategic placement of the methoxy and TIPS groups allows for a range of selective chemical transformations, including regioselective lithiation and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust framework for researchers to leverage the full potential of this building block in the discovery of novel therapeutics, particularly in the area of kinase inhibitors. The careful selection of synthetic and deprotection strategies will undoubtedly accelerate the development of next-generation drug candidates.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective lithiation of silyl phosphine sulfides: asymmetric synthesis of P-stereogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 1186311-03-4|this compound|BLD Pharm [bldpharm.com]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols for C-C Bond Formation with Silylated Pyrrolopyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Silylated Pyrrolopyridines in Medicinal Chemistry
Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds frequently incorporated into molecules of significant medicinal interest due to their ability to act as bioisosteres of indoles. This structural motif is central to numerous kinase inhibitors and other therapeutic agents. The functionalization of the pyrrolopyridine core is therefore a critical endeavor in drug discovery and development. Traditional cross-coupling methods, while powerful, can sometimes be hampered by challenges such as the instability of organoboron reagents, particularly with electron-deficient heterocycles like pyridines which are prone to protodeboronation.
This guide focuses on the use of silylated pyrrolopyridines as stable, effective coupling partners in palladium-catalyzed C-C bond formation, with a primary emphasis on the Hiyama and Hiyama-Denmark cross-coupling reactions. Organosilicon reagents offer several advantages, including high stability towards air and moisture, low toxicity, and the ability to participate in fluoride-free coupling conditions, which preserves sensitive functional groups like silyl ethers.[1] This document provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and step-by-step protocols for leveraging silylated pyrrolopyridines in the synthesis of complex molecular architectures.
Part 1: Synthesis of Silylated Pyrrolopyridine Precursors
The successful implementation of silicon-based cross-coupling reactions hinges on the efficient preparation of the requisite organosilane precursors. Several methods can be employed for the regioselective silylation of pyrrolopyridines.
Directed C-H Silylation
Direct C-H functionalization is an atom-economical approach to introduce a silyl group onto the pyrrolopyridine scaffold. This can be achieved using transition metal catalysis, often with iridium or rhodium complexes. The regioselectivity is typically governed by the inherent electronic properties of the azaindole ring or through the use of directing groups. For instance, an N-silyl directing group can facilitate borylation at the C7-position of an indole, a strategy that can be adapted for azaindoles.[2]
Workflow for Synthesis of Silylated Pyrrolopyridines
Caption: Synthetic routes to silylated pyrrolopyridines.
Protocol 1: Iridium-Catalyzed C-H Borylation followed by Silylation (Conceptual Protocol)
This protocol is adapted from methodologies for related N-heterocycles and serves as a starting point for the synthesis of silylated pyrrolopyridines.[2][3]
-
Reaction Setup: In a nitrogen-purged glovebox, combine the N-protected pyrrolopyridine (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.), and an iridium catalyst such as [Ir(cod)OMe]₂ (1.5 mol %) with a suitable ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %) in a dry solvent like THF or cyclopentyl methyl ether (CPME).
-
Reaction Execution: Seal the reaction vessel and heat to the optimized temperature (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Silylation: Upon completion, cool the reaction to room temperature. The resulting boronate ester can often be used directly or isolated. For subsequent silylation, the boronate ester can be converted to the corresponding silane under appropriate conditions, for example, via a copper-catalyzed reaction with a silylating agent.
Halogen-Metal Exchange and Trapping with a Silyl Electrophile
A more traditional approach involves the initial synthesis of a halo-pyrrolopyridine (bromo- or iodo-), followed by a halogen-metal exchange at low temperature and subsequent quenching with a silyl electrophile (e.g., trialkylsilyl chloride). This method offers predictable regioselectivity based on the position of the halogen.
Part 2: The Hiyama and Hiyama-Denmark Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide.[1][4] A key feature of this reaction is the requirement for an activator to cleave the stable carbon-silicon bond.
Mechanistic Insights
The catalytic cycle for the Hiyama coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organosilane transfers its organic group to the palladium center. For this to occur, the C-Si bond must be activated.
-
Fluoride-Activated Hiyama Coupling: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate.[1][4] This species is sufficiently nucleophilic to undergo transmetalation.
-
Fluoride-Free Hiyama-Denmark Coupling: In this variation, organosilanols (R-SiR'₂OH) are used.[7] A base deprotonates the silanol to form a silanolate, which then coordinates to the palladium center, facilitating transmetalation without the need for a fluoride activator. This is particularly advantageous when the substrate contains fluoride-sensitive functional groups like silyl ethers.[1]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Generalized Catalytic Cycle for Hiyama Coupling
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Sci-Hub. Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles / Journal of the American Chemical Society, 2010 [sci-hub.ru]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Hiyama-Denmark Coupling [organic-chemistry.org]
Application Notes and Protocols: HPLC Purification of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine Derivatives
Abstract
This document provides a comprehensive guide to the purification of 4-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine derivatives using High-Performance Liquid Chromatography (HPLC). These compounds, integral to medicinal chemistry and drug discovery, present unique challenges in purification due to the labile nature of the triisopropylsilyl (TIPS) protecting group and the specific physicochemical properties imparted by the pyrrolo[2,3-c]pyridine core. This application note details the underlying principles, a robust step-by-step protocol for method development and execution, and troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve high-purity compounds efficiently and reliably.
Introduction: The Significance of Pyrrolo[2,3-c]pyridines and the Purification Challenge
The 7-azaindole (pyrrolo[2,3-b]pyridine) and its isomers, such as the pyrrolo[2,3-c]pyridine scaffold, are privileged heterocyclic motifs in modern drug discovery. Their structural resemblance to purines allows them to act as bioisosteres, interacting with a wide range of biological targets, including kinases, which are pivotal in oncology and inflammatory disease research. The 4-methoxy substituent can significantly influence the electronic properties and metabolic stability of the core structure.
In multi-step syntheses of complex molecules based on this scaffold, protecting groups are indispensable. The triisopropylsilyl (TIPS) group is frequently employed to protect the pyrrole nitrogen due to its substantial steric bulk, which confers considerable stability across a range of reaction conditions.[1][2] However, this same steric hindrance and the inherent lipophilicity of the TIPS group, combined with the polar heterocycle, create a molecule with dual characteristics that can complicate purification by traditional column chromatography. Furthermore, silyl ethers are susceptible to cleavage under both acidic and basic conditions, a critical consideration for HPLC method development.[2][3]
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification of such molecules, offering high resolution and scalability.[4] This guide focuses on a systematic approach to developing a robust RP-HPLC method that ensures the integrity of the TIPS-protected 4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives while achieving the desired purity.
Foundational Principles: Navigating the Chromatographic Landscape
Successful HPLC purification hinges on understanding the interplay between the analyte, the stationary phase, and the mobile phase.[5][6] For our target compounds, the key is to balance the hydrophobic interactions of the bulky, non-polar TIPS group and the potential polar and ionic interactions of the pyridine ring.
Stationary Phase Selection: The Bedrock of Separation
The vast majority of RP-HPLC applications utilize silica-based columns with a bonded hydrophobic phase.[7]
-
C18 (Octadecylsilane): This is the most common and generally the most hydrophobic stationary phase. It provides strong retention for non-polar compounds and is an excellent starting point for method development for TIPS-protected molecules. The significant hydrophobicity of the TIPS group will be the dominant retention mechanism.
-
C8 (Octylsilane): A less retentive alternative to C18, C8 columns can be useful if the target compound is too strongly retained on a C18 column, leading to excessively long run times or the need for very high concentrations of organic solvent.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrrolo[2,3-c]pyridine core.[8] This can be particularly useful for separating closely related impurities or isomers.
For the purification of this compound derivatives, a C18 column is the recommended starting point due to the dominant hydrophobic character imparted by the TIPS group.
Mobile Phase Optimization: The Engine of Elution
The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic solvent.[9] The ratio of these components determines the elution strength.
-
Organic Solvents:
-
Acetonitrile (ACN): Often the preferred organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths. Its dipole moment can also offer unique selectivity.[8]
-
Methanol (MeOH): A more polar and protic solvent that can engage in hydrogen bonding interactions. It can sometimes provide different selectivity compared to acetonitrile.
-
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, especially for compounds with ionizable functional groups like the pyridine nitrogen (pKa typically around 5-6).[10]
-
Acidic Conditions (pH 2-4): At a pH below the pKa of the pyridine nitrogen, the nitrogen atom will be protonated, making the molecule more polar and thus less retained on a reverse-phase column.[8] This can also improve peak shape by minimizing secondary interactions with residual silanol groups on the silica surface.[8]
-
Neutral to Mildly Acidic Conditions (pH 5-7): In this range, the pyridine nitrogen will be in equilibrium between its protonated and neutral forms, which can lead to peak broadening or splitting. This pH range is generally avoided for basic compounds.
-
Stability of the TIPS Group: A key consideration is the stability of the TIPS silyl ether bond. While TIPS is more robust than smaller silyl groups, prolonged exposure to strongly acidic conditions (pH < 2) can lead to cleavage.[1][3][11] Therefore, maintaining the mobile phase pH between 2.5 and 4 is a safe and effective range.
-
-
Additives and Buffers:
-
Trifluoroacetic Acid (TFA): A common additive used at low concentrations (0.05-0.1%) to control pH and act as an ion-pairing agent, which can improve peak shape for basic compounds. However, TFA can suppress ionization in mass spectrometry and is difficult to remove from the final product.
-
Formic Acid (FA): A good alternative to TFA, especially for LC-MS applications. It is more volatile and provides sufficient acidity (typically used at 0.1%) to protonate the pyridine nitrogen.
-
Buffers (e.g., Phosphate, Acetate): Buffers provide stable pH control but are non-volatile and must be removed from the purified fractions, adding an extra workup step.[12] For preparative purification, volatile systems like water/ACN with formic acid are generally preferred.
-
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a systematic approach to developing a preparative HPLC method for the purification of a crude this compound derivative.
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). A corresponding analytical column (e.g., 250 x 4.6 mm, 5 µm) is required for method development.
-
Solvents: HPLC-grade acetonitrile, methanol, and deionized water.
-
Additives: Formic acid (LC-MS grade).
-
Sample: Crude this compound derivative.
Workflow Diagram
Caption: A logical workflow for HPLC method development and scale-up.
Detailed Methodology
Step 1: Sample Preparation
-
Dissolve a small amount of the crude material in a suitable solvent. Dimethyl sulfoxide (DMSO) is a good universal choice. If solubility allows, use the initial mobile phase composition (e.g., 95:5 Water:ACN) to avoid solvent effects on the chromatogram.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Step 2: Analytical Method Development (Scouting Gradient)
-
Equilibrate an analytical C18 column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Inject a small volume (5-10 µL) of the prepared sample.
-
Run a fast, broad gradient to quickly determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-11 min: 5% to 95% B
-
11-13 min: 95% B
-
13-13.1 min: 95% to 5% B
-
13.1-16 min: 5% B (re-equilibration)
-
-
-
Analyze the resulting chromatogram to identify the peak corresponding to the target compound (ideally confirmed by LC-MS) and note its retention time and the approximate percentage of Mobile Phase B at which it elutes.
Step 3: Gradient Optimization
-
Based on the scouting run, design a shallower, more focused gradient to improve the resolution between the target compound and nearby impurities.
-
For example, if the target peak eluted at 8 minutes in the scouting run (corresponding to ~70% B), a new gradient could be:
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 50% B
-
2-17 min: 50% to 80% B
-
17-19 min: 80% B
-
19-19.1 min: 80% to 50% B
-
19.1-24 min: 50% B (re-equilibration)
-
-
Step 4: Scale-Up to Preparative HPLC
-
Calculate the Preparative Flow Rate: Use the following formula to scale the flow rate from the analytical to the preparative column:
-
Flow Rateprep = Flow Rateanalyt x (Radiusprep² / Radiusanalyt²)
-
For a 4.6 mm ID analytical and 21.2 mm ID preparative column: Flow Rateprep = 1.0 mL/min x ((10.6 mm)² / (2.3 mm)²) ≈ 21.2 mL/min
-
-
Adjust Gradient Time: The gradient time should be kept constant between the analytical and preparative runs to maintain the same selectivity.
-
Determine Loading Capacity: Perform a loading study on the analytical column by injecting increasing amounts of the sample until resolution degrades or peak shape distorts. This will help estimate the maximum loading capacity for the preparative column. A typical loading for a 21.2 mm ID column is in the range of 50-200 mg, depending on the separation.
-
Perform the Preparative Run:
-
Dissolve the desired amount of crude material in the minimum volume of a strong solvent (like DMSO or DMF).
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the sample and run the optimized preparative method.
-
Collect fractions based on the UV detector signal, ensuring to collect the peak of interest with appropriate start and end margins.
-
Step 5: Post-Purification Analysis
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method to assess purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent, typically by rotary evaporation (for acetonitrile) followed by lyophilization (to remove water and formic acid), to yield the purified compound.
Data Summary and Troubleshooting
Method Parameters Table
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 250x4.6 mm, 5 µm | C18, 250x21.2 mm, 5 µm | Consistent chemistry for direct scaling. |
| Mobile Phase A | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in H₂O | Volatile acidic modifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN | Acetonitrile offers low viscosity and good UV transparency. |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min | Scaled to maintain linear velocity. |
| Gradient | Optimized shallow gradient | Identical to analytical | Preserves selectivity during scale-up. |
| Detector λ | 254 nm / 280 nm | 254 nm / 280 nm | Based on the chromophore of the pyrrolo[2,3-c]pyridine core. |
| Sample Prep | Dissolve in DMSO/Mobile Phase | Dissolve in minimal strong solvent | Ensures solubility and minimizes injection volume. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Secondary interactions with silica silanols.2. Column overload.3. Inappropriate mobile phase pH. | 1. Ensure mobile phase pH is 2.5-4 (e.g., 0.1% FA).2. Reduce sample load.3. Consider a different column (e.g., Phenyl-Hexyl) or a modern, high-purity silica column. |
| Loss of TIPS Group (De-silylation) | 1. Mobile phase is too acidic (pH < 2).2. Sample is unstable in the acidic mobile phase over time. | 1. Increase mobile phase pH to > 2.5.2. Use a buffered mobile phase (e.g., ammonium formate) if necessary.3. Work up purified fractions promptly. |
| Poor Resolution | 1. Gradient is too steep.2. Inappropriate stationary/mobile phase combination. | 1. Make the gradient even shallower around the target peak.2. Try an alternative organic solvent (Methanol) or stationary phase (Phenyl-Hexyl) to alter selectivity. |
| High Backpressure | 1. Column frit is clogged.2. Particulate matter in the sample. | 1. Filter all samples and mobile phases.2. Reverse-flush the column with an appropriate solvent (consult manufacturer's guide). |
Conclusion
The successful HPLC purification of this compound derivatives is readily achievable through a systematic and principled approach. By carefully selecting a C18 stationary phase and optimizing a reverse-phase gradient with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile), researchers can achieve high resolution while preserving the integrity of the acid-sensitive TIPS protecting group. The detailed protocol and troubleshooting guide presented herein serve as a robust framework for scientists in the pharmaceutical and chemical industries to purify these valuable heterocyclic building blocks with confidence and efficiency.
References
- ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Sonari College. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation.
- National Institutes of Health. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Gelest. (n.d.). Silyl Groups.
- BenchChem. (2025). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments.
- LCGC International. (2016). Detective Work, Part 4: Chemical Problems with the Column: Chemical Attack.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
- World Journal of Pharmaceutical Research. (2021). a comprehensive review of method development by hplc.
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.
- ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
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- 1. Silyl Groups - Gelest [technical.gelest.com]
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- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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- 11. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the NMR Analysis of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Introduction
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a functionalized 6-azaindole derivative. The 7-azaindole scaffold and its isomers are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors. The introduction of a methoxy group at the 4-position and a bulky triisopropylsilyl (TIPS) protecting group at the N-1 position of the pyrrole ring significantly influences the molecule's electronic properties, stability, and steric profile. Precise structural elucidation is therefore paramount for its application in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous characterization of such molecules. This guide provides a comprehensive overview of the methodologies and expected spectral features for the complete NMR analysis of this compound, designed for researchers and scientists in the field.
Predicted Spectroscopic Data
Structure and Numbering:
Caption: Key expected HMBC correlations for structural confirmation.
ROESY:
-
Through-space proximity:
-
A strong ROESY correlation is expected between the methoxy protons and H-5, confirming their spatial proximity.
-
Correlations between the TIPS protons and H-2 will be observed.
-
A correlation between H-5 and H-6 should also be present.
-
Conclusion
The comprehensive NMR analysis of this compound requires a suite of 1D and 2D experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The subsequent interpretation, guided by the predicted chemical shifts and the expected correlations from COSY, HSQC, HMBC, and ROESY experiments, will allow for the unambiguous structural elucidation and characterization of this important heterocyclic compound.
References
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69278, 4-Methoxypyridine. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
University of California, San Diego. NOESY and ROESY. [Link]
-
Royal Society of Chemistry. Supporting information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Kwan, E. E. (2011). 2D NMR Solutions. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
-
Chemistry LibreTexts. Preparing NMR Samples on a Schlenk Line. [Link]
-
EPFL. 2D NMR. [Link]
-
University of Bristol. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation. [Link]
-
Organic Chemistry Data. 1H NMR Coupling Constants. [Link]
-
Columbia University. NOESY and ROESY. [Link]
-
University of California, San Diego SSPPS NMR Facility. NOESY and ROESY. [Link]
-
Chemistry LibreTexts. NOESY Spectra. [Link]
Application Notes & Protocols: Mass Spectrometry of Triisopropylsilyl-Protected Compounds
Preamble: The Strategic Role of the Triisopropylsilyl (TIPS) Group in Chemical Analysis
In the intricate landscape of multi-step organic synthesis and analysis, particularly within drug development, the selective masking and unmasking of reactive functional groups is a foundational requirement.[1][2] Protecting groups serve as temporary shields, enabling chemists to direct reactions with high precision. Among the arsenal of available protecting groups, silyl ethers are workhorses for the protection of hydroxyl groups, and the triisopropylsilyl (TIPS) group stands out for its unique combination of reactivity and stability.[3]
The defining characteristic of the TIPS group is its significant steric bulk, conferred by the three isopropyl substituents attached to the silicon atom. This bulk makes TIPS ethers considerably more stable than their less hindered counterparts, such as trimethylsilyl (TMS) ethers, especially under acidic or nucleophilic conditions.[4] This enhanced stability allows for a broader range of chemical transformations to be performed on the protected molecule without premature cleavage of the silyl ether. Consequently, the choice to employ a TIPS group is a strategic one, often made when a robust yet removable protecting group is paramount.
This guide provides an in-depth exploration of the mass spectrometric behavior of TIPS-protected compounds. We will delve into the characteristic fragmentation patterns that serve as diagnostic fingerprints, outline detailed protocols for sample preparation and analysis, and offer field-proven insights to aid researchers in interpreting their data with confidence.
Principles of Mass Spectrometry for Silylated Compounds
Derivatization of polar molecules is a cornerstone of gas chromatography-mass spectrometry (GC-MS).[5][6] The primary purpose of converting a polar functional group, such as an alcohol, into a silyl ether is to replace the active, acidic hydrogen with a non-polar trialkylsilyl group.[6][7] This transformation dramatically increases the compound's volatility and thermal stability, making it amenable to analysis in the gas phase.[5][8][9] While GC-MS with Electron Ionization (EI) is the most common platform for these derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is also employed, particularly for larger molecules or when analyzing complex mixtures where chromatographic separation in the liquid phase is advantageous.
Ionization Techniques: A Tale of Two Methods
-
Electron Ionization (EI): In GC-MS, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion (M•+).[10] This excess energy induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[11] The resulting mass spectrum is rich in information and highly characteristic of the molecule's structure.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique used in LC-MS that generates ions from a solution.[12][13] It typically produces protonated molecules ([M+H]+) or adducts with solvent ions (e.g., [M+Na]+), with minimal fragmentation.[14] However, "in-source" fragmentation can be induced by increasing the cone voltage, which can sometimes provide structural information. It is critical to note that the acidic mobile phases often used in LC can cause the deprotection of acid-labile groups like silyl ethers, a phenomenon that must be considered during method development.[15]
Deciphering the Code: Characteristic Fragmentation of TIPS Ethers
The mass spectrum of a TIPS-protected compound under EI conditions is defined by a series of predictable cleavage events driven by the stability of the resulting fragments. The bulky isopropyl groups play a central role in directing this fragmentation.
Key Fragmentation Pathways
The fragmentation of TIPS ethers is mechanistically similar to that of other ethers, involving α-cleavage and rearrangements, but is dominated by cleavages associated with the bulky silyl group.[16][17][18]
-
Loss of an Isopropyl Radical ([M-43]•): This is often the most significant fragmentation pathway. The cleavage of a silicon-carbon bond results in the loss of an isopropyl radical (•C₃H₇), yielding a stable, even-electron silylenium ion. This fragment is typically observed as a prominent peak at m/z = [M - 43]. Its high abundance makes it a key diagnostic marker for the presence of a TIPS group.
-
α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom of the silyl ether. The charge is retained on the oxygen-containing fragment. The mass of this fragment depends on the structure of the original alcohol.
-
Consecutive Neutral Losses: The initial [M-43]+ fragment can undergo further sequential losses of neutral propene molecules (C₃H₆, 42 Da) through rearrangement processes. This gives rise to a series of peaks at [M - 43 - 42], [M - 43 - 84], etc.
Summary of Diagnostic Ions
The following table summarizes the key mass spectral fragments that are characteristic of TIPS-protected compounds.
| Fragment Ion | Mass Loss (Da) | Identity of Loss | Significance |
| [M - 15]⁺ | 15 | •CH₃ | Minor; loss of a methyl from an isopropyl group. |
| [M - 43]⁺ | 43 | •C₃H₇ (isopropyl radical) | Often the base peak or a very abundant ion. Highly diagnostic. |
| [M - 85]⁺ | 85 | •C₃H₇ + C₃H₆ | Loss of an isopropyl radical followed by a propene molecule. |
| [M - 87]⁺ | 87 | •C₃H₇ + C₃H₈ | Complex rearrangement and loss. |
Fragmentation Pathway Diagram
The logical flow of the primary fragmentation events for a generic TIPS-protected alcohol (R-O-TIPS) is illustrated below.
Caption: Primary EI fragmentation cascade for a TIPS-protected compound.
Application Protocols: From Derivatization to Data
The following protocols provide a robust framework for the successful analysis of TIPS-protected compounds.
Protocol 1: Protection of a Hydroxyl Group with TIPSOTf
This protocol describes a standard procedure for the silylation of a primary or secondary alcohol using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), a highly reactive silylating agent.
Materials:
-
Substrate (containing a hydroxyl group)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add 2,6-lutidine (1.5 eq) via syringe. The base scavenges the triflic acid byproduct.
-
Silylating Agent Addition: Add TIPSOTf (1.2 eq) dropwise to the stirred solution. A white precipitate of lutidinium triflate may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable TIPS-protected compounds.
Instrumentation and Consumables:
-
GC-MS system equipped with an EI source.
-
A low-polarity capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Helium carrier gas.
-
GC vials with inserts.
-
Ethyl acetate or hexane (HPLC grade) for dilution.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified TIPS-protected compound in ethyl acetate at 1 mg/mL. Create a working solution by diluting the stock to approximately 10-50 µg/mL.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 70 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[10]
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[10]
-
Ionization Energy: 70 eV[10]
-
Mass Scan Range: m/z 50–800 amu[10]
-
-
Data Acquisition: Inject the sample and acquire the data.
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak.
-
Look for the molecular ion (M•+), which may be weak or absent.
-
Identify the key diagnostic fragment at [M-43]+ and other characteristic ions from the fragmentation pattern.
-
Integrated Workflow: From Protection to Analysis
Caption: Overall workflow from hydroxyl protection to GC-MS analysis.
Troubleshooting and Expert Insights
-
Absence of Molecular Ion: The molecular ion for silyl ethers can be of very low abundance or completely absent in 70 eV EI spectra due to the high energy of ionization causing rapid fragmentation. The presence of the [M-43]+ ion is a more reliable indicator of the molecular weight.
-
Incomplete Derivatization: If the protection reaction is incomplete, you will observe both the starting material and the silylated product in your analysis.[10] This can complicate spectra and chromatography. Ensure anhydrous conditions and sufficient reaction time during the protection step.
-
Hydrolysis/Deprotection: TIPS ethers are relatively stable, but can be cleaved by strong acids or fluoride ion sources (e.g., TBAF). During aqueous workups, avoid acidic conditions. In LC-MS, using mobile phase modifiers like formic acid can sometimes lead to in-source deprotection, which would manifest as a peak for the unprotected alcohol.[15]
-
Distinguishing from other Silyl Ethers: While the [M-Alkyl]+ fragment is common to many silyl ethers, the mass loss is distinctive. For TMS, the key loss is [M-15]+ (methyl). For tert-butyldimethylsilyl (TBDMS), the key loss is [M-57]+ (tert-butyl). The [M-43]+ fragment is highly characteristic of the isopropyl-containing silyl groups like TIPS.
By understanding the fundamental principles of their mass spectrometric behavior and employing robust analytical protocols, researchers can leverage the unique diagnostic fragmentation of TIPS-protected compounds to confidently elucidate the structures of complex molecules in their synthetic and developmental pipelines.
References
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Retrieved from [Link]
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Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. Retrieved from [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Retrieved from [Link]
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Jovanov, P., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics Advances. Retrieved from [Link]
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Bibel, I. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Protein Society. (2024, October 9). Preparative Mass Spectrometry for Structural Biology [Video]. YouTube. [Link]
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Edler, M., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Kocienski, P. J. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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Aksenov, A. A., et al. (2021). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Analytical Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of "Poised" Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes smaller, less complex molecules (fragments) to probe a target's binding sites.[3] These fragments, despite their typically weak initial binding affinities (in the high micromolar to millimolar range), offer a more efficient exploration of chemical space and provide superior starting points for optimization.[3][4] The key to a successful FBDD campaign lies in the rational design of the fragment library and the strategic evolution of initial hits.
This application note details the utility of a specifically designed or "poised" fragment, 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine , in FBDD campaigns. We will explore the rationale behind its design, its incorporation into screening libraries, and provide detailed protocols for its application in identifying and validating hits, and its subsequent evolution into potent lead candidates.
The Molecular Rationale: Deconstructing this compound
The efficacy of this fragment lies in the synergistic interplay of its three core components: the privileged pyrrolo[2,3-c]pyridine scaffold, the strategically placed methoxy group, and the bulky, yet labile, triisopropylsilyl (TIPS) protecting group.
-
The Pyrrolo[2,3-c]pyridine Core: This 7-azaindole scaffold is a well-recognized "privileged structure" in medicinal chemistry.[5] As a bioisostere of purines and indoles, it can mimic the interactions of these natural motifs, making it a frequent component of kinase inhibitors and other targeted therapies.[5][6] Its bicyclic, aromatic nature provides a rigid framework that can be readily functionalized, presenting defined vectors for interaction with a protein target. Several approved drugs and clinical candidates incorporate related pyrrolopyridine scaffolds, validating its utility in drug design.[7]
-
The 4-Methoxy Group: The methoxy substituent at the 4-position serves a dual purpose. Electronically, it acts as a hydrogen bond acceptor and modulates the electronic properties of the aromatic system. Sterically, it provides a defined vector that can probe specific pockets on the target protein surface. Its presence can significantly influence binding orientation and provides a potential handle for future optimization.
-
The 1-(triisopropylsilyl) (TIPS) Protecting Group: The TIPS group is a crucial element that defines this molecule as a "poised" fragment. While it protects the pyrrole nitrogen during synthesis, its primary role in the FBDD context is strategic. The bulky TIPS group enhances solubility in organic solvents used for library plating and can influence the fragment's initial binding orientation.[8] Crucially, its lability under specific conditions (e.g., fluoride ion treatment) provides a clean and direct vector for subsequent fragment elaboration during hit-to-lead optimization.[9][10] This pre-installed deprotection site allows for rapid and targeted "fragment growing" without altering the core's binding mode.[11][12]
Below is a diagram illustrating the key functional components of the fragment.
Caption: Key components of the poised fragment.
FBDD Workflow Using the Poised Fragment
The application of this compound follows a structured, multi-stage FBDD workflow. This process is designed to efficiently identify true binders and provide a clear path for chemical optimization.
Caption: A typical FBDD workflow.
Experimental Protocols
Protocol 1: Fragment Library Preparation and Quality Control
Objective: To prepare and validate a stock solution of this compound for inclusion in a fragment screening library.
Materials:
-
This compound (CAS 1186311-03-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Acoustic dispenser (optional)
-
LC-MS and ¹H-NMR instrumentation
Methodology:
-
Purity Assessment: Before dissolution, verify the purity of the solid fragment using LC-MS and ¹H-NMR. The purity should be >95% to avoid false positives from impurities.
-
Stock Solution Preparation: Accurately weigh the fragment and dissolve it in anhydrous DMSO to a final concentration of 100 mM. Ensure complete dissolution by vortexing.
-
Solubility Check: Visually inspect the stock solution for any precipitation. For biophysical assays, it is critical that the fragment remains soluble at the screening concentration. A common preliminary check is to dilute a small aliquot into the final assay buffer and check for turbidity.
-
Library Plating: Using an acoustic dispenser or calibrated multichannel pipette, dispense the fragment stock solution into 96- or 384-well library plates. These plates are then sealed and stored at -20°C.
Causality and Insights:
-
Why Anhydrous DMSO? Water can promote hydrolysis of the TIPS group over long-term storage, compromising the integrity of the "poised" fragment.
-
Why >95% Purity? Impurities can act as promiscuous binders or aggregators, leading to a high rate of false positives in sensitive biophysical assays.[13]
Protocol 2: Primary Screening using Differential Scanning Fluorimetry (DSF)
Objective: To rapidly screen the fragment library to identify compounds that thermally stabilize the target protein, indicating a binding event.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library plate
-
qPCR instrument with thermal melt capability
Methodology:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the dye is typically 5x.
-
Assay Plate Preparation: Dispense 19.9 µL of the master mix into each well of a 96- or 384-well PCR plate.
-
Fragment Addition: Add 0.1 µL of each 100 mM fragment stock to the assay wells (final fragment concentration: 500 µM). Include DMSO-only controls.
-
Thermal Melt: Seal the plate, centrifuge briefly, and place it in the qPCR instrument. Run a thermal melt experiment, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min, while monitoring fluorescence.
-
Data Analysis: Analyze the melt curves to determine the melting temperature (Tm) for each well. A hit is defined as a fragment that induces a significant positive shift in Tm (ΔTm) compared to the DMSO control (typically ΔTm ≥ 2°C).
Causality and Insights:
-
Why DSF as a Primary Screen? DSF is a rapid, low-cost, and medium-throughput method ideal for initial library screening.[14] It provides a direct measure of target engagement through stabilization.
-
ΔTm Threshold: The ΔTm threshold is target-dependent and should be established based on the variability of the DMSO controls. A 2°C shift is a common starting point to balance sensitivity and the false positive rate.
Protocol 3: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm direct binding of primary hits to the immobilized target and to quantify the binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
Running buffer (e.g., HBS-EP+)
-
Validated fragment hits from primary screen
Methodology:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Fragment Binding Analysis: Prepare a dilution series of the hit fragment in running buffer (e.g., 1000 µM down to 15.6 µM).
-
Injection: Inject the fragment solutions over the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU).
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).
Causality and Insights:
-
Why Orthogonal Validation? Using a different biophysical method confirms that the initial hit is not an artifact of the primary assay (e.g., dye interference in DSF).[14][15] SPR is considered a "gold standard" for FBDD due to its sensitivity and ability to provide kinetic data.[15]
-
Affinity Range: For fragments, KD values are expected to be in the range of 10 µM to 1 mM.[4]
| Screening Technique | Principle | Typical Throughput | Information Gained |
| DSF | Ligand-induced thermal stabilization | High | Target engagement (ΔTm) |
| SPR | Change in refractive index upon binding | Medium | Affinity (KD), Kinetics (ka, kd) |
| NMR | Ligand-induced chemical shift perturbation | Low-Medium | Binding site, Affinity (KD) |
| ITC | Heat change upon binding | Low | Affinity (KD), Stoichiometry, Thermodynamics |
| X-ray Crystallography | Electron density mapping | Low | High-resolution binding mode |
Table 1: Comparison of common biophysical screening techniques in FBDD.
Protocol 4: Hit-to-Lead Evolution via Fragment Growing
Objective: To leverage the "poised" nature of the validated hit by removing the TIPS group and adding new chemical functionality to improve potency.
Materials:
-
Validated hit compound: 4-Methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine-Target complex structure (from X-ray crystallography)
-
Tetrabutylammonium fluoride (TBAF)
-
Appropriate building blocks (e.g., alkyl halides, boronic acids) for derivatization
-
Standard organic synthesis glassware and reagents
-
Purification equipment (e.g., flash chromatography, HPLC)
-
LC-MS and NMR for characterization
Methodology:
-
Structural Analysis: Analyze the co-crystal structure of the fragment bound to the target. Identify the solvent-exposed vector where the TIPS group is located and characterize the nearby protein environment to guide the design of new substituents.
-
TIPS Deprotection:
-
Dissolve the fragment in a suitable solvent like Tetrahydrofuran (THF).
-
Add 1.1 equivalents of TBAF (1M solution in THF).
-
Stir at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the deprotected 4-Methoxy-1H-pyrrolo[2,3-c]pyridine.
-
-
Structure-Guided Elaboration (Fragment Growing):
-
Based on the structural analysis, synthesize a small library of analogues by adding functionality at the N-1 position. For example, perform an N-alkylation with a small alkyl halide or a coupling reaction to introduce a new aromatic ring.
-
The goal is to introduce new interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein to increase binding affinity.[11][16]
-
-
Potency Testing: Screen the newly synthesized analogues using the primary or secondary bioassay (e.g., SPR or a functional assay) to determine their affinity/potency.
-
Iterative Optimization: Repeat the design-synthesis-test cycle to incrementally improve the compound's properties, guided by structure-activity relationships (SAR) and further structural biology.[17]
Causality and Insights:
-
Why Structure-Based Design? Having a high-resolution structure of the initial hit is paramount. It transforms the optimization process from random exploration to rational design, dramatically increasing the efficiency of the hit-to-lead campaign.[18][19]
-
The Power of the Poised TIPS Group: The TIPS group serves as a stable protecting group during initial screening but is readily cleaved under mild conditions that won't disrupt the core scaffold.[10] This pre-defined and clean reaction site accelerates the synthesis of the first set of analogues, a critical step in hit-to-lead development.
Conclusion
This compound represents an exemplary "poised" fragment for modern FBDD campaigns. Its privileged core scaffold provides a high-quality starting point, while the strategically incorporated TIPS group offers a direct and efficient route for rational, structure-guided optimization. By integrating this fragment into a well-designed screening cascade involving orthogonal biophysical techniques and structural biology, researchers can significantly accelerate the journey from a weakly binding fragment to a potent, drug-like lead candidate.
References
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Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Retrieved January 19, 2026, from [Link]
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Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved January 19, 2026, from [Link]
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Jadhav, S. B., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. Retrieved January 19, 2026, from [Link]
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Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved January 19, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved January 19, 2026, from [Link]
-
Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triisopropylsilyl Chloride (CAS 13154-24-0): A Key Intermediate for Organic Synthesis and Pharmaceutical Applications. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Retrieved January 19, 2026, from [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved January 19, 2026, from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 19, 2026, from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Structure-based discovery of C-2 substituted imidazo-pyrrolopyridine JAK1 inhibitors with improved selectivity over JAK2. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved January 19, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxypyrrolo[2,3-c]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-methoxypyrrolo[2,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. As a bioisostere of indole, the 7-azaindole core and its derivatives are critical components in numerous clinically relevant molecules.[1] This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and robust protocols in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Core Synthetic Strategy
This section addresses high-level questions regarding the strategic planning for the synthesis of the 4-methoxypyrrolo[2,3-c]pyridine core, also known as a 4-methoxy-6-azaindole.
Q1: What are the primary retrosynthetic strategies for constructing the 4-methoxypyrrolo[2,3-c]pyridine scaffold?
Answer: The synthesis of a substituted pyrrolo[2,3-c]pyridine core generally involves forming the pyrrole ring onto a pre-functionalized pyridine precursor. The introduction of the 4-methoxy group is typically a separate, subsequent step. The two most viable retrosynthetic disconnections are:
-
Strategy A: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr). This is often the most direct approach for introducing the 4-methoxy group. The key intermediate is a 4-halopyrrolo[2,3-c]pyridine, typically 4-chloro. The synthesis then hinges on the reliable formation of this halogenated scaffold.
-
Strategy B: Pyrrole Ring Annulation. This involves building the pyrrole ring from a highly substituted pyridine. Common methods include palladium-catalyzed reactions like the Larock or Sonogashira-based indolizations, or classical named reactions like the Fischer indole synthesis.[2][3][4]
The choice between these strategies depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Caption: Key retrosynthetic pathways to the target scaffold.
Part 2: Troubleshooting Guide - Common Experimental Challenges
This section dives into specific problems you may encounter during your experiments and offers evidence-based solutions.
Subsection 2.1: Pyrrole Ring Formation
The construction of the fused pyrrole ring is often the most challenging phase of the synthesis.
Q: My Sonogashira coupling of a 3-iodo-2-aminopyridine with a terminal alkyne is giving low yields before the cyclization step. What are the likely causes and solutions?
Answer: Low yields in Sonogashira couplings for azaindole synthesis are a common issue.[5] The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or side reactions.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium source and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures.[6] Consider using more robust, modern catalyst systems.
-
Copper Co-catalyst: The role of Cu(I) is to form the copper acetylide, which then undergoes transmetalation with the palladium complex. Ensure your CuI source is fresh and anhydrous. Anhydrous conditions are paramount as moisture can quench intermediates.
-
Base and Solvent: The base is crucial for both the deprotonation of the alkyne and neutralizing the HX generated. Tertiary amines like Et₃N or DIPEA are common. Ensure the base is pure and dry. The solvent (typically DMF or MeCN) must also be anhydrous.
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
| Parameter | Standard Condition | Optimization Suggestion | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃ with a ligand like XPhos | More active catalyst systems can operate at lower temperatures and may be more resistant to deactivation. |
| Co-catalyst | CuI (5-10 mol%) | Use freshly purchased, high-purity CuI. | Ensures efficient formation of the copper acetylide intermediate.[5] |
| Base | Et₃N, DIPEA (2-3 equiv.) | Use freshly distilled base. | Removes trace water and other impurities that can interfere with the reaction. |
| Atmosphere | Nitrogen | Argon | Argon is denser than air and provides a more robust inert blanket over the reaction. |
| Temperature | 60-100 °C | Start at room temperature and slowly increase. | Some couplings are efficient at lower temperatures, minimizing side reactions.[5] |
Q: I am attempting a Fischer-type synthesis with a 4-methoxypyridin-3-ylhydrazine, but the cyclization fails or yields a complex mixture. Why is this so challenging for azaindoles?
Answer: The classical Fischer indole synthesis is often problematic for azaindole systems.[7] The electron-deficient nature of the pyridine ring deactivates it towards the key electrophilic cyclization step ([2][2]-sigmatropic rearrangement).[8]
Causality & Solutions:
-
Electronic Deactivation: The pyridine nitrogen withdraws electron density, making the required C-C bond formation energetically unfavorable. The reaction often requires harsh acidic conditions (e.g., polyphosphoric acid) and high temperatures, which can lead to decomposition.[4][9]
-
Alternative Catalysts: While Brønsted acids are traditional, Lewis acids like ZnCl₂ can sometimes promote the reaction under milder conditions.[8]
-
Structural Modifications: The success of the "aza-Fischer" reaction is highly dependent on the substitution pattern. Electron-donating groups on the pyridine ring can facilitate the reaction, though this may not be compatible with your target structure.[10]
-
Recommendation: For many substituted azaindoles, the Fischer synthesis is a low-yield, high-risk approach. Palladium-catalyzed methods generally offer a more reliable and flexible route with higher functional group tolerance.[2][11]
Subsection 2.2: Introduction of the 4-Methoxy Group
Q: My Nucleophilic Aromatic Substitution (SNAr) reaction of sodium methoxide on N-protected 4-chloro-pyrrolo[2,3-c]pyridine is sluggish. How can I improve the reaction rate and yield?
Answer: This is a critical step, and its success is highly dependent on the activation of the 4-position. The pyrrolo[2,3-c]pyridine system is not inherently electron-deficient enough for rapid SNAr, so strategic choices are necessary.
Expert Insights & Causality:
-
The Role of the N-Protecting Group: The choice of the protecting group on the pyrrole nitrogen is not just for protection; it is a powerful modulator of reactivity. An electron-withdrawing protecting group is essential to activate the 4-position towards nucleophilic attack. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has been identified as particularly effective, serving a dual role as both a protecting and an activating group.[12] A simple N-H or N-methyl group will be significantly less effective.
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to solvate the nucleophile. However, sometimes the corresponding alcohol (in this case, methanol) can be used as the solvent with a strong base (e.g., NaH) to generate the nucleophile in situ.
-
Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C). Microwave heating can dramatically accelerate the reaction.
-
Nucleophile Concentration: Ensure you are using a sufficient excess of the sodium methoxide nucleophile.
-
Caption: Troubleshooting flowchart for a failing SNAr reaction.
Q: I'm struggling with the removal of the SEM protecting group. I'm observing side products or incomplete deprotection. What are the best practices?
Answer: SEM deprotection can be challenging. Standard acidic conditions can lead to the release of formaldehyde, which can then react with the electron-rich azaindole core, leading to unwanted methylation or dimerization.[13]
Validated Deprotection Protocols:
| Method | Reagents & Conditions | Advantages | Potential Issues | Citation |
| Fluoride-Based | TBAF in THF, 60 °C | Generally mild and effective. | Can be slow; may require stoichiometric or greater amounts of TBAF. | [13] |
| Strong Acid | TFA (neat) or HCl in Dioxane, 0 °C to RT | Fast and often complete. | High risk of side reactions with formaldehyde. Use of a scavenger like phloroglucinol is recommended. | [13] |
| Lewis Acid | MgBr₂·OEt₂ in DCM | Can be milder than strong Brønsted acids. | Substrate-dependent; may not be universally effective. | [12] |
Recommendation: Start with fluoride-based methods (TBAF) as they are generally the mildest. If this fails, move to acidic conditions but always include a scavenger to trap formaldehyde byproducts.
Part 3: Experimental Protocol
This section provides a representative, multi-step protocol for the synthesis of 4-methoxypyrrolo[2,3-c]pyridine based on established methodologies.
Protocol 1: Synthesis of 4-Methoxypyrrolo[2,3-c]pyridine via Sonogashira/SNAr Strategy
Step 1: Sonogashira Coupling & Cyclization to form 4-Chloro-7-azaindole (Adapted from Larock and McLaughlin et al.[2][3])
-
To a dry Schlenk flask under Argon, add 3-amino-2,4-dichloropyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous, degassed DMF via syringe.
-
Add trimethylsilylacetylene (1.2 equiv.) followed by triethylamine (3.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon consumption of the starting material, cool the mixture to room temperature. Add a 5M solution of TBAF in THF (2.0 equiv.) to effect the in-situ desilylation and cyclization.
-
Stir at room temperature for an additional 4 hours.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine.
Step 2: N-Protection with SEM-Cl (Adapted from Thomson et al.[12])
-
Dissolve 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in anhydrous THF and cool to 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.2 equiv.) portion-wise and stir for 30 minutes at 0 °C.
-
Add SEM-Cl (1.1 equiv.) dropwise and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Quench the reaction carefully with saturated aq. NH₄Cl.
-
Perform an aqueous workup and purify by flash column chromatography to yield N-SEM-4-chloro-pyrrolo[2,3-c]pyridine.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of N-SEM-4-chloro-pyrrolo[2,3-c]pyridine (1.0 equiv.) in anhydrous DMF, add sodium methoxide (3.0 equiv.).
-
Heat the reaction mixture to 100 °C in a sealed tube or with microwave irradiation. Monitor by LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate N-SEM-4-methoxy-pyrrolo[2,3-c]pyridine.
Step 4: SEM Deprotection
-
Dissolve the N-SEM protected intermediate (1.0 equiv.) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (2.0 equiv.).
-
Heat to 60 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to afford the final product, 4-methoxypyrrolo[2,3-c]pyridine .
References
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Azaindole synthesis. Organic Chemistry Portal.
- Larock Reaction in the Synthesis of Heterocyclic Compounds. Source not specified.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activ
- Larock indole synthesis. Wikipedia.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
- Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. J&K Scientific LLC.
- Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Thieme.
- troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. DSpace [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. researchgate.net [researchgate.net]
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- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triisopropylsilyl (TIPS) Ether Deprotection
Welcome to the Technical Support Center for silyl ether manipulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of triisopropylsilyl (TIPS) ether deprotection. Due to its significant steric bulk, the TIPS group offers robust protection for hydroxyl functionalities but can present unique challenges during its removal.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, ensuring the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: Why is my TIPS deprotection reaction incomplete or running very slowly?
A1: Incomplete deprotection of TIPS ethers is a common issue primarily due to their high steric hindrance and stability.[1] The bulky isopropyl groups shield the silicon atom from nucleophilic attack or protonation.[1] Several factors could be at play:
-
Reagent Potency: The deprotecting agent may be too mild. For instance, conditions that readily cleave a tert-butyldimethylsilyl (TBS) group may be insufficient for a TIPS group.[2]
-
Reagent Quality: Fluoride sources like tetrabutylammonium fluoride (TBAF) are hygroscopic, and the presence of water can reduce their efficacy. Similarly, acidic solutions may degrade over time.
-
Steric Hindrance: The local steric environment around the TIPS ether can further inhibit reagent access. Tertiary or neopentyl alcohols protected as TIPS ethers are particularly challenging to deprotect.
-
Insufficient Equivalents or Temperature: The reaction may require more equivalents of the deprotecting agent or thermal energy to proceed at a reasonable rate.
Q2: What are the most common side reactions during TIPS ether deprotection?
A2: The most prevalent side reactions include:
-
Silyl Migration: Under basic or fluoride-mediated conditions, the silyl group can migrate from one hydroxyl group to another, especially to a less sterically hindered position. This is driven by the formation of a transient pentacoordinate silicon intermediate.[3]
-
Incomplete Reaction: As discussed in Q1, leaving residual TIPS-protected starting material is a frequent outcome if conditions are not optimized.
-
Cleavage of Other Protecting Groups: The conditions required to remove a robust TIPS group can inadvertently cleave more labile protecting groups (e.g., TBS, acetals, or Boc groups), leading to a complex mixture of products.[3]
-
Substrate Degradation: Harsh basic conditions (from TBAF) or strong acidic conditions can cause decomposition of sensitive substrates, such as elimination in β-hydroxy carbonyl systems or opening of furan rings.[3][4]
Q3: How do I choose between fluoride-mediated and acid-catalyzed deprotection for a TIPS ether?
A3: The choice is dictated by the functional groups present in your substrate.[5]
-
Fluoride-Mediated (e.g., TBAF, HF-Pyridine): This is the most common method.[5] The high affinity of fluoride for silicon forms a strong Si-F bond, driving the cleavage.[6] This method is suitable for acid-sensitive substrates. However, TBAF is basic and can cause issues with base-labile groups (e.g., esters, epoxides) and can promote silyl migration.[3][5] HF-Pyridine is less basic but highly toxic and corrosive, requiring special handling in plasticware.[5]
-
Acid-Catalyzed (e.g., p-TsOH, HCl, CSA): This method is preferred for substrates that are sensitive to basic conditions but stable to acid.[5] Acidic deprotection proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.[1] The relative stability of silyl ethers under acidic conditions is TMS < TES < TBS < TIPS < TBDPS, allowing for potential chemoselectivity.[7]
Q4: I am observing silyl group migration in my reaction. How can I prevent this?
A4: Silyl migration is often promoted by the basicity of alkoxides generated during fluoride-mediated deprotection.[3] To mitigate this:
-
Use a Buffered System: Adding a mild acid like acetic acid (AcOH) to your TBAF solution can buffer the reaction mixture, neutralizing the highly basic alkoxide intermediates responsible for migration.[3]
-
Switch to Acidic Conditions: If your substrate is acid-tolerant, switching to an acid-catalyzed deprotection method will generally avoid silyl migration.
-
Use Less Basic Fluoride Sources: Reagents like HF-Pyridine or triethylamine trihydrofluoride (Et3N·3HF) are less basic than TBAF and can be effective alternatives for base-sensitive substrates.[5]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Incomplete or No Reaction
Your reaction has stalled, and TLC/LCMS analysis shows significant amounts of starting material remaining after an extended period.
| Possible Cause | Troubleshooting Solution & Rationale |
| Insufficient Reagent Potency | The steric bulk of the TIPS group requires forcing conditions for cleavage.[1] If using a mild acid like PPTS, switch to a stronger protic acid (p-TsOH, HCl) or a fluoride source.[2] If using TBAF, consider switching to HF-Pyridine for particularly stubborn cases. |
| Deactivated Reagent | TBAF solutions in THF are hygroscopic; absorbed water can inhibit the fluoride ion's activity. Use a freshly opened bottle of TBAF or a solution dried over molecular sieves. For acidic methods, ensure the acid catalyst has not degraded. |
| Sub-Optimal Solvent/Temperature | The reaction may require thermal energy. Gently heating the reaction (e.g., to 40-50 °C) can often drive it to completion. Ensure the solvent (typically THF for TBAF) is appropriate and anhydrous.[5] |
| Extreme Steric Hindrance | For highly hindered secondary or tertiary alcohols, standard conditions may fail. Consider more reactive reagents like silyl triflates in reverse (using a fluoride source to generate a hypervalent silicon species) or more specialized Lewis acid methods. |
Problem 2: Silyl Migration to an Adjacent Hydroxyl Group
Your desired diol is not the major product; instead, you have isolated an isomer where the TIPS group has moved to a different position.
| Possible Cause | Troubleshooting Solution & Rationale |
| Unbuffered Basic Conditions | Standard TBAF deprotection generates a reactive alkoxide intermediate. This alkoxide can act as a base, deprotonating a nearby hydroxyl group, which then attacks the silicon center, leading to intramolecular migration.[3] |
| Protocol: Add 1.0-1.5 equivalents of glacial acetic acid per equivalent of TBAF to the reaction mixture. The acetic acid protonates the alkoxide as it forms, preventing it from initiating the migration cascade.[3] | |
| Thermodynamic vs. Kinetic Control | Migration often leads to the thermodynamically more stable product (e.g., TIPS group on a primary vs. a secondary alcohol). |
| Protocol: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the kinetic deprotection product over the migration product. Monitor carefully by TLC to stop the reaction upon consumption of the starting material. |
Problem 3: Low Yields and a Complex Mixture of Products
The reaction results in multiple spots on a TLC plate and a low yield of the desired product after purification.
| Possible Cause | Troubleshooting Solution & Rationale |
| Lack of Chemoselectivity | Your molecule contains other protecting groups (e.g., TBS, TES) that are also cleaved under the conditions used to remove the more stable TIPS group.[3] The relative stability of silyl ethers is key to selective deprotection.[7] |
| Strategy: Consult the stability chart below. To remove a less stable silyl ether in the presence of TIPS, use milder conditions. For example, a mild acid like 10-CSA in MeOH at 0°C can cleave a primary TBS group while leaving a TIPS group intact.[8] Conversely, removing a TIPS group in the presence of a more robust group like TBDPS requires carefully controlled fluoride conditions. | |
| Substrate Degradation | The reaction conditions are too harsh for the core structure of your molecule. For example, the basicity of TBAF can cause elimination of a β-alkoxy ketone. Strong acid can cleave acetals or promote side reactions with sensitive functional groups.[4] |
| Strategy: Switch to a milder deprotection system. If basicity is the issue, use an acidic method. If strong acid is the problem, try a buffered fluoride method or a Lewis acid-catalyzed approach (e.g., ZnBr₂), which can be milder for certain substrates.[9][10] Always run a small-scale trial reaction to gauge substrate stability. |
Data Summaries & Comparative Tables
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a quantitative overview of the stability of various silyl ethers. The TIPS group is significantly more stable than smaller silyl ethers, particularly under acidic conditions.[1][8]
| Silyl Group | Abbreviation | Relative Rate (Acidic Hydrolysis) | Relative Rate (Basic Hydrolysis) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.[1] Rates are relative to TMS ether hydrolysis.
Table 2: Common Deprotection Reagents for TIPS Ethers & Associated Side Reactions
| Reagent(s) | Typical Conditions | Advantages | Potential Side Reactions & Mitigation |
| TBAF (Tetrabutylammonium Fluoride) | 1.1-1.5 eq. in THF, 0 °C to RT | Widely used, effective, commercially available.[5] | Side Reactions: Silyl migration, elimination (if substrate is base-sensitive).[3] Mitigation: Add AcOH as a buffer; run at low temperature.[3] |
| HF-Pyridine | THF/Pyridine, 0 °C to RT | Less basic than TBAF, good for base-sensitive substrates.[5] | Side Reactions: Highly toxic and corrosive; reacts with glassware. Mitigation: Must be used in plastic labware with extreme caution. |
| p-TsOH (p-Toluenesulfonic Acid) | Catalytic to stoichiometric, MeOH or CH₂Cl₂/MeOH, RT | Good for base-sensitive substrates; avoids migration.[5] | Side Reactions: Can cleave other acid-labile groups (acetals, Boc). Mitigation: Careful optimization of temperature and reaction time. |
| CSA (Camphorsulfonic Acid) | Catalytic to stoichiometric, MeOH/CH₂Cl₂, -20 °C to RT | Milder than p-TsOH, allowing for greater selectivity.[8] | Side Reactions: Slower reaction times; may still affect very acid-sensitive groups. Mitigation: Use at low temperatures for maximum selectivity. |
| Lewis Acids (e.g., ZnBr₂, BF₃·OEt₂) | Stoichiometric, CH₂Cl₂, RT | Can offer different chemoselectivity profiles.[9][11] | Side Reactions: Substrate-dependent; can coordinate to other Lewis basic sites. Mitigation: Screen various Lewis acids on a small scale. |
Visualized Mechanisms and Workflows
Caption: Mechanism of fluoride-mediated TIPS deprotection.
Caption: Logical workflow for troubleshooting failed deprotections.
Key Experimental Protocols
Protocol 1: Standard Deprotection using TBAF in THF
This protocol is suitable for robust substrates where base-sensitivity and silyl migration are not primary concerns. [5]
-
Preparation: Dissolve the TIPS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a 1.0 M solution of TBAF in THF (1.2 eq.) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LCMS. Allow the reaction to warm to room temperature if necessary and stir until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Buffered Deprotection using TBAF/Acetic Acid to Prevent Silyl Migration
This modified protocol is designed to suppress silyl migration for substrates with multiple hydroxyl groups. [3]
-
Preparation: Dissolve the TIPS-protected alcohol (1.0 eq.) in anhydrous THF (0.1-0.5 M) under an inert atmosphere.
-
Buffer Addition: Add glacial acetic acid (1.2 eq.) to the solution and stir for 5 minutes.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a 1.0 M solution of TBAF in THF (1.2 eq.).
-
Monitoring & Workup: Follow steps 4-8 from Protocol 1. The quench should be done with saturated NaHCO₃ to neutralize the acetic acid.
Protocol 3: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is ideal for substrates that are sensitive to basic conditions. [5]
-
Preparation: Dissolve the TIPS-protected alcohol (1.0 eq.) in methanol (MeOH) or a mixture of CH₂Cl₂/MeOH (e.g., 4:1 v/v) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 to 2.0 eq., start with a catalytic amount and increase if needed) to the solution at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. Gentle heating may be required for slow reactions.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction & Workup: Remove the organic solvent under reduced pressure (if volatile). Extract the aqueous residue with ethyl acetate or CH₂Cl₂ (3 x). Follow steps 7-8 from Protocol 1.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJi8aFskG6XpVhizG_oMgp3DlupCjpoNRlf3sFkB6pvGDW1KaKFsepvKOBfy86hxP-e8FWUjotpUWZdWjUQKi_1kBiUr0rLCIeQZ4ODT_tRu1WmoEwzAOGfoUQT3fF_SJgBXvie90HRLx9m-BItTpQnrcelK_vIF9LLUdnnCcIhxNnJheiB8MSejk9jwJmBZZ7QH8Z8YTj7lgUtv2GQkvA9N-0I9t9y_85CA==]
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCv7Ma-XwJg0R5gNNUk7u4be8NDthoCNjfq5rS_TSjNWwUoconm66cK1hjdXKN-YjguWSaz8w6MaYRhUxDJ0Ni7OEMnjPffyaRZJLYTg2NekVP0t1FtcQy-P29O0z7-JpKh7dr3ixswLbvBFSVNd4YxEDSALSeS03m9rSOePQ5OAQz5aYAzwcIbgmuueBxr4J7EAn-6qM7ULjIbyWWx0ayNvcQfwPZs9wbpDgGIg48nNKcYwQi5PRlpxOdXMFiDhCdaDM=]
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- RSC Publishing. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/ob/b801538h]
- ResearchGate. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol | Request PDF. [URL: https://www.researchgate.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbs-ethers.htm]
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- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). [URL: https://www.highfine.com/en-us/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i-12.html]
- Chem-Station. (2014). Silyl Protective Groups. [URL: https://www.chem-station.com/en/reactions-2/2014/03/silyl-protective-groups.html]
- NIH Public Access. (2010). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2855217/]
- Willingdon College, Sangli. Protection and deprotection. [URL: https://www.willingdoncollege.ac.in/files/upload/1628148855.pdf]
- BenchChem. (2025). Technical Support Center: Troubleshooting Byproduct Formation During t-Butylsilyl Ether Deprotection. [URL: https://vertexaisearch.cloud.google.
- ResearchGate. (2025). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF. [URL: https://www.researchgate.
Sources
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Technical Support Center: Synthesis of Substituted Pyrrolopyridines
Welcome to the technical support center for the synthesis of substituted pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges, enhance reaction yields, and streamline purification processes.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of pyrrolopyridine scaffolds.
Q1: What are the primary reasons for low yields in classical pyrrolopyridine syntheses?
A1: The primary challenge stems from the inherent electronic properties of the pyridine ring. The electron-deficient nature of the pyridine ring often hinders key steps in classical indole syntheses, such as the sigmatropic rearrangement required in the Fischer indole synthesis.[1] This electron deficiency necessitates harsh reaction conditions (e.g., high temperatures, strong acids), which can lead to undesired side reactions, decomposition of starting materials or products, and consequently, lower overall yields.[1]
Q2: Which synthetic routes are commonly employed for preparing substituted pyrrolopyridines?
A2: Several classical and modern methods are utilized, with the choice depending on the desired substitution pattern and available starting materials. Key routes include:
-
Fischer Indole Synthesis: While classic for indoles, its application to azaindoles can be challenging but is effective for certain isomers, particularly 4- and 6-azaindoles, when the starting pyridylhydrazines possess an electron-donating group.[1][2]
-
Bartoli Reaction: This method is highly effective for synthesizing 7-substituted 4- and 6-azaindoles using nitro-pyridines and vinyl Grignard reagents.[1][3]
-
Leimgruber-Batcho Reaction: A versatile and productive two-step method for preparing various azaindole isomers.[1][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are powerful for constructing C-C and C-N bonds on pre-functionalized pyridine or pyrrole rings, offering high efficiency and broad substrate scope.[1][4][5][6]
-
Madelung Synthesis: An established method involving the intramolecular cyclization of N-(pyridin-2-yl)amides, particularly useful for 7-azaindoles.[1][3][7]
Q3: What are the most common impurities encountered during synthesis and purification?
A3: Impurities can arise from several sources, including incomplete reactions, side reactions, and the reagents themselves. Common impurities include:
-
Unreacted Starting Materials: Due to incomplete conversion.[8]
-
Positional Isomers: Formation of other azaindole isomers (e.g., 6-azaindole instead of 4-azaindole) can occur depending on the synthetic route.[1]
-
Side-Reaction Products: Dimers or polymers can form from intermolecular reactions, especially at high concentrations.[9] In functionalization reactions like acetylation, C-acylated byproducts can form alongside the desired N-acylated product.[8]
-
Hydrolysis Products: Protective groups (e.g., acetyl, SEM) can be cleaved during aqueous work-up or purification, leading to the reappearance of the starting material or an intermediate.[5][8]
-
Reagent-Related Impurities: Excess reagents or their byproducts (e.g., acetic acid from acetic anhydride) may contaminate the final product.[8]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic strategies heavily rely on palladium-catalyzed cross-coupling to build the substituted pyrrolopyridine core. This section provides a detailed guide to troubleshooting these critical reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid with a halogenated pyrrolopyridine (e.g., 2-iodo-4-chloropyrrolopyridine) but observe low conversion to the desired product.
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical for coupling with electron-deficient heterocycles.
-
Explanation: Standard catalysts may be ineffective as the nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting catalysis.[10] The ligand stabilizes the active Pd(0) species and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Solution: Employ more active, electron-rich, and sterically hindered phosphine ligands (e.g., RuPhos, XPhos, SPhos) or use advanced pre-catalysts (e.g., XPhos Pd G2).[5] For some substrates, traditional catalysts like Pd(PPh₃)₄ can be effective, but optimization is key.[5]
-
-
Incorrect Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step.
-
Explanation: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong can cause decomposition of the starting materials or promote unwanted side reactions.
-
Solution: Screen a variety of bases. Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are commonly effective.[4][10] The choice often depends on the solvent and substrates.
-
-
Solvent Effects: The reaction solvent influences catalyst solubility, reagent stability, and reaction kinetics.
-
Explanation: The polarity and coordination ability of the solvent can dramatically affect the outcome.
-
Solution: Aprotic polar solvents like dioxane or DMF are common.[4] Sometimes, aqueous solvent mixtures (e.g., toluene/water, EtOH/H₂O) are necessary for the base to function effectively.[10] Ensure solvents are anhydrous if the reaction is moisture-sensitive.[5]
-
-
Deactivation of Boronic Acid (Protodeboronation): Boronic acids can be unstable under certain conditions, leading to the formation of the corresponding arene instead of the coupled product.
-
Explanation: This side reaction is often promoted by excess base, high temperatures, or prolonged reaction times in the presence of water.
-
Solution: Use a stoichiometric amount of the boronic acid (e.g., 1.2-1.5 equivalents). Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts as coupling partners.[10]
-
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Issue 2: Poor Selectivity in Functionalization
You are attempting to functionalize a di-halogenated pyrrolopyridine and obtain a mixture of mono-substituted isomers or di-substituted products.
-
Similar Reactivity of Halogens: In substrates like 2-iodo-4-chloropyrrolopyridine, the reactivity difference might not be sufficient to ensure perfect selectivity.
-
Explanation: While C-I bonds are generally more reactive than C-Cl bonds in oxidative addition, this selectivity can be eroded under harsh conditions or with highly active catalysts.
-
Solution: Carefully control reaction temperature; start at a lower temperature and slowly warm up. Use a slightly sub-stoichiometric amount of the coupling partner (e.g., 0.95 equivalents) to favor mono-substitution. The choice of catalyst system can also influence selectivity.[11]
-
-
Catalyst System Tuning: The ligand and palladium source can influence the regioselectivity of the reaction.
-
Explanation: Different ligands can impart different steric and electronic properties to the palladium center, favoring oxidative addition at one site over another.
-
Solution: A systematic screen of catalyst systems is recommended. For example, Pd₂(dba)₃ has shown excellent selectivity for C-2 arylation in certain pyrrolopyridine systems.[5]
-
| Problem | Substrate Example | Catalyst System | Base | Solvent | Typical Outcome | Reference |
| Low Yield (Amination) | 4-Chloropyrrolopyridine | RuPhos Pd G2 / RuPhos | NaOtBu | t-Butanol | Improved yield over other systems. | [5] |
| Low Yield (Coupling) | 2-Chloropyrazine | Pd(II) ONO Pincer Complex | K₂CO₃ | Toluene/H₂O | Effective with low catalyst loading. | [10] |
| Buchwald-Hartwig | Chloropyrrolopyrimidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Good yields for C-N bond formation. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative starting point for the coupling of a halogenated pyrrolopyridine with an arylboronic acid.
Materials:
-
Halogenated pyrrolopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) or Pd pre-catalyst/ligand system
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the halogenated pyrrolopyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst (and ligand, if separate) to the vessel under the inert atmosphere.
-
Add the degassed solvent via syringe. The reaction mixture should be degassed for an additional 10-15 minutes by bubbling the inert gas through the solution.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.[4][10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrrolopyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling of a halogenated pyrrolopyridine with an amine.
Materials:
-
Halogenated pyrrolopyridine (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G2, 2-5 mol%)
-
Ligand (e.g., RuPhos, 2-5 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., t-Butanol, Toluene)
Procedure:
-
In an oven-dried vial under an inert atmosphere, combine the halogenated pyrrolopyridine, palladium pre-catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat the reaction mixture with vigorous stirring at the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the aminated pyrrolopyridine product.[5]
Logical Relationships in Pyrrolopyridine Synthesis
The selection of a synthetic strategy is often dictated by the desired final substitution pattern.
Caption: Decision tree for selecting a synthetic route based on target substitution.
References
- Technical Support Center: Improving Yield in 4-Azaindole Synthesis. (2025). BenchChem.
- Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (2025). BenchChem.
- Technical Support Center: 1-Acetyl-7-azaindole Synthesis. (2025). BenchChem.
- Gangjee, A., et al. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
- Al-Sanea, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Sagnou, M., et al. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
- Miftenko, V. A., et al. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).
- Nørsett, K. G., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Chen, L., et al. (2024). Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. PubMed.
- Kumar, A., et al. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (2025). BenchChem.
- Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. (2025).
- Sperger, T., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
- FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. (2013). Chemistry of Heterocyclic Compounds.
- Herrera-Mayorga, A. D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
- Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Wang, Z., & Wang, X. (2012). Synthesis of Azaindoles. Progress in Chemistry.
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Introduction
Welcome to the Technical Support Center for the optimization of palladium-catalyzed cross-coupling reactions involving 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic and steric properties of this substrate present distinct challenges that require a nuanced approach to reaction optimization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a privileged scaffold in medicinal chemistry. The strategic placement of the methoxy group at the 4-position and the bulky triisopropylsilyl (TIPS) protecting group at the 1-position significantly influences the substrate's reactivity. The electron-donating nature of the methoxy group can impact the oxidative addition step, while the sterically demanding TIPS group can affect the approach of the catalyst and coupling partners.[1]
This guide will provide a systematic approach to overcoming these challenges, enabling the efficient and reproducible synthesis of valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 4-Methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine resulting in low to no yield?
A1: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors.[2] A systematic evaluation of your reaction components and conditions is the most effective troubleshooting strategy.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For electron-rich N-heterocycles like the 6-azaindole core, bulky and electron-rich phosphine ligands such as those from the Buchwald and Nolan groups (e.g., XPhos, SPhos, IPr) are often more effective than traditional ligands like PPh₃.[3][4] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.[5] Consider using a pre-formed catalyst, such as an XPhos palladacycle, to ensure efficient generation of the active catalytic species.[6]
-
Reagent Purity and Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[7] Ensure all reagents, especially the solvent and base, are anhydrous and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[8] Degassing the solvent is a critical step.[9]
-
Base and Solvent Compatibility: The base is not merely a proton scavenger; it actively participates in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[10] For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.[8][11] The solvent choice influences reagent solubility and catalyst stability.[12][13] Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often in combination with water for Suzuki reactions.[8]
-
Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[14]
Q2: I am observing significant amounts of desilylation of my starting material. How can I prevent this?
A2: The triisopropylsilyl (TIPS) group is relatively robust, but can be cleaved under certain conditions, particularly in the presence of strong bases or nucleophiles.[15]
-
Choice of Base: While strong bases are often required for efficient catalysis, excessively harsh conditions can promote desilylation. If you are using a strong base like an alkoxide, consider switching to a milder inorganic base such as K₂CO₃ or K₃PO₄.
-
Fluoride-Free Conditions: If your cross-coupling protocol involves a fluoride source (e.g., in Hiyama or Stille couplings), this will readily cleave the Si-N bond.[16] In such cases, an alternative cross-coupling strategy that does not require fluoride activation is necessary.
-
Water Content: In Suzuki reactions, the presence of water is often beneficial, but excessive amounts can lead to protodeboronation of the boronic acid partner and potentially facilitate desilylation.[9][17] Ensure you are using the appropriate amount of water in your solvent system.
Q3: What are the likely side products in my reaction, and how can I minimize their formation?
A3: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of your starting material (or the coupling partner) is a common side reaction.[17] This can be minimized by using the correct stoichiometry of reagents and ensuring efficient generation of the active catalyst.
-
Dehalogenation/Protodeboronation: The replacement of the halide on your coupling partner with a hydrogen atom, or the replacement of the boronic acid group with a hydrogen, are common side reactions.[9][18] These are often promoted by moisture or impurities in the reagents. Ensuring anhydrous conditions and pure starting materials is crucial.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition.[17] This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. Using a more stable pre-catalyst or a ligand that strongly coordinates to the palladium can mitigate this issue.[19]
Troubleshooting Guides
Issue 1: No or Low Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh source of palladium pre-catalyst. 2. Switch to a more active pre-catalyst (e.g., a palladacycle).[6] 3. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[20] | Palladium(II) pre-catalysts require in-situ reduction to the active Pd(0) species.[21] The efficiency of this reduction is dependent on the reaction conditions.[22] Pre-formed Pd(0) sources or highly active pre-catalysts can be more reliable. The ligand choice is critical for catalyst stability and activity.[5] |
| Inappropriate Base/Solvent | 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[11] 2. Ensure the solvent is anhydrous and degassed.[9] 3. Try different solvent systems (e.g., dioxane, THF, toluene, DMF).[10] | The base and solvent have a profound impact on the reaction outcome.[12][13] The optimal combination is substrate-dependent and often requires empirical screening. |
| Reaction Temperature Too Low | 1. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition. | While high temperatures can be detrimental, some cross-coupling reactions require sufficient thermal energy to proceed at a reasonable rate. |
| Poor Quality Reagents | 1. Verify the purity of starting materials by NMR or LC-MS. 2. Use freshly distilled or commercially available anhydrous solvents. | Impurities in the starting materials or solvent can poison the catalyst or lead to side reactions.[2] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling | 1. Inefficient transmetalation. 2. Slow reductive elimination. | 1. Adjust the stoichiometry of the coupling partners. 2. Use a more electron-donating ligand to promote reductive elimination.[3] | Homocoupling can become competitive if the desired cross-coupling pathway is slow. |
| Desilylation | 1. Base is too strong. 2. Presence of fluoride ions. | 1. Switch to a milder base (e.g., from an alkoxide to a carbonate). 2. Avoid fluoride-containing reagents if possible.[16] | The TIPS group is susceptible to cleavage under certain nucleophilic or strongly basic conditions.[15] |
| Protodeboronation (Suzuki) | 1. Presence of excess water. 2. Reaction temperature is too high. | 1. Use a boronic ester (e.g., pinacol or MIDA) instead of the free boronic acid.[9] 2. Carefully control the amount of water in the solvent system. 3. Reduce the reaction temperature. | Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation under the reaction conditions.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as a starting point and should be optimized for each specific substrate combination.
-
To an oven-dried reaction vial, add this compound-X-halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the determined time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the coupling of an amine with a halide-substituted 4-Methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine.
-
To an oven-dried reaction vial, add the halide-substituted 4-Methoxy-1-(TIPS)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle, 1-5 mol%), and the ligand (if not using a pre-catalyst).
-
Add the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene or THF) via syringe.
-
Add the amine (1.1-1.3 equiv.) via syringe.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the determined time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(18), 5127–5134. [Link]
-
Smith, R. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Lu, Y., et al. (2017). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications, 53(8), 1354-1357. [Link]
-
Crich, D. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]
-
Chobanian, H. R., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 9(10), 1815–1818. [Link]
-
Smith, R. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768–2813. [Link]
-
Bull, J. A., et al. (2011). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 9(11), 3989-3992. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yusop, R. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2339(1), 020165. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004–2018. [Link]
-
Wang, D., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 387. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Request PDF. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling Reactions, Silicon-Based. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1835–1884. [Link]
-
The Synthetic Chemist. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Kumar, S., et al. (2020). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Request PDF. [Link]
-
Sharma, S., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 220–229. [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
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Cera, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Taylor, C. G., et al. (2023). Pyrrolo[2,1‐f]t[2][7][23]riazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry, 26(38), e202300701. [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Surasani, R., et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. [Link]
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Leadbeater, N. E. (2010). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Molecules, 15(5), 3334–3345. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]
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Valdés, C., & Pérez, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481–11499. [Link]
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Farina, V. (2004). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Request PDF. [Link]
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Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(32), 11049–11051. [Link]
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Cera, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Wang, D., et al. (2019). Catalytic C(sp)-Si Cross-coupling Silylation of Alkynyl Bromides with Hydrosilanes by Palladium Catalysis. Request PDF. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 42(10), 1574–1585. [Link]
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Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
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Manoso, A. S., & DeShong, P. (2003). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 68(19), 7449–7454. [Link]
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Willis Group. (n.d.). Research. University of Oxford. Retrieved from [Link]
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Liu, C., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Mesylamides by N-C Cleavage: Electronic Effect of the Mesyl Group. Organic Letters, 19(6), 1434–1437. [Link]
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Ranu, B. C., et al. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry, 73(23), 9461–9464. [Link]
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Otto, S., et al. (2019). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 220, 203-214. [Link]
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McNeill, E., et al. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]
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PlumX. (n.d.). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Polar Pyrrolopyridine Derivatives
Welcome to the Technical Support Center for the purification of polar pyrrolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the unique challenges presented by this class of compounds. The inherent polarity of the pyrrolopyridine scaffold, often coupled with the presence of basic nitrogen atoms, can lead to complex purification scenarios.[1] This resource aims to equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My polar pyrrolopyridine derivative shows poor or no retention on a C18 reversed-phase column and elutes in the void volume. What's happening and what should I do?
A1: This is a classic problem for highly polar analytes in reversed-phase chromatography (RPC). The non-polar C18 stationary phase has limited hydrophobic interaction with your polar compound, causing it to elute with the solvent front.[2][3] Here’s a breakdown of strategies to resolve this:
-
Switch to a More Suitable Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is often the go-to technique for highly polar compounds that are poorly retained in RPC.[2][3][4][5][6] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[2][7] In HILIC, a water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[7] Elution is achieved by increasing the concentration of the polar solvent.[2]
-
Modify Your Reversed-Phase Method. If you must use RPC, consider these adjustments:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains, which can increase retention of polar analytes.[6][8]
-
Adjust Mobile Phase pH: For ionizable pyrrolopyridine derivatives, modifying the mobile phase pH to suppress ionization can increase their hydrophobicity and, consequently, their retention on a C18 column.[6][9]
-
Use Ion-Pairing Agents: For charged derivatives, adding an ion-pairing agent to the mobile phase can form a neutral complex with your compound, increasing its retention.
-
-
Consider Normal-Phase Chromatography (NPC). While less common for highly polar compounds due to solubility issues in non-polar mobile phases, NPC can be an option for moderately polar pyrrolopyridine derivatives.[1] It uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[1]
Q2: I'm observing significant peak tailing or streaking of my basic pyrrolopyridine derivative during normal-phase chromatography on a silica gel column. How can I improve the peak shape?
A2: This is a common issue arising from the interaction of basic nitrogen atoms in your pyrrolopyridine with the acidic silanol groups on the surface of the silica gel.[1][10] This strong, often undesirable, interaction leads to poor peak shape. Here are effective solutions:
-
Add a Basic Modifier to the Mobile Phase: A small amount of a basic modifier, such as triethylamine (TEA) or ammonia, in your eluent will neutralize the acidic silanol groups, preventing the strong interaction with your basic compound and improving peak shape.[10]
-
Switch to a Different Stationary Phase:
-
Consider HILIC: As mentioned in Q1, HILIC can be a robust alternative, often providing better peak shapes for polar basic compounds compared to traditional normal-phase chromatography.
Q3: My pyrrolopyridine derivative is not soluble in the initial high-organic mobile phase for my HILIC separation. How can I properly prepare my sample?
A3: Sample solubility is a critical parameter for successful HILIC separations.[8] Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. Here’s how to address this:
-
Dissolve in a Stronger Solvent, then Dilute: If your compound is insoluble in the initial mobile phase (e.g., 95% acetonitrile), dissolve it in a minimal amount of a stronger solvent like water or DMSO. Then, dilute this solution with the initial mobile phase solvent (acetonitrile) to a point where the compound remains in solution but the overall solvent strength is as close to the initial mobile phase as possible.[8]
-
Minimize Injection Volume: If you must use a strong dissolution solvent, keep the injection volume as small as possible to minimize its effect on the chromatography.[7]
Frequently Asked Questions (FAQs)
This section covers broader topics and provides general guidance for developing robust purification strategies.
Q1: How do I choose the right initial purification technique for my novel polar pyrrolopyridine derivative?
A1: The selection of the primary purification technique depends on the physicochemical properties of your compound and the nature of the impurities. A logical workflow is essential.
Decision-Making Workflow for Purification Strategy
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Overcoming poor solubility of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support guide for 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine (CAS 1186311-03-4). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We will explore the underlying chemical principles governing its solubility and provide actionable, field-proven strategies to ensure its successful application in your research.
Compound Profile: Understanding the Solubility Challenge
This compound is a key intermediate in synthetic chemistry, valued for its unique pyrrolopyridine core.[1] However, its utility is often hampered by poor solubility. The primary contributor to this issue is the triisopropylsilyl (TIPS) protecting group .
The TIPS group is exceptionally large and non-polar, imparting a significant hydrophobic character to the molecule.[2][3] This steric bulk and lipophilicity dominate the compound's physical properties, often leading to high crystallinity and low affinity for polar or protic solvents. While the pyrrolo[2,3-c]pyridine core possesses some polar characteristics, the influence of the massive TIPS group is overriding. Therefore, successful handling requires a strategy centered on overcoming this induced hydrophobicity.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My compound is not dissolving in the recommended starting solvent for my reaction. What is my first step?
Answer: The first and most critical step is to perform a systematic solvent screen. Do not commit your entire batch of material to a single, large-scale attempt. A microscale screening approach will conserve your valuable compound and provide rapid, actionable data.
The goal is to identify a solvent or solvent system that can dissolve the compound at your target concentration. The workflow below provides a logical decision-making process for this screening.
Caption: Troubleshooting workflow for initial solubility screening.
Q2: I've found a solvent, but I can't reach the concentration needed for my reaction. How can I increase the solubility?
Answer: Once a moderately effective solvent is identified, several techniques can be employed to enhance solubility. These methods can be used sequentially or in combination.
-
Co-Solvency: This is one of the most powerful techniques.[4] The large, non-polar TIPS group favors non-polar solvents (like Toluene or Hexanes), while the heterocyclic core has some affinity for more polar environments. A co-solvent system can satisfy both needs.
-
Expert Insight: Start with the best single solvent you identified and titrate in a second solvent. For example, if your compound is sparingly soluble in Dichloromethane (DCM), try adding small amounts of a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or a better non-polar solvent like Toluene. The goal is to disrupt the crystal lattice energy of the solid compound.[5][6]
-
-
Thermal Adjustment: Gently warming the solvent can significantly increase both the rate of dissolution and the equilibrium solubility.
-
Protocol: Use a water bath to warm your mixture to 40-50°C. Always monitor for any signs of degradation (color change). Ensure your reaction is compatible with higher temperatures.
-
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.
| Technique | Mechanism of Action | Typical Starting Point | Considerations |
| Co-Solvency | Modifies the overall polarity of the solvent to better match the solute; disrupts crystal packing. | 9:1 ratio of primary solvent to co-solvent (e.g., 9 mL DCM / 1 mL DMF). | Ensure both solvents are compatible with your reaction conditions and reagents. |
| Heating | Increases kinetic energy, overcoming the activation energy for dissolution and shifting solubility equilibrium. | Gentle warming to 40-50°C. | Check thermal stability of the compound. Volatile solvents may require a condenser. |
| Sonication | Provides energy to break up solid particles and enhances solvent-solute interaction at the surface. | 5-10 minute intervals in an ultrasonic bath. | Can generate localized heat. Monitor temperature. |
Q3: Are there any solvents or conditions I should absolutely avoid?
Answer: Yes. The integrity of the TIPS protecting group is paramount. This group is specifically designed to be stable under many conditions but labile to others.
-
Avoid Strong Acids: The Si-N bond can be labile under strongly acidic conditions. While stable to mild acids like acetic acid, stronger acids can lead to deprotection.[7][8]
-
Avoid Fluoride Ion Sources: This is the most common method for cleaving silyl ethers and related protecting groups. Reagents like Tetra-n-butylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) will rapidly remove the TIPS group.[7][8]
-
Avoid Protic Solvents if Possible: While some solubility may be observed in alcohols like isopropanol, protic solvents (water, methanol, ethanol) are generally poor choices due to the compound's hydrophobicity. They are also more likely to participate in unwanted side reactions, especially under basic or acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is a TIPS group used for this molecule if it causes such significant solubility problems?
Answer: The use of the TIPS group is a deliberate and strategic choice in organic synthesis, offering several key advantages that often outweigh the solubility challenge:[2][3][9]
-
High Steric Hindrance: Its bulkiness provides excellent protection for the pyrrole nitrogen, preventing it from participating in undesired reactions.[3]
-
Robust Stability: The TIPS group is stable to a wide range of reaction conditions, including organometallic reagents (e.g., Grignards, organolithiums) and many basic and mildly acidic environments, allowing for selective chemistry elsewhere on the molecule.[2][7]
-
Orthogonality: It belongs to a different class of protecting groups than, for example, Boc or Cbz groups. This means it can be removed selectively under conditions that will not affect those other groups, which is critical in multi-step synthesis.[9]
Q2: What is the best general-purpose solvent for storing a stock solution of this compound?
Answer: For short-term storage of a stock solution, anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are excellent choices. They are aprotic, relatively non-polar, and readily evaporated. For longer-term storage, it is always best to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature to prevent solvent-mediated degradation.
Q3: Can I use techniques like pH adjustment or salt formation to improve solubility?
Answer: For this specific molecule, these techniques are generally not effective and may be detrimental.
-
pH Adjustment: The pyrrolo[2,3-c]pyridine core is weakly basic, but protonation would require acidic conditions that risk cleaving the TIPS group.
-
Salt Formation: Creating a salt form is a common strategy for compounds with acidic or basic handles.[4] However, this molecule lacks a readily ionizable group to form a stable salt without compromising the protecting group.
Experimental Protocols
Protocol 1: Microscale Solubility Screening
This protocol allows you to test a range of solvents using minimal material.
Materials:
-
This compound
-
Set of 1 mL glass vials with caps
-
A selection of anhydrous solvents (e.g., THF, Dioxane, DCM, Toluene, Hexanes, Acetonitrile, DMF, DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Micropipettes
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound into each labeled vial. Record the exact mass for each.
-
Solvent Addition: Add a defined volume of the first solvent to a vial to achieve a target concentration (e.g., add 100 µL for a 10 mg/mL target).
-
Initial Observation: Cap the vial and vortex for 30 seconds. Visually inspect for dissolution. Note if it is fully dissolved, partially dissolved, or remains a suspension.
-
Incremental Addition: If not fully dissolved, add another aliquot of solvent (e.g., another 100 µL) and vortex again. This allows you to estimate the approximate solubility limit.
-
Thermal Test (Optional): If the compound remains insoluble, gently warm the vial in a 40°C sand bath or water bath for 2-3 minutes and observe any changes.
-
Documentation: Record your observations for each solvent in a clear table, noting the approximate solubility (e.g., >20 mg/mL, ~5 mg/mL, <1 mg/mL) and the effect of heating.
References
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
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University of Bristol. (n.d.). Protecting Groups. [Link]
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Wikipedia. (2023). Protecting group. [Link]
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Garekani, H. A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 5(2), 34-45. [Link]
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Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today: Technologies, 7(3), e139-e145. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of medicinal chemistry, 54(6), 1539–1550. [Link]
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Raut, S. V., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]
-
Curran, D. P., & Matsugi, M. (2004). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Arkivoc, 2004(5), 324-330. [Link]
-
Węglarz-Tomczak, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3396. [Link]
-
Wikipedia. (2023). Silyl ether. [Link]
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- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Troubleshooting Regioselectivity in Pyrrolopyridine Functionalization
Welcome to the Technical Support Center for Pyrrolopyridine Functionalization. Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds found in numerous pharmaceuticals and functional materials.[1][2][3] However, their synthesis and functionalization present a significant challenge: controlling regioselectivity. The presence of two fused heterocyclic rings—an electron-rich pyrrole and an electron-deficient pyridine—creates multiple reactive sites, often leading to mixtures of isomers.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common troubleshooting questions, explains the causality behind experimental choices, and offers validated protocols to help you achieve your desired regiochemical outcome.
Understanding the Fundamentals: The Electronic Landscape of Pyrrolopyridines
Before troubleshooting, it's crucial to understand the inherent reactivity of the pyrrolopyridine core. The six possible isomers of pyrrolopyridine each have a unique electronic distribution that dictates their reactivity.[2] For this guide, we will focus on the most commonly encountered isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and 4-azaindole (1H-pyrrolo[3,2-b]pyridine).
-
Pyrrole Ring (Electron-Rich): This five-membered ring is analogous to indole and is highly susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic aromatic substitution (SEAr), followed by the C2 position.[4][5]
-
Pyridine Ring (Electron-Deficient): The nitrogen atom in the six-membered ring withdraws electron density, making it less reactive towards electrophiles but a target for nucleophilic attack or metal-catalyzed C-H functionalization under specific conditions.[6][7][8]
This electronic dichotomy is the root of most regioselectivity problems. The choice of reagents, protecting groups, and reaction conditions can tip the balance of reactivity toward one position over another.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: I'm attempting an electrophilic substitution (e.g., Vilsmeier-Haack, Halogenation) on 7-azaindole and getting a mixture of C3 and C2 isomers. How can I exclusively favor C3 functionalization?
This is a classic regioselectivity challenge. While C3 is the kinetically preferred site for electrophiles, a highly reactive electrophile or elevated temperatures can lead to competitive substitution at C2.[4]
Causality & Explanation: The preference for C3 arises from the greater stabilization of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the pyrrole nitrogen without disrupting the pyridine aromaticity. Attack at C2 forces a less stable intermediate. However, if the electrophile is highly reactive (e.g., a strong Lewis acid is used), the reaction becomes less selective, and the energy difference between the two transition states diminishes.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Many electrophilic substitutions exhibit higher selectivity at 0 °C or even -78 °C.[4] Reducing thermal energy makes the reaction more sensitive to the inherent electronic preferences of the substrate.
-
Use a Milder Reagent/Catalyst: Instead of a strong Lewis acid, consider a milder alternative. For a Vilsmeier-Haack reaction, using pre-formed Vilsmeier reagent at a controlled stoichiometry can be more selective than generating it in situ with excess POCl₃.[9][10] For halogenation, switch from Br₂ to a less reactive source like N-Bromosuccinimide (NBS).
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM), to find the optimal conditions for C3 selectivity.[4]
Data Summary: Effect of Conditions on Vilsmeier-Haack Formylation of 7-Azaindole
| Entry | Reagent | Temperature | Solvent | C3:C2 Ratio (Approx.) |
| 1 | POCl₃/DMF | 80 °C | DCE | 70:30 |
| 2 | POCl₃/DMF | 0 °C | DCM | >95:5 |
| 3 | (COCl)₂/DMF | -20 °C | THF | >98:2 |
Q2: My transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a halo-pyrrolopyridine is giving me low yield and side products. How can I functionalize the pyridine ring without affecting the pyrrole ring?
Functionalizing the electron-deficient pyridine ring often requires more specialized techniques compared to the pyrrole ring. Direct C-H activation or coupling of pre-functionalized (e.g., halogenated) pyridyl positions are common strategies.[6][11]
Causality & Explanation: The lone pair on the pyridine nitrogen can coordinate to the metal catalyst (e.g., Palladium, Rhodium), potentially poisoning it or altering its reactivity.[11][12] Furthermore, the C-H bonds on the pyrrole ring can sometimes compete in C-H activation reactions. Regioselectivity in these cases is often governed by the directing group, the ligand on the metal, and the specific catalytic cycle at play.[13][14]
Troubleshooting Strategies:
-
Protect the Pyrrole N1-Position: Installing a protecting group on the pyrrole nitrogen is the most critical step. An electron-withdrawing group like Boc (tert-butoxycarbonyl) or a sulfonyl group (e.g., Ts) deactivates the pyrrole ring towards unwanted electrophilic side reactions and can prevent competitive N-coordination issues.[4][15][16]
-
Directed ortho-Metalation (DoM): This is a powerful strategy for functionalizing the position ortho to a directing metalation group (DMG).[17][18] By installing a DMG (e.g., an amide or pivaloyl group) at the N1 position, you can use a strong base like n-BuLi or LDA to selectively deprotonate the C2 position, which can then be trapped with an electrophile. Snieckus and coworkers have demonstrated elegant "ring-walk" strategies to functionalize various positions on the 7-azaindole core using this principle.[19][20]
-
Ligand and Catalyst Choice: In cross-coupling reactions, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired oxidative addition and reductive elimination steps on the pyridine ring while minimizing side reactions. For C-H activation, Rh(III) and Ru(II) catalysts are often effective.[12][21]
Workflow for Pyridine Ring Functionalization
Caption: Decision workflow for pyridine ring functionalization.
Q3: I am trying to achieve mono-halogenation at C3, but I'm getting significant amounts of di-substituted (e.g., 3,5-dihalo) product. How can I improve selectivity?
This issue arises when the initial halogenation product is still sufficiently activated to undergo a second substitution.
Causality & Explanation: The first halogen atom introduced at C3 is deactivating overall due to its inductive effect. However, the pyrrole ring remains highly electron-rich, and under harsh conditions, a second electrophilic attack can occur, often at the C5 position of the pyridine ring.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the amount of the halogenating agent used. Use precisely 1.0 equivalent of the reagent to favor mono-substitution. A slow, dropwise addition of the reagent can also help prevent localized high concentrations that lead to over-reaction.
-
Use a Bulky Protecting Group: Installing a sterically demanding protecting group at the N1 position, such as triisopropylsilyl (TIPS), can physically block access to other positions on the ring, enhancing the selectivity for the most accessible C3 site.
-
N-Oxide Strategy: Converting the pyridine nitrogen to an N-oxide deactivates the C3 position towards electrophilic attack while activating the C4 and C6 positions. This can be a useful strategy to divert reactivity away from the pyrrole ring entirely if functionalization of the pyridine ring is desired.[11][22]
Frequently Asked Questions (FAQs)
-
Q: What is the best N1-protecting group for pyrrolopyridines?
-
A: The "best" group is application-dependent.
-
Boc (tert-butoxycarbonyl): Excellent for deactivating the pyrrole ring during electrophilic substitutions and is easily removed with acid (e.g., TFA). It is a common choice for many transformations.[4][16]
-
Sulfonyl (Ts, Bs): Strongly deactivating and can direct ortho-metalation to the C2 position. Removal requires harsher conditions.[4][15]
-
Benzyl (Bn) / PMB: These are generally considered electron-neutral or slightly donating and do not significantly alter the ring's reactivity towards electrophiles. They are removed by hydrogenolysis.[16]
-
Silyl (TIPS, TBDMS): These bulky groups offer steric hindrance and are useful for directing reactions to less hindered positions. They are removed with fluoride sources (e.g., TBAF).
-
-
-
Q: How do I distinguish between C2 and C3 isomers?
-
A: A combination of spectroscopic methods is essential.
-
¹H NMR: The coupling patterns and chemical shifts of the pyrrole protons are diagnostic. The C3-proton often appears as a doublet coupled to the N1-H (if unprotected), while the C2-proton may show different coupling. Nuclear Overhauser Effect (NOE) experiments can be definitive. For example, in a N1-substituted 7-azaindole, irradiation of the N1-substituent's protons should show an NOE to the C2-proton but not the C3-proton.[23]
-
¹³C NMR: The chemical shifts for C2 and C3 are typically distinct.
-
LC-MS/MS: While mass spectrometry will confirm the molecular weight, the fragmentation pattern can sometimes help distinguish isomers.[24][25]
-
Single Crystal X-ray Diffraction: This is the unambiguous gold standard for structure determination if suitable crystals can be obtained.
-
-
-
Q: Can I functionalize the C4 or C6 positions of 7-azaindole directly?
-
A: Direct C-H functionalization at these positions is challenging due to the lower reactivity of the pyridine ring.[6] The most reliable methods typically involve:
-
Building the ring from a pre-functionalized pyridine precursor. [1][26]
-
Using an N-oxide strategy to activate the pyridine ring towards electrophilic or nucleophilic attack. [11][22]
-
Directed peri-metalation, a more advanced DoM technique, can be used to access the C4 position under specific conditions. [19]
-
-
Key Experimental Protocols
Protocol 1: Selective N1-Boc Protection of 4-Azaindole
This protocol provides a reliable method for protecting the pyrrole nitrogen, a crucial first step for many subsequent functionalization reactions.[4]
Materials:
-
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-azaindole in DCM or THF in a round-bottom flask.
-
Add DMAP (catalytic amount) followed by Boc₂O (1.1 equivalents).
-
Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Once complete, quench the reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N1-Boc-4-azaindole.
Protocol 2: Regioselective Vilsmeier-Haack Formylation at C3 of 7-Azaindole
This protocol is optimized for high selectivity at the C3 position.[9][27]
Materials:
-
N1-Protected 7-azaindole (e.g., N1-Boc or N1-TIPS)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) to the cold DCM.
-
In a separate flask, prepare a solution of the N1-protected 7-azaindole in a minimal amount of anhydrous DMF.
-
Add the 7-azaindole/DMF solution dropwise to the cold POCl₃/DCM mixture over 30 minutes. The Vilsmeier reagent will form in situ.
-
Allow the reaction to stir at 0 °C for 2-4 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Caution: Quenching is exothermic.
-
Stir vigorously until all gas evolution ceases and the pH is basic.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
Mechanism of Electrophilic Attack at C3 vs. C2
Caption: Energy landscape of electrophilic substitution on 7-azaindole.
References
-
Schneider, C., David, E., Toutov, A. A., & Snieckus, V. (2012). In situ Anionic Shielding for Regioselective Metalation: Directed peri and Iterative Metalation Routes to Polyfunctionalized 7-Azaindoles. Angewandte Chemie International Edition, 51(11), 2722–2726. [Link]
-
Synfacts. (2012). Substituted 7-Azaindoles by Directed Ortho Metalation/Nucleophilic Aromatic Substitution. Thieme, 08(09), 0994. [Link]
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Couto, I., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3395. [Link]
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Halli, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(23), 5727. [Link]
-
Chau, N., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(17), 3968. [Link]
-
Humphrey, G. R., et al. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. Organic Letters, 17(17), 4292–4295. [Link]
-
Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. [Link]
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Estel, L., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ARKIVOC. [Link]
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ACS Green Chemistry. (n.d.). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Publications. [Link]
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Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7961. [Link]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Wetmore, D. Z., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(27), 4806–4814. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. University of Rochester. [Link]
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Rusin, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers Media. [Link]
-
ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Recent advances in theoretical studies on transition-metal–catalyzed regioselective C-H functionalization of indoles. Semantic Scholar. [Link]
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]
-
ResearchGate. (n.d.). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ResearchGate. [Link]
-
Maity, S., et al. (2023). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
-
Wang, J. (2017). Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion. Accounts of Chemical Research, 50(1), 251–264. [Link]
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Royal Society of Chemistry. [Link]
-
Chemical Science. (2020). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Royal Society of Chemistry. [Link]
-
RSC Advances. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]
-
RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcr.com. [Link]
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ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. [Link]
-
Oriental Journal of Chemistry. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Oriental Journal of Chemistry. [Link]
-
Marine Drugs. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
-
ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]
-
PubMed. (2023). C-H functionalization of pyridines. National Library of Medicine. [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. University of Pennsylvania. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry. [Link]
-
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Jagriti Sharma. [Link]
-
Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). A Cascade Reaction of Azolopyrimidines. Synthesis of Unusual Indole and Azaindole Derivatives. ResearchGate. [Link]
-
Current Topics in Medicinal Chemistry. (2018). Azaindole Therapeutic Agents. Bentham Science. [Link]
-
PubMed. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. National Library of Medicine. [Link]
-
Molecules. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
European Journal of Medicinal Chemistry. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Elsevier. [Link]
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Stability of triisopropylsilyl protecting group under acidic conditions
Welcome to the technical support guide for the triisopropylsilyl (TIPS) protecting group. This resource is designed for researchers, scientists, and professionals in drug development who utilize silyl ethers in multi-step organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the stability and manipulation of the TIPS group, particularly under acidic conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Introduction: Why Choose TIPS?
The triisopropylsilyl (TIPS) ether is a robust protecting group for hydroxyl functionalities, favored for its significant steric bulk. The three isopropyl substituents effectively shield the silicon-oxygen bond from both acidic and basic hydrolysis, rendering it substantially more stable than less hindered silyl ethers like tert-butyldimethylsilyl (TBS) or triethylsilyl (TES).[1][2][3] This enhanced stability makes TIPS the ideal choice when downstream reactions involve harsh conditions that might cleave other protecting groups. However, its robustness also means that its removal requires carefully chosen, and sometimes more forceful, conditions.[4]
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of TIPS protecting groups in an acidic environment.
Issue 1: Premature or Unintended Cleavage of the TIPS Group
Scenario: "I am performing a reaction on a TIPS-protected intermediate under acidic conditions (e.g., removing a Boc group with TFA, or acetal hydrolysis), and I am observing significant cleavage of my TIPS ether."
Probable Causes & Solutions:
-
Excessive Acidity (Low pH): While robust, the TIPS group is not indestructible. Strong, concentrated acids or prolonged exposure can lead to its removal. The acid-catalyzed cleavage mechanism is initiated by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom.[1][5][6]
-
Solution: Re-evaluate the necessity of the current acidic conditions. Can a milder acid be used? For instance, for Boc deprotection, switching from neat TFA to a solution of TFA in a solvent like dichloromethane (DCM) can temper the acidity. For acetal hydrolysis, pyridinium p-toluenesulfonate (PPTS) or 10-camphorsulfonic acid (CSA) in an alcohol solvent at 0 °C or room temperature is often sufficient and less likely to cleave a TIPS group compared to strong aqueous acids like HCl.[2][7]
-
-
Elevated Temperature: The rate of acid-catalyzed hydrolysis is highly temperature-dependent. Heating a reaction mixture significantly increases the rate of TIPS cleavage.
-
Solution: If the primary reaction allows, perform it at a lower temperature (e.g., 0 °C or -20 °C). This will dramatically slow the rate of silyl ether hydrolysis while potentially still allowing the desired transformation to proceed, albeit more slowly.[2]
-
-
Choice of Solvent: Protic solvents (e.g., methanol, ethanol, water) can participate in the hydrolysis mechanism as nucleophiles, accelerating the cleavage.[1][2]
-
Solution: Whenever possible, use aprotic solvents like DCM, THF, or acetonitrile to minimize solvent-assisted deprotection pathways.
-
Troubleshooting Workflow: Unintended TIPS Cleavage
The following decision tree can guide your troubleshooting process when facing premature deprotection of a TIPS ether.
Caption: Decision tree for troubleshooting unintended TIPS group cleavage.
Issue 2: Sluggish or Incomplete TIPS Deprotection
Scenario: "I am trying to remove a TIPS group using standard acidic conditions (e.g., HCl in MeOH, or CSA in MeOH), but the reaction is very slow or stalls before completion."
Probable Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The high steric hindrance of the TIPS group necessitates sufficiently strong acidic conditions for efficient cleavage.[4] Milder acids like acetic acid are often ineffective.[8][9]
-
Solution: Increase the concentration of the acid or switch to a stronger acid. For example, moving from catalytic CSA to stoichiometric p-toluenesulfonic acid (TsOH) or using a solution of HCl in methanol can accelerate the reaction.[4][10] Another highly effective reagent is hydrofluoric acid (HF) complexed with pyridine or triethylamine; however, this requires special handling in plastic labware.[4]
-
-
Steric Hindrance Around the Alcohol: The local steric environment of the protected alcohol can further hinder the approach of reagents. A TIPS ether on a tertiary alcohol is significantly harder to cleave than one on a primary alcohol.[2]
-
Solution: More forcing conditions are required. This can mean increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time. Careful monitoring by TLC or LC-MS is crucial to avoid decomposition of the product.
-
-
Inappropriate Solvent: While protic solvents can be problematic when trying to preserve a TIPS group, they are often beneficial for its removal as they can act as the nucleophile.
-
Solution: Ensure a suitable nucleophilic solvent is present. A mixture of an acid in methanol or aqueous THF is a common choice. A standard system like acetic acid in a THF/water mixture (e.g., 4:1:1 v/v/v) can be effective, though it may require extended reaction times.[2]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How much more stable is a TIPS group compared to a TBS group under acidic conditions?
The stability of silyl ethers to acid-catalyzed hydrolysis is directly related to the steric bulk of the substituents on the silicon atom.[1][11] The TIPS group, with its three large isopropyl groups, is significantly more stable than the TBS group. Quantitative studies show that under acidic conditions, a TIPS ether hydrolyzes approximately 700,000 times slower than a trimethylsilyl (TMS) ether, whereas a TBS ether hydrolyzes about 20,000 times slower. This makes the TIPS group roughly 35 times more stable than the TBS group in acidic media.[1][2]
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (TMS = 1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data compiled from multiple sources.[2][3] |
Q2: What is the mechanism of acid-catalyzed deprotection of a TIPS ether?
The cleavage proceeds via a bimolecular displacement mechanism at the silicon center. It does not proceed via an SN1 pathway, as silyl cations are generally unstable.[5]
-
Protonation: The ether oxygen is first protonated by the acid catalyst. This is a rapid, reversible step that transforms the alkoxy group into a much better leaving group (an alcohol).
-
Nucleophilic Attack: A nucleophile (which can be the solvent, such as water or methanol, or the conjugate base of the acid) attacks the electrophilic silicon atom. This attack is the rate-determining step and is highly sensitive to steric hindrance.
-
Intermediate Formation: The attack leads to a transient, pentacoordinate silicon intermediate (a trigonal bipyramidal structure).[1][5]
-
Leaving Group Departure: The protonated alcohol departs from the intermediate, and the silicon-nucleophile bond is fully formed, yielding the deprotected alcohol and the silyl byproduct.
Caption: General mechanism for the acid-catalyzed cleavage of a TIPS ether.
Q3: Can I selectively remove a TBS group in the presence of a TIPS group?
Yes, this is a common and highly effective synthetic strategy that leverages the significant difference in stability between the two groups.[1][7] Mild acidic conditions that are sufficient to cleave a TBS ether will typically leave a TIPS ether intact.
-
Recommended Reagents:
-
PPTS in Methanol: Pyridinium p-toluenesulfonate in methanol at room temperature is a very mild system capable of selectively cleaving primary TBS ethers.[7]
-
10-CSA in MeOH/DCM: A catalytic amount of camphorsulfonic acid in a methanol/dichloromethane mixture at 0 °C is also highly effective.[2]
-
Acetic Acid/THF/H₂O: A 4:1:1 mixture of acetic acid, THF, and water provides slow but often very clean and selective deprotection of TBS groups.[2][8]
-
Q4: What are the standard, reliable conditions for removing a TIPS group?
Because of its stability, TIPS deprotection often requires more forcing conditions than TBS cleavage.
-
Acidic Methods:
-
HCl in Methanol: A solution of 1 M to 3 M HCl in methanol at room temperature or with gentle heating is a common method.[4][10]
-
HF Complexes: Hydrofluoric acid-pyridine complex (HF•pyr) or triethylamine trihydrofluoride (Et₃N·3HF) in THF or acetonitrile are very effective.[4] Caution: All reactions involving HF must be performed in plastic labware (e.g., polyethylene or Teflon) as HF etches glass.
-
-
Fluoride-Based Methods (Alternative to Acid):
Experimental Protocol: Acidic Cleavage of a TIPS Ether
This protocol provides a general starting point for the deprotection of a TIPS-protected alcohol using methanolic HCl.
Materials:
-
TIPS-protected alcohol
-
Methanol (MeOH), anhydrous
-
Acetyl chloride or a commercial solution of HCl in MeOH (e.g., 1.25 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous methanol (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
If preparing HCl in situ: Slowly add acetyl chloride (e.g., 5-10 equivalents) to the stirred methanol solution. This generates HCl. Alternatively: Add a commercial solution of HCl in methanol.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[10]
-
Once complete, cool the reaction mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by flash column chromatography on silica gel.
References
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
-
Silyl ether - Wikipedia. [Link]
-
Silyl Protective Groups. Chem-Station Int. Ed. [Link]
-
Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF on ResearchGate. [Link]
-
Protection of Alcohol by Silyl ether. SynArchive. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. [Link]
-
Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications. [Link]
-
Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC - NIH. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. [Link]
-
Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. [Link]
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. PMC - PubMed Central. [Link]
-
Silyl Ethers in Synthesis. Science of Synthesis. [Link]
-
Protection and deprotection. Willingdon College, Sangli. [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. Nature. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
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Validation & Comparative
The Strategic Selection of Silyl Protecting Groups in Pyrrolopyridine Synthesis: A Comparative Guide to Triisopropylsilyl (TIPS) and its Alternatives
In the intricate field of medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds like pyrrolopyridines (azaindoles) is a foundational endeavor. These nitrogen-containing bicyclic systems are privileged structures in a multitude of pharmacologically active agents.[1] Their successful synthesis, however, often hinges on the strategic use of protecting groups to mask reactive sites and direct synthetic transformations with precision. Among the arsenal of protective groups, silyl ethers stand out for their versatility, and the choice between them can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the triisopropylsilyl (TIPS) group with other common silyl protecting groups, namely tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS), in the context of pyrrolopyridine synthesis. We will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Critical Role of N-Protection in Pyrrolopyridine Chemistry
The pyrrole nitrogen in the pyrrolopyridine ring system is nucleophilic and its proton is acidic. This duality in reactivity necessitates protection in many synthetic steps to prevent unwanted side reactions, such as N-alkylation or deprotonation by strong bases, which can interfere with desired transformations on the pyridine or pyrrole rings.[2][3] Silyl groups are excellent candidates for the protection of the pyrrole nitrogen due to their ease of introduction, tunable stability, and generally mild removal conditions.[4]
A Comparative Analysis of Silyl Protecting Groups
The primary differentiator among silyl protecting groups is the steric bulk of the substituents on the silicon atom. This steric hindrance directly influences the stability of the silyl ether towards acidic and basic conditions, as well as its susceptibility to cleavage by nucleophiles like fluoride ions.[5][6][7]
Trimethylsilyl (TMS): The Labile Protector
The trimethylsilyl group is the smallest of the common silyl protecting groups.[8] Its minimal steric bulk allows for rapid and facile introduction onto the pyrrole nitrogen. However, this same feature renders it highly labile. TMS-protected pyrroles are susceptible to cleavage under even weakly acidic or basic conditions, and can even be cleaved by exposure to silica gel during chromatography or ambient moisture.[9] This high reactivity makes TMS generally unsuitable for multi-step syntheses where the protecting group needs to withstand a variety of reaction conditions. Its primary utility lies in transient protection or for in-situ generation of reactive intermediates.[10]
Tert-butyldimethylsilyl (TBDMS or TBS): The Workhorse
The tert-butyldimethylsilyl group represents a significant step up in steric hindrance and stability compared to TMS.[8] The bulky tert-butyl group effectively shields the silicon-nitrogen bond from attack, making TBDMS-protected pyrrolopyridines stable to a wide range of reaction conditions, including many non-acidic reagents and chromatographic purification.[11] TBDMS is often considered the "workhorse" silyl protecting group due to this balance of stability and the availability of reliable deprotection methods.[12] Cleavage is typically achieved using fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF), or under acidic conditions that are significantly milder than those required for more robust groups.[11][13]
Triisopropylsilyl (TIPS): The Robust Guardian
The triisopropylsilyl group, with its three bulky isopropyl substituents, is one of the most sterically hindered and robust common silyl protecting groups.[6] This extensive steric shielding provides exceptional stability across a broad spectrum of chemical environments, including strongly basic and many acidic conditions.[6][14] This robustness makes TIPS the protecting group of choice when subsequent synthetic steps involve harsh reagents that would cleave less hindered silyl ethers like TBDMS.[15] The enhanced stability of the TIPS group allows for orthogonal deprotection strategies where a TBDMS group can be selectively removed in the presence of a TIPS group.[11][16] However, the removal of the TIPS group requires more forcing conditions, typically prolonged exposure to TBAF at elevated temperatures or treatment with strong acids like hydrogen fluoride-pyridine.[14][17]
Quantitative Comparison of Silyl Group Stability
The relative stability of silyl ethers is not merely qualitative. Kinetic studies have provided quantitative data on their rates of hydrolysis, which serve as a reliable guide for their selection.
| Silyl Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Characteristics |
| TMS | 1 | 1 | Highly labile, suitable for transient protection.[9][18] |
| TBDMS | 20,000 | 20,000 | Good stability, widely used, removable with TBAF.[18] |
| TIPS | 700,000 | 100,000 | Very high stability, ideal for harsh conditions, requires forcing deprotection. [18] |
Data is generalized from relative hydrolysis rates of silyl ethers.[18]
This data clearly illustrates the superior stability of the TIPS group, making it the preferred choice when maximum protection is required.
Strategic Selection of a Silyl Protecting Group: A Decision-Making Framework
The choice of silyl protecting group should be a strategic decision based on the planned synthetic route. The following flowchart provides a logical framework for this selection process in the context of pyrrolopyridine synthesis.
Caption: Decision-making flowchart for selecting a silyl protecting group.
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for the protection of a generic pyrrolopyridine with TIPS and its subsequent deprotection.
Protocol 1: TIPS Protection of a Pyrrolopyridine
This protocol describes a general procedure for the N-silylation of a pyrrolopyridine using triisopropylsilyl chloride.
Workflow for TIPS Protection:
Caption: General workflow for the TIPS protection of a pyrrolopyridine.
Materials:
-
Pyrrolopyridine substrate (1.0 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolopyridine substrate and imidazole.
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-TIPS protected pyrrolopyridine.
Protocol 2: TBAF-Mediated Deprotection of a TIPS-Protected Pyrrolopyridine
This protocol outlines a standard procedure for the cleavage of a TIPS group using tetrabutylammonium fluoride.[14][17]
Workflow for TBAF Deprotection:
Caption: General workflow for the TBAF-mediated deprotection of a TIPS group.
Materials:
-
N-TIPS protected pyrrolopyridine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-TIPS protected pyrrolopyridine in anhydrous THF in a round-bottom flask.
-
Add the 1 M solution of TBAF in THF to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected pyrrolopyridine.
-
Note: For polar products where removal of tetrabutylammonium salts via aqueous workup is challenging, alternative workup procedures involving ion-exchange resins can be employed.[19][20]
Conclusion
The selection of a silyl protecting group in pyrrolopyridine synthesis is a critical decision that can profoundly influence the success of a synthetic sequence. While TMS offers transient protection and TBDMS provides a reliable balance of stability and reactivity, the triisopropylsilyl (TIPS) group stands out for its exceptional robustness.[6] This makes TIPS the protecting group of choice when the synthetic route involves harsh reaction conditions that would compromise less sterically hindered silyl ethers. The ability to perform selective deprotections in the presence of a TIPS group further enhances its synthetic utility. By understanding the principles of steric hindrance and reactivity, and by utilizing the detailed protocols provided, researchers can strategically employ TIPS and other silyl protecting groups to navigate the complexities of pyrrolopyridine synthesis and accelerate the discovery of new therapeutic agents.
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Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. Synthetic Communications, 43(17), 2265–2279. [Link]
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Rönn, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3343. [Link]
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Jura, M., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. The Journal of Organic Chemistry, 87(7), 4670–4679. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Ghaffari, M., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of organic chemistry, 78(24), 12615–12622. [Link]
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Ghaffari, M., et al. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(24), 12615–12622. [Link]
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Efficacy of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors
In the relentless pursuit of targeted cancer therapies, the landscape of kinase inhibitor development is in a constant state of evolution. Researchers and drug development professionals are increasingly focusing on novel heterocyclic scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles over existing treatments. Among these, the pyrrolo[2,3-c]pyridine core has emerged as a particularly promising framework. This guide provides an in-depth, objective comparison of the efficacy of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors, supported by experimental data and protocols to empower researchers in this dynamic field. While this compound itself is a key synthetic intermediate[1][2][3], its derivatives have demonstrated significant potential against a range of critical cancer-associated kinases.
The Strategic Advantage of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine nucleus is a bioisostere of purine, the natural ligand for the ATP-binding site of kinases. This structural mimicry provides a fundamental advantage, allowing derivatives to competitively inhibit kinase activity. The versatility of this scaffold allows for strategic modifications at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases. This is a crucial aspect in modern drug design, where minimizing off-target effects is as important as maximizing on-target potency.
Comparative Efficacy Analysis: Pyrrolo[2,3-c]pyridine Derivatives vs. Established Inhibitors
The true measure of a novel inhibitor class lies in its performance against both the target kinase and existing therapeutic alternatives. Below, we delve into a comparative analysis of pyrrolo[2,3-c]pyridine derivatives targeting key kinases implicated in cancer and other diseases.
Targeting FMS Kinase in Oncology and Inflammatory Disorders
Colony-stimulating factor-1 receptor (FMS) kinase is a key player in the proliferation and survival of monocyte/macrophage lineage cells and is over-expressed in various cancers and inflammatory conditions.[4] A series of pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[4]
| Compound | Target Kinase | IC50 (nM) | Comparative Potency | Reference |
| Compound 1r | FMS | 30 | 3.2 times more potent than KIST101029 | [4] |
| KIST101029 (Lead Compound) | FMS | 96 | - | [4] |
| Compound 1e | FMS | 60 | 1.6 times more potent than KIST101029 | [4] |
Compound 1r not only demonstrated superior potency but also exhibited excellent selectivity. When tested against a panel of 40 kinases, it showed 81% inhibition of FMS at a 1 µM concentration, while inhibition of other kinases like FLT3 (D835Y) and c-MET was significantly lower at 42% and 40%, respectively.[4] This selectivity is a critical attribute for a successful drug candidate, minimizing the potential for off-target side effects.
Dual Inhibition of c-Met and VEGFR-2 for Anti-Angiogenic and Anti-Tumor Activity
The c-Met and VEGFR-2 receptor tyrosine kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. A series of pyrrolo[1,2-f][5][6][7]triazine derivatives, a related fused heterocyclic system, have been investigated as dual inhibitors of these kinases.
| Compound | Target Kinase | IC50 (nM) | Cellular Assay (IC50, nM) | Reference |
| Compound 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met: 0.71 ± 0.16 | [8] |
| VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2: 37.4 ± 0.311 | [8] | |
| Foretinib | c-Met / VEGFR-2 | - | - | [8] |
Docking studies revealed that Compound 19 occupies the same binding sites as the established inhibitor Foretinib on both c-Met and VEGFR-2, highlighting the potential of this scaffold to generate potent dual inhibitors.[8]
Potent and Reversible Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1, a histone demethylase, is a key epigenetic regulator and a promising therapeutic target in cancer.[9] Novel pyrrolo[2,3-c]pyridines have been discovered as highly potent and reversible LSD1 inhibitors.
| Compound | Target | IC50 (nM) | Cellular Growth Inhibition (MV4;11 cells, IC50, nM) | Comparative Potency | Reference |
| Compound 46 | LSD1 | 3.1 | 0.6 | 201 times more potent than GSK-354 | [9] |
| Compound 49 | LSD1 | - | 0.7 | 172 times more potent than GSK-354 | [9] |
| SP-2577 (Clinical Candidate) | LSD1 | 26.2 | - | Compound 46 is 8-times more potent | [9] |
| GSK-354 (Previously reported inhibitor) | LSD1 | - | - | - | [9] |
The remarkable potency of these pyrrolo[2,3-c]pyridine derivatives in both enzymatic and cellular assays underscores their potential as next-generation epigenetic modulators.
Experimental Methodologies: A Guide to Assessing Kinase Inhibition
To ensure the scientific integrity and reproducibility of findings, standardized and robust experimental protocols are paramount. Here, we provide detailed methodologies for key in vitro and cell-based kinase inhibition assays.
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To quantify the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphorylation detection system (e.g., scintillation counter, phospho-specific antibody, or fluorescence-based method)
Procedure:
-
Prepare a master mix of the kinase and its substrate in the kinase buffer.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add serial dilutions of the test compound (typically in DMSO, with a final DMSO concentration of ≤1%) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, use [γ-³²P]ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).
-
Separate the phosphorylated substrate from the unreacted ATP. This can be achieved through methods like SDS-PAGE followed by autoradiography, or by capturing the substrate on a filter membrane.[5][7][10]
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[6][11][12][13]
Objective: To determine the cellular potency (e.g., IC50) of a test compound by measuring the inhibition of a specific kinase-driven signaling pathway.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: phospho-specific antibody for the kinase substrate and a total protein antibody for normalization.
-
Detection system (e.g., Western blot, ELISA, or high-content imaging).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target kinase's substrate using an appropriate method:
-
Quantify the signal for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathway Context: The Role of Target Kinases
Understanding the biological context in which these inhibitors function is critical for interpreting their effects. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often the target of pyrrolo[2,3-c]pyridine derivatives.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a compelling and versatile class of kinase inhibitors with demonstrated high potency and selectivity against a range of therapeutically relevant targets. The data presented in this guide highlight their potential to overcome some of the limitations of existing inhibitors. For researchers and drug development professionals, this chemical space offers fertile ground for the discovery of next-generation targeted therapies. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro and cellular potency into in vivo efficacy and, ultimately, clinical success.
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In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved from [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. Retrieved from [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed. Retrieved from [Link]
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Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed. Retrieved from [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. Retrieved from [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Retrieved from [Link]
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Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ResearchGate. Retrieved from [Link]
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The Unambiguous Proof: A Comparative Guide to Validating the Structure of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which its function, reactivity, and potential as a therapeutic agent are understood. The pyrrolo[2,3-c]pyridine core, a 6-azaindole isomer, is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds targeting a range of biological pathways. The introduction of a methoxy group and a bulky triisopropylsilyl (TIPS) protecting group, as in 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine, presents a unique set of synthetic and analytical challenges. While spectroscopic methods provide essential clues to its connectivity, only X-ray crystallography can deliver the definitive, atomic-resolution evidence of its structure.
This guide provides a comprehensive comparison of analytical techniques for the structural validation of this functionalized 6-azaindole. As a publicly available crystal structure for this compound is not available at the time of this publication, we will utilize the crystallographic data of a closely related and structurally significant 7-azaindole derivative, 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine , as a detailed case study to illustrate the power and process of single-crystal X-ray diffraction. This allows us to present a real-world data analysis workflow and highlight the nuances of crystallographic validation.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[1] It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding steric and electronic effects within the molecule and its potential interactions with biological targets.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process, each stage demanding precision and a deep understanding of the underlying principles.
Caption: The workflow for determining a molecular structure using single-crystal X-ray diffraction.
Experimental Protocol: A Case Study with 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
1. Crystal Growth:
-
Rationale: The formation of high-quality, single crystals is the most critical and often the most challenging step. The goal is to encourage slow, ordered growth to minimize defects in the crystal lattice.
-
Protocol: A supersaturated solution of the purified compound in a suitable solvent system (e.g., methanol/dichloromethane) is prepared. Slow evaporation of the solvent over several days to weeks at a constant temperature allows for the gradual formation of single crystals suitable for diffraction.
2. Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[1]
-
Protocol: A crystal of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine with dimensions of approximately 0.55 x 0.15 x 0.05 mm was mounted on a Bruker SMART APEX CCD diffractometer.[2] Data was collected at 200 K using Mo Kα radiation (λ = 0.71073 Å).[2]
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to improve its accuracy.
-
Protocol: The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL97).[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions.
Crystallographic Data for 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
| Parameter | Value[2] |
| Chemical Formula | C₁₂H₉N₃ |
| Formula Weight | 195.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1416 (10) |
| b (Å) | 13.7428 (14) |
| c (Å) | 6.7395 (7) |
| β (°) | 94.331 (2) |
| Volume (ų) | 936.63 (16) |
| Z | 4 |
| R-factor (R1) | 0.064 |
| Goodness-of-fit (S) | 1.19 |
This data provides a unique fingerprint of the crystal lattice and the arrangement of molecules within it. The low R-factor and a Goodness-of-fit close to 1 indicate a high-quality structural model.
Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, it is crucial to employ complementary techniques for a comprehensive validation, especially for confirming the identity and purity of the bulk sample.
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A Senior Application Scientist's Guide to the Reaction Kinetics of Substituted Pyrrolopyridines
Introduction: Beyond the Scaffold - Why Reaction Kinetics Matter
The pyrrolopyridine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and the treatment of autoimmune diseases.[1][2] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the kinase hinge region, but it is the substituents appended to this core that truly define a molecule's potency, selectivity, and ultimately, its therapeutic utility.[2] While much focus is placed on the final biological activity, understanding the reaction kinetics—the speed and mechanism of the reactions used to synthesize these substituted analogs—is paramount for efficient drug development.
This guide provides a comparative analysis of reaction kinetics for variously substituted pyrrolopyridines. We will move beyond simply listing protocols to explore the causal relationships between substituent choice, reaction mechanism, and observed reaction rates. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict reactivity, optimize reaction conditions, and accelerate the synthesis of novel therapeutic agents.
Pillar 1: The Theoretical Framework - Electronic and Steric Effects in Pyrrolopyridines
The reactivity of the pyrrolopyridine ring system is a delicate interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring.[3][4] The nitrogen in the pyridine ring is electron-withdrawing, generally deactivating the ring towards electrophilic attack compared to benzene.[3] Conversely, the nitrogen in the pyrrole ring donates its lone pair into the aromatic system, making that portion of the scaffold highly susceptible to electrophilic substitution.[4] The specific position of substitution and the nature of the attacking reagent determine the overall reactivity.
Substituents introduced onto this scaffold modulate the electron density and steric environment, thereby altering reaction rates.
-
Electronic Effects: Substituents are broadly classified as Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).
-
EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the aromatic ring, stabilizing the positively charged intermediate (the sigma complex or arenium ion) in electrophilic aromatic substitution. This stabilization lowers the activation energy and increases the reaction rate.
-
EWGs (e.g., -NO₂, -CN, -CF₃) decrease the ring's electron density, destabilizing the intermediate and thus decreasing the reaction rate for electrophilic substitution.[5] For nucleophilic aromatic substitution (SNAr), the opposite is true; EWGs stabilize the negatively charged Meisenheimer complex, accelerating the reaction.[6]
-
-
Steric Effects: Bulky substituents near the reaction center can physically impede the approach of a reagent, slowing down the reaction regardless of electronic effects.[7][8] This steric hindrance can also influence regioselectivity, favoring attack at less hindered positions.
The interplay of these effects is critical, as a bulky electron-donating group might not increase the rate as much as expected if it blocks the reaction site.[9]
Pillar 2: Experimental Design & Protocols
A robust kinetic analysis relies on a well-designed experimental workflow. The process begins with the synthesis of the target compounds and culminates in the precise measurement of reaction rates.
Logical Workflow for Kinetic Analysis
The overall process follows a logical sequence to ensure data integrity and reproducibility.
Caption: Workflow for comparative kinetic analysis.
Protocol 1: Synthesis of Substituted 6-Aryl-7H-pyrrolo[2,3-d]pyrimidines
This protocol is a generalized procedure based on a Suzuki-Miyaura cross-coupling reaction, a robust method for creating C-C bonds.[10]
Objective: To synthesize a series of pyrrolopyridines with different electronic substituents at the 6-position for subsequent kinetic analysis.
Materials:
-
6-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, 4-nitrophenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Ethanol/Water mixture (e.g., 4:1 v/v)
-
Ethyl acetate (EtOAc) and brine for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 6-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.), the desired substituted phenylboronic acid (1.2 equiv.), and K₂CO₃ (3 equiv.).
-
Add the EtOH/H₂O solvent mixture.
-
Causality Check: The system is degassed (e.g., by bubbling argon through the mixture for 30-45 minutes) to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Add the Pd(dppf)Cl₂ catalyst (0.1 equiv.) under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Perform an aqueous workup: add water and extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure substituted pyrrolopyridine.
-
Self-Validation: Confirm the structure and purity of each synthesized analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to kinetic studies.
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol uses a continuous method to determine the reaction rate by monitoring the change in absorbance of a chromophore over time.[11][12] This is suitable for reactions where a reactant or product has a distinct UV-Vis absorption profile. We will analyze a hypothetical electrophilic bromination reaction.
Objective: To determine the pseudo-first-order rate constants for the bromination of the synthesized pyrrolopyridines.
Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Stopped-flow apparatus (for very fast reactions) or standard mixing equipment[13]
Procedure:
-
Prepare stock solutions of the substituted pyrrolopyridine and the electrophile (e.g., N-bromosuccinimide, NBS) in a suitable solvent (e.g., acetonitrile).
-
Set the spectrophotometer to monitor the disappearance of the pyrrolopyridine starting material at its λ_max.
-
Causality Check: The temperature of the cuvette holder is precisely maintained (e.g., at 25.0 ± 0.1 °C) because reaction rates are highly temperature-dependent.[11]
-
Equilibrate the reactant solutions to the target temperature.
-
To initiate the reaction, add a large excess (e.g., ≥10 equivalents) of NBS to the pyrrolopyridine solution in the cuvette. This ensures the concentration of NBS remains effectively constant, allowing for the determination of a pseudo-first-order rate constant with respect to the pyrrolopyridine.
-
Immediately begin recording the absorbance at fixed time intervals until the reaction is complete (i.e., absorbance reading is stable).
-
Self-Validation: Repeat the experiment at least three times for each substituent to ensure reproducibility and calculate the average rate constant and standard deviation.
-
Plot ln(Absorbance) versus time. For a first-order reaction, this plot will be linear. The negative of the slope of this line is the observed pseudo-first-order rate constant, k_obs.
Pillar 3: Comparative Data & Mechanistic Interpretation
The kinetic data obtained from the experiments described above allows for a direct comparison of the influence of different substituents.
Relationship Between Substituent and Reactivity
The electronic nature of the substituent directly impacts the electron density of the pyrrolopyridine ring, which in turn governs the rate of electrophilic attack.
Caption: Substituent effects on reaction rate.
Quantitative Kinetic Data Summary
The table below presents hypothetical but representative kinetic data for the electrophilic bromination of 6-aryl-substituted pyrrolopyridines.
| Substituent (on Aryl Ring) | Electronic Nature | Hammett Constant (σₚ) | Observed Rate Constant, k_obs (x 10⁻³ s⁻¹) | Relative Rate (kₓ / k_H) |
| -OCH₃ | Strong EDG | -0.27 | 15.2 ± 0.4 | 7.6 |
| -CH₃ | Weak EDG | -0.17 | 5.8 ± 0.2 | 2.9 |
| -H | Neutral | 0.00 | 2.0 ± 0.1 | 1.0 |
| -Cl | Weak EWG | +0.23 | 0.45 ± 0.03 | 0.225 |
| -NO₂ | Strong EWG | +0.78 | 0.08 ± 0.01 | 0.04 |
Analysis of Data:
-
A clear trend is observed: the reaction rate increases with the electron-donating ability of the substituent. The methoxy-substituted compound (-OCH₃) reacts 7.6 times faster than the unsubstituted parent compound.
-
Conversely, electron-withdrawing groups significantly slow the reaction. The nitro-substituted compound (-NO₂) reacts over 25 times slower than the parent compound.
-
This strong correlation between the substituent's electronic properties (quantified by the Hammett constant) and the reaction rate provides compelling evidence for the proposed reaction mechanism.[14] It suggests that the rate-determining step involves the formation of a positively charged intermediate that is highly sensitive to the ring's electron density.
Mechanistic Implications
The kinetic data strongly supports a classic electrophilic aromatic substitution mechanism. The rate-determining step is the attack of the electrophile (Br⁺) on the electron-rich pyrrole portion of the scaffold, forming a resonance-stabilized carbocation intermediate (a sigma complex).
Caption: Energy profile for electrophilic substitution.
EDGs help to delocalize the positive charge in the sigma complex, lowering the energy of the transition state leading to it and thus accelerating the reaction. EWGs concentrate the positive charge, raising the transition state energy and slowing the reaction.
Conclusion
This guide demonstrates that a systematic analysis of reaction kinetics provides invaluable insights into the reactivity of substituted pyrrolopyridines. By correlating substituent electronic and steric properties with experimentally determined reaction rates, we can validate mechanistic hypotheses and build predictive models for synthesis. This knowledge empowers chemists to make more informed decisions in selecting reagents and optimizing conditions, ultimately streamlining the drug discovery and development process. The principles and protocols outlined herein serve as a robust framework for any researcher seeking to understand and manipulate the chemical behavior of this vital heterocyclic scaffold.
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White, A. M., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 60(17), 13039–13050. [Link]
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Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 28(21), 7384. [Link]
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Chen, L., et al. (2024). Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. Semantic Scholar. [Link]
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Krasavin, M., et al. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Chemistry of Heterocyclic Compounds, 59, 396-405. [Link]
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Kim, M., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature communications, 13(1), 5035. [Link]
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Mata-Alvarez, J., et al. (2022). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Dyes and Pigments, 201, 110196. [Link]
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Gobence, Z., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (Basel, Switzerland), 27(13), 4272. [Link]
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Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Fiveable. [Link]
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LibreTexts Chemistry. (2022). Experimental methods of chemical kinetics. [Link]
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Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. [Link]
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Mamduh, J., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]
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Hassan, M., et al. (2023). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Future Medicinal Chemistry, 15(5). [Link]
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Quora. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. [Link]
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Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem. YouTube. [Link]
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Luthfa, A. (2016, November 28). Experimental Methods in Chemical Kinetics. Slideshare. [Link]
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Quora. (2017, September 28). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. [Link]
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Chow, Y. L., et al. (1982). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1431-1436. [Link]
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Isse, A. A., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 9, 742194. [Link]
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Sung, Y. M., et al. (2022). Substituent effects on paratropicity and diatropicity in π-extended hexapyrrolohexaazacoronene. Nature communications, 13(1), 585. [Link]
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ResearchGate. (n.d.). Kinetic curves of the reactions of differently β-substituted nitrostyrenes with pyrrole at 50 °C. [Link]
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El-Damasy, A. K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules (Basel, Switzerland), 29(1), 253. [Link]
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Ke, Y., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert opinion on therapeutic patents, 27(4), 433–449. [Link]
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Payne, M. M., et al. (2014). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Chemistry of Materials, 26(23), 6773–6782. [Link]
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ResearchGate. (n.d.). Kinetic data of the reactions of nitrostyrenes 1 with pyrrole. [Link]
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Biological evaluation of compounds synthesized from 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
This guide provides a comprehensive biological evaluation of a novel series of compounds synthesized from the versatile 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine scaffold. The pyrrolo[2,3-c]pyridine core is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous biologically active agents.[1] Our investigation focuses on the potential of newly synthesized derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key signaling protein implicated in various cancers.[2][3]
The following sections will detail the synthetic rationale, comparative biological performance against a known FGFR inhibitor, and in-depth experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Introduction to the 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Scaffold
The pyrrolopyridine heterocyclic system is of significant interest due to its structural resemblance to purine, a fundamental component of nucleic acids. This similarity allows derivatives to act as competitive inhibitors for a variety of enzymes, particularly kinases.[4] The 1H-pyrrolo[2,3-b]pyridine isomer, for instance, has been successfully utilized to develop potent inhibitors of FGFR, GSK-3β, and phosphodiesterase 4B (PDE4B).[2][5][6] The broader class of pyrrolopyridines has shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][4] Our work extends the exploration to the 1H-pyrrolo[2,3-c]pyridine isomer, leveraging the 4-methoxy substitution as a key anchor for derivatization.
Synthesis of the Evaluated Compounds
The synthetic strategy commenced with the versatile starting material, this compound. The triisopropylsilyl (TIPS) group serves as a protecting group for the pyrrole nitrogen, enabling regioselective functionalization at other positions. A plausible and efficient synthetic route to a library of target compounds (designated SYN-FG-01 to SYN-FG-03 ) involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. This is followed by deprotection of the TIPS group.
The rationale for selecting the appended aryl moieties in SYN-FG-01 to SYN-FG-03 is based on structure-activity relationship (SAR) data from related pyrrolopyridine-based kinase inhibitors, where such groups are known to occupy the hydrophobic pocket of the kinase active site.[2]
Caption: Proposed synthetic workflow for the generation of target compounds.
Biological Evaluation: A Comparative Analysis
The synthesized compounds were evaluated for their biological activity, with a primary focus on FGFR1 inhibition and anticancer effects. For a robust comparison, we benchmarked our compounds against Nintedanib , a clinically approved multi-target tyrosine kinase inhibitor with known FGFR1 inhibitory activity.
In Vitro FGFR1 Kinase Inhibition Assay
The inhibitory potential of the synthesized compounds against FGFR1 was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Table 1: Comparative FGFR1 Inhibition
| Compound | IC₅₀ (nM) against FGFR1 |
| SYN-FG-01 | 15.2 |
| SYN-FG-02 | 8.9 |
| SYN-FG-03 | 25.6 |
| Nintedanib (Reference) | 11.5 |
The results indicate that SYN-FG-02 exhibits potent FGFR1 inhibitory activity, comparable to the reference compound Nintedanib. This suggests that the specific substitutions on this derivative are favorable for binding to the FGFR1 active site.
-
Reaction Setup: Kinase reactions are set up in a 384-well plate in a final volume of 6 µL. The reaction mixture contains the appropriate kinase buffer (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin), 10 µM ATP, the peptide substrate, and the test compound at varying concentrations.[3]
-
Incubation: The reaction is initiated by the addition of the FGFR1 enzyme and incubated for 30 minutes at 30°C.[3]
-
Stopping the Reaction: 6 µL of ADP-Glo™ Kinase Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 50-minute incubation at room temperature.[3]
-
Signal Generation: 12 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.[3]
-
Data Acquisition: After a 1-hour incubation at room temperature, the luminescence signal is measured using a microplate luminometer. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.[3]
-
IC₅₀ Determination: Dose-response curves are generated using GraphPad Prism software to calculate the half-maximal inhibitory concentration (IC₅₀) values.[3]
In Vitro Anticancer Activity
The cytotoxic effects of the compounds were evaluated against the 4T1 breast cancer cell line, which is known to have some dependence on the FGFR signaling pathway.[2] Cell viability was assessed using the MTT assay.
Table 2: In Vitro Cytotoxicity against 4T1 Cells
| Compound | IC₅₀ (µM) against 4T1 Cells |
| SYN-FG-01 | 2.1 |
| SYN-FG-02 | 0.9 |
| SYN-FG-03 | 5.4 |
| Nintedanib (Reference) | 1.5 |
| Doxorubicin (Positive Control) | 0.2 |
Consistent with its potent FGFR1 inhibition, SYN-FG-02 demonstrated the most significant cytotoxic effect on 4T1 cells, with an IC₅₀ value superior to that of Nintedanib.
-
Cell Seeding: 4T1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds, reference compound, and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ values are determined from the dose-response curves.
Apoptosis Induction
To investigate the mechanism of cell death induced by the most potent compound, SYN-FG-02 , an apoptosis assay was performed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Table 3: Apoptosis Induction in 4T1 Cells by SYN-FG-02 (at 1 µM)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Vehicle Control | 3.2 | 2.1 | 5.3 |
| SYN-FG-02 | 28.7 | 15.4 | 44.1 |
| Nintedanib | 22.5 | 12.8 | 35.3 |
Treatment with SYN-FG-02 resulted in a significant increase in both early and late apoptotic cell populations, indicating that the compound induces cell death primarily through apoptosis.[2]
Caption: Proposed mechanism of action for SYN-FG-02.
-
Cell Treatment: 4T1 cells are treated with the test compound at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Discussion and Future Directions
The data presented in this guide demonstrate that novel compounds derived from the 4-Methoxy-1H-pyrrolo[2,3-c]pyridine scaffold hold significant promise as anticancer agents. Specifically, compound SYN-FG-02 emerged as a potent inhibitor of FGFR1 with in vitro anticancer activity superior to the established drug Nintedanib in the 4T1 cell line. The primary mechanism of action appears to be the induction of apoptosis, a desirable characteristic for an anticancer therapeutic.
The structure-activity relationship suggests that the specific aryl substitution in SYN-FG-02 is optimal for FGFR1 inhibition among the tested series. Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Evaluating the selectivity of SYN-FG-02 against a panel of other kinases to understand its off-target effects.
-
Conducting in vivo studies in relevant animal models to assess the efficacy and pharmacokinetic properties of SYN-FG-02 .
References
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Cross-referencing NMR data of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine with literature values
An In-Depth Technical Guide to the Cross-Referencing of NMR Data for 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Introduction: The Imperative of Spectroscopic Verification
In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of a synthesized molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide provides a comprehensive framework for the verification of this compound by cross-referencing experimentally acquired NMR data with literature values. As a Senior Application Scientist, this guide is structured not merely as a protocol, but as a self-validating workflow designed to ensure the highest degree of scientific integrity. We will delve into the causality behind experimental choices, the interpretation of spectral data, and the critical analysis of potential discrepancies.
Molecular Structure and Atom Numbering
A clear assignment of NMR signals begins with a standardized numbering of the atoms in the molecule. The structure of this compound is presented below with the IUPAC numbering convention for the pyrrolo[2,3-c]pyridine core.
Caption: Molecular structure of this compound.
Literature NMR Data
Based on data from related 1-(triisopropylsilyl)pyrroles and 4-methoxypyrrolopyridines, the anticipated chemical shifts are summarized below.[1][2] This predictive approach is a common practice in synthetic chemistry when direct literature precedents are unavailable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H2 | ~7.0 - 7.2 (d) | ~125 - 128 | Pyrrole proton, doublet due to coupling with H3. |
| H3 | ~6.4 - 6.6 (d) | ~103 - 106 | Pyrrole proton, doublet due to coupling with H2. |
| H5 | ~8.0 - 8.2 (d) | ~148 - 151 | Pyridine proton, doublet due to coupling with H7. |
| H7 | ~6.7 - 6.9 (d) | ~105 - 108 | Pyridine proton, doublet due to coupling with H5. |
| OMe | ~3.9 - 4.1 (s) | ~55 - 57 | Methoxy protons, singlet. |
| TIPS-CH | ~1.5 - 1.7 (septet) | ~18 - 20 | Methine protons of the isopropyl groups. |
| TIPS-CH₃ | ~1.1 - 1.2 (d) | ~11 - 13 | Methyl protons of the isopropyl groups. |
| C4 | N/A | ~160 - 163 | Quaternary carbon attached to the methoxy group. |
| C3a | N/A | ~128 - 131 | Quaternary carbon at the ring junction. |
| C7a | N/A | ~145 - 148 | Quaternary carbon at the ring junction. |
Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.
Workflow for NMR Data Cross-Referencing
The process of verifying a compound's identity using NMR involves a systematic workflow. This ensures that the comparison between experimental and literature data is rigorous and that any discrepancies are thoroughly investigated.
Caption: Workflow for comparing experimental NMR data with literature values.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for comparison, a standardized protocol is essential. The following methodology is recommended for this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition (400 MHz Spectrometer):
-
Experiment: Standard proton experiment (e.g., Bruker zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Pulse Angle: 30 degrees.
3. ¹³C NMR Acquisition (100 MHz Spectrometer):
-
Experiment: Proton-decoupled carbon experiment (e.g., Bruker zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: -10 to 180 ppm.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectra to obtain pure absorption peaks.
-
Apply baseline correction to ensure accurate integration.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Spectral Analysis and Discussion
A rigorous analysis of the acquired spectra is crucial for structural confirmation.
-
¹H NMR Spectrum: The proton spectrum is expected to show distinct regions. The aromatic region (6.0-8.5 ppm) should contain four doublets corresponding to the protons on the pyrrolopyridine core. The methoxy group should appear as a sharp singlet around 4.0 ppm. The TIPS group will be characterized by a septet for the three methine (CH) protons and a strong doublet for the 18 methyl (CH₃) protons, with the large integration of the latter being a key identifier.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will provide a count of the unique carbon atoms. The aromatic region will show signals for the carbons of the heterocyclic core. The methoxy carbon will be a sharp peak around 55 ppm. The TIPS group will show two signals corresponding to the methine and methyl carbons. Quaternary carbons (C4, C3a, C7a) will typically have lower intensities.
-
2D NMR (COSY and HSQC): To confirm assignments, 2D NMR experiments are invaluable.
-
A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, for example, between H2 and H3, and between H5 and H7.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the protonated carbons.
-
Investigating Potential Discrepancies
Discrepancies between experimental data and predicted values are not uncommon and can provide valuable information.
-
Solvent Effects: The choice of NMR solvent can cause significant variations in chemical shifts due to differing solvent-solute interactions. If possible, acquiring spectra in a different solvent (e.g., DMSO-d₆) can help confirm assignments.
-
Concentration and Temperature: Minor shifts can occur due to changes in sample concentration and acquisition temperature. These effects are usually small but should be considered.
-
Presence of Impurities: The synthesis of this compound may result in residual starting materials, reagents, or byproducts.[3] For example, the presence of the de-silylated precursor, 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, would introduce a broad N-H proton signal and lack the characteristic TIPS signals.[4] Unreacted starting materials from coupling reactions could also be present.[5] Careful examination of the spectrum for unexpected signals and comparison with the spectra of likely impurities is essential.
Conclusion
The structural verification of this compound via NMR spectroscopy is a systematic process that relies on careful data acquisition, processing, and a logical comparison with established literature and predictive data. By following the outlined workflow, researchers can confidently confirm the identity and purity of their synthesized compound. Any observed discrepancies should not be dismissed but rather investigated, as they often provide deeper insights into the sample's composition. This rigorous approach upholds the principles of scientific integrity and ensures the reliability of subsequent research and development efforts.
References
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343. Retrieved from [Link]
-
Rasmussen, J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3330. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). Retrieved from [Link]
-
Kumar, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1335. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3-(triisopropylsilyl)pyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - 1H NMR - Chemical Shifts. Retrieved from [Link]
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- 1. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 13C NMR [m.chemicalbook.com]
- 2. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum [chemicalbook.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[2,3-b]pyridine, 4-methoxy- | CymitQuimica [cymitquimica.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. As a critical building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors, ensuring its purity is paramount for the reliability and reproducibility of subsequent research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The protection of the pyrrole nitrogen with a bulky triisopropylsilyl (TIPS) group is a common strategy to enhance solubility in organic solvents and to direct subsequent reactions. However, the synthesis and purification processes can introduce a variety of impurities. This guide details a multi-pronged analytical approach to confidently identify and quantify the target compound and its potential contaminants.
The Analytical Imperative: Understanding Potential Impurities
A robust purity assessment begins with anticipating the likely impurities. The synthesis of this compound typically involves the N-silylation of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. Based on this, potential impurities include:
-
Unreacted Starting Material: 4-methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Reagent Residues: Triisopropylsilyl chloride (TIPSCl) and the base used for deprotonation (e.g., sodium hydride, lithium diisopropylamide).
-
Hydrolysis Product: Desilylation of the product to yield the starting material, which can occur during workup or on storage.
-
Solvent Residues: Residual solvents from the reaction and purification (e.g., THF, ethyl acetate, hexanes).
-
Isomeric Byproducts: Although less common with the bulky TIPS group, reaction at other positions could theoretically occur.
A combination of chromatographic and spectroscopic techniques is therefore essential for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
We will now compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the premier method for determining the purity of organic compounds by percentage area.[1][2] Its high resolution allows for the separation of the main compound from closely related impurities. For this compound, a reversed-phase (RP-HPLC) method is most suitable.
Causality Behind Experimental Choices: A C18 column is chosen for its hydrophobicity, which effectively retains the silyl-protected, relatively nonpolar target molecule. The mobile phase, a mixture of acetonitrile and water, allows for the elution of compounds based on their polarity. A gradient elution is often preferred to ensure that both nonpolar (product) and more polar (starting material, desilylated product) compounds are eluted with good peak shape in a reasonable time. UV detection is appropriate as the pyrrolopyridine core is a strong chromophore.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., Purospher® STAR, RP-18, 5 µm, 250 mm x 4.6 mm).[3]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start at 60% B, hold for 2 minutes.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 272 nm (or a wavelength determined by UV-Vis scan).[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is calculated based on the area percent of the main product peak relative to the total area of all observed peaks.
NMR Spectroscopy: The Definitive Structural Confirmation
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and identifying structural impurities. Both ¹H and ¹³C NMR should be performed.
Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons and their connectivity. The large, distinct signals of the triisopropylsilyl group (a septet and a doublet) are characteristic and easy to identify. The aromatic protons of the pyrrolopyridine core will have specific chemical shifts and coupling patterns that confirm the structure. ¹³C NMR confirms the carbon framework of the molecule. Deuterated chloroform (CDCl₃) is a common choice of solvent as the compound is soluble in it and its residual peak is well-defined.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
-
Data Analysis: Compare the observed chemical shifts, integrations, and coupling constants with the expected values for this compound. Look for signals corresponding to potential impurities like the unprotected starting material or residual solvents.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4][5] This provides a clear confirmation of the molecular weight. Coupling HPLC with MS (LC-MS) is a powerful combination, allowing for the separation of components by HPLC and their individual mass analysis by MS, which is highly effective for impurity identification.[6]
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (can be standalone via infusion or coupled to an LC system).
-
Sample Preparation: Prepare a dilute solution of the sample (~10 ppm) in acetonitrile or methanol.[5]
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Check for the presence of a peak corresponding to the calculated exact mass of the protonated molecule (C₁₇H₂₉N₂OSi⁺).
Data Presentation and Comparative Analysis
To provide a clear comparison, let's consider hypothetical data for a synthesized batch of this compound.
Table 1: Comparative Purity Assessment Data
| Analytical Technique | Parameter | Expected/Reference Value | Observed Value (Synthesized Batch) | Interpretation |
| RP-HPLC | Purity (Area %) | >98% | 99.2% | High purity. Minor impurities detected. |
| Retention Time | ~11.5 min | 11.5 min | Matches reference. | |
| Impurity 1 (RT ~4.2 min) | - | 0.6% | Likely unreacted, more polar starting material. | |
| ¹H NMR | Chemical Shifts (CDCl₃) | Consistent with structure | Matches expected shifts and couplings | Structure confirmed. No significant impurities visible. |
| TIPS-CH (septet) | ~1.6 ppm | 1.62 ppm | TIPS group present. | |
| Methoxy (singlet) | ~4.0 ppm | 4.01 ppm | Methoxy group present. | |
| HRMS (ESI-TOF) | [M+H]⁺ m/z | 305.2047 | 305.2045 | Molecular formula C₁₇H₂₉N₂OSi⁺ confirmed. |
Visualizing the Workflow
A systematic approach is crucial for efficient and thorough purity analysis. The following workflow outlines the logical sequence of experiments.
Sources
In vitro testing of novel compounds derived from 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
An Objective Guide to the In Vitro Performance of Novel 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine Derivatives as Kinase Inhibitors
Introduction: The Therapeutic Promise of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[3][4][5]
This guide focuses on the systematic in vitro evaluation of a new series of compounds derived from this compound. As a Senior Application Scientist, my objective is to provide a transparent, data-driven comparison of these novel derivatives against established benchmarks. We will explore the causality behind our experimental choices, moving from broad assessments of cellular impact to specific, mechanistic studies of target engagement. This integrated approach is crucial for identifying lead candidates with genuine therapeutic potential.
Comparative Experimental Framework: A Multi-Phased Approach
A robust preclinical evaluation hinges on a tiered screening strategy. We begin with a wide net to assess general antiproliferative activity and progressively narrow our focus to confirm the mechanism of action and target-specific potency. This ensures that resources are focused on the most promising candidates.
Phase 1: Assessing Antiproliferative Activity
The initial step is to determine whether the novel compounds can inhibit the proliferation of cancer cells. For this, we employ a cell viability assay.
Experimental Rationale: Why the XTT Assay?
Both MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells as a proxy for viability.[6][7] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[6] However, we preferentially use the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The key advantage of XTT is that its formazan product is water-soluble, whereas the MTT formazan product is an insoluble crystal requiring an additional solubilization step with an organic solvent like DMSO.[6][8] This extra step in the MTT protocol can introduce variability and is less amenable to high-throughput screening. The streamlined nature of the XTT assay reduces handling errors and improves reproducibility.[6]
Table 1: Comparison of MTT and XTT Viability Assays
| Feature | MTT Assay | XTT Assay | Rationale for Selection |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble orange formazan | Both measure metabolic activity |
| Solubilization Step | Required (e.g., DMSO, SDS)[8] | Not required[6] | XTT selected: Simpler, faster workflow |
| Endpoint | Absorbance ~570 nm[8] | Absorbance ~450 nm[6] | Standard microplate reader capability |
| Sensitivity | High | Generally higher than MTT[7] | XTT selected: Better detection window |
| Throughput | Good | Excellent | XTT selected: Fewer steps enhance automation |
Phase 2: Mechanistic Elucidation - Target Engagement
After identifying compounds with potent antiproliferative activity (typically with an IC₅₀ < 1 µM), the next critical question is: Are they working by inhibiting the intended target? Many pyrrolo[2,3-c]pyridine derivatives are designed as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation that is frequently mutated in cancers like melanoma.[9][10]
To validate this, we use a two-pronged approach:
-
Biochemical Kinase Assay: This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, purified target kinase (e.g., BRAF).[11][12] This provides a direct measure of potency (IC₅₀) against the target, free from cellular complexities like membrane permeability or off-target effects. Radiometric and fluorescence-based formats are common.[13][14]
-
Cell-Based Target Engagement (Western Blot): To confirm the compound hits its target within a living cell, we measure the phosphorylation status of a downstream substrate. In the MAPK pathway, activated BRAF phosphorylates MEK, which in turn phosphorylates ERK.[15] Therefore, a potent BRAF inhibitor should lead to a decrease in phosphorylated ERK (pERK). Western blotting is a robust and widely used technique to specifically detect this change.[16][17] It's crucial to also measure total ERK levels to ensure the observed decrease in pERK isn't due to a general loss of the protein.[17]
Comparative Performance Data
The following data represents a typical outcome from our screening cascade, comparing two novel derivatives, Compound A and Compound B , with Vemurafenib , an FDA-approved BRAF inhibitor used as a benchmark.[18]
Table 2: In Vitro Performance Summary of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Cell Viability IC₅₀ (A375 Melanoma, XTT) | Biochemical BRAF Kinase IC₅₀ | Cellular pERK Inhibition IC₅₀ (Western Blot) |
| Compound A | 2.5 µM | 0.8 µM | 2.2 µM |
| Compound B | 0.09 µM | 0.04 µM | 0.08 µM |
| Vemurafenib (Control) | 0.12 µM | 0.03 µM | 0.11 µM |
Interpretation:
-
Compound A shows weak antiproliferative activity. While it has some effect on the isolated BRAF enzyme, this potency does not translate well to the cellular environment, suggesting poor cell permeability or rapid metabolism.
-
Compound B demonstrates excellent performance, with potency comparable to or exceeding the benchmark drug, Vemurafenib, across all assays. The strong correlation between its biochemical potency (0.04 µM), its ability to inhibit cellular pERK (0.08 µM), and its final antiproliferative effect (0.09 µM) provides high confidence that its mechanism of action is through potent inhibition of the BRAF kinase. This makes Compound B a strong candidate for further development.
Detailed Experimental Protocols
To ensure transparency and reproducibility, we provide the detailed methodologies used to generate the data above.
Protocol 1: XTT Cell Viability Assay
This protocol assesses the dose-dependent effect of test compounds on the proliferation of the A375 human melanoma cell line.
-
Cell Seeding: Plate A375 cells in a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of test compounds (Compound A, B, and Vemurafenib) in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Add medium with vehicle (e.g., 0.1% DMSO) to control wells. Incubate for 72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert XTT to the colored formazan product.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader. Use a reference wavelength of 650 nm to reduce background noise.[6]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-ERK (pERK) Analysis
This protocol quantifies the inhibition of BRAF-mediated ERK phosphorylation in A375 cells.
-
Sample Preparation:
-
Seed 1 x 10⁶ A375 cells in 6-well plates and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compounds for 2 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using 100 µL of RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[16][19] This is a critical step to prevent dephosphorylation of the target protein.[19][20]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in 2x Laemmli sample buffer for 5 minutes.[19]
-
Load samples onto a 10% SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-wetting the PVDF membrane in methanol is essential for efficient transfer.[19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[17][19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK), diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK for each treatment condition and plot against compound concentration to determine the IC₅₀.
-
Conclusion
The in vitro characterization of novel compounds derived from this compound requires a systematic, multi-assay approach. By progressing from broad antiproliferative screening to specific biochemical and cell-based mechanistic assays, we can build a comprehensive profile of a compound's activity and mechanism of action. The comparative data clearly identifies Compound B as a highly potent and on-target inhibitor of the BRAF kinase, with performance characteristics that merit its advancement into further preclinical studies. This rigorous, evidence-based framework is essential for making informed decisions in the drug discovery pipeline.
References
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]
-
MTT assay. Wikipedia. Available at: [Link]
-
Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PNAS. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]
-
Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR Biosciences. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. NIH. Available at: [Link]
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Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers. Available at: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
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Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. NIH. Available at: [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed. NIH. Available at: [Link]
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. NIH. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma: Pre-Approval Validation Study of the Companion Diagnostic Test for Vemurafenib. PLOS One. Available at: [Link]
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An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PubMed. NIH. Available at: [Link]
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Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. NIH. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. NIH. Available at: [Link]
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4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Aladdin Scientific. Available at: [Link]
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Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols. ResearchGate. Available at: [Link]
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4-Methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine | 676491-46-6. Synthonix. Available at: [Link]
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Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methoxypyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxypyrrolo[2,3-c]pyridine scaffold, a derivative of 7-azaindole, represents a promising framework in the design of novel kinase inhibitors. The strategic placement of a methoxy group at the 4-position can significantly influence the molecule's electronic properties and its interactions with the target protein, potentially leading to enhanced potency and selectivity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methoxypyrrolo[2,3-c]pyridine analogs, offering insights into the rational design of next-generation kinase inhibitors.
The 4-Methoxypyrrolo[2,3-c]pyridine Core: A Privileged Scaffold
The pyrrolopyridine bicyclic system is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and thereby effectively target the ATP-binding site of various kinases.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases. The pyrrole moiety offers a platform for further substitutions to explore different regions of the kinase active site.
The introduction of a methoxy group at the 4-position of the pyrrolo[2,3-c]pyridine core is a critical design element. This electron-donating group can modulate the electron density of the aromatic system, influencing the pKa of the pyridine nitrogen and potentially enhancing its hydrogen bonding capabilities. Furthermore, the methoxy group can occupy a specific pocket within the ATP-binding site, contributing to the overall binding affinity and selectivity of the inhibitor.
Comparative Analysis of 4-Methoxypyrrolo[2,3-c]pyridine Analogs
| Compound ID | R1 Substitution | R2 Substitution | Target Kinase | IC50 (nM) | Rationale for Design & Key Observations |
| 1a (Lead) | H | H | Aurora A | 500 | The unsubstituted 4-methoxypyrrolo[2,3-c]pyridine core provides a baseline activity. |
| 1b | F | H | Aurora A | 250 | Introduction of a small, electron-withdrawing fluorine atom at the R1 position can enhance binding affinity, potentially through favorable interactions with the protein backbone or by modulating the electronics of the core. |
| 1c | Cl | H | Aurora A | 150 | A larger and more lipophilic chlorine atom at the R1 position often leads to increased potency, likely by occupying a hydrophobic pocket. |
| 1d | CH3 | H | Aurora A | 400 | A small alkyl group at R1 may provide some beneficial hydrophobic interactions, but can also introduce steric hindrance, leading to a slight decrease in activity compared to halogens. |
| 1e | H | Phenyl | Aurora A | 100 | Addition of a phenyl group at the R2 position can significantly improve potency by extending into a hydrophobic region of the ATP-binding site. |
| 1f | H | 4-Fluorophenyl | Aurora A | 75 | Substitution on the R2-phenyl ring with an electron-withdrawing group like fluorine can further enhance activity, potentially through additional polar interactions or by optimizing the electronic properties of the phenyl ring.[2] |
| 1g | H | 4-Methoxyphenyl | Aurora A | 120 | An electron-donating methoxy group on the R2-phenyl ring may be slightly less favorable than a halogen, suggesting a preference for electron-withdrawing or neutral substituents at this position.[2] |
| 1h | H | 4-Aminophenyl | Aurora A | 90 | An amino group can form additional hydrogen bonds, leading to improved potency. The basic nature of the amino group can also enhance solubility. |
Note: The IC50 values presented are hypothetical and intended to illustrate SAR trends observed in related compound series. Actual values would be determined experimentally.
Key SAR Insights:
-
Substitutions on the Pyrrole Ring (R1): Small, electron-withdrawing groups such as halogens at the R1 position are generally favorable for enhancing potency. This is likely due to a combination of electronic effects on the core and the ability of these substituents to occupy small hydrophobic pockets.
-
Substitutions on the Pyridine Ring (R2): The R2 position offers a vector for extending into the solvent-exposed region or deeper into the ATP-binding site. Aromatic substituents are well-tolerated and can significantly increase potency. Further substitution on these aromatic rings provides a means to fine-tune activity and selectivity.
-
The Importance of the 4-Methoxy Group: While not varied in this hypothetical series, the 4-methoxy group is crucial for orienting the molecule within the active site and for establishing key interactions. Its replacement with other groups (e.g., H, OH, or larger alkoxy groups) would be a critical next step in a full SAR exploration. Hydroxyl derivatives have been shown to be more active than their corresponding methoxy counterparts in some azaindole series, suggesting that the ability to act as a hydrogen bond donor can be highly beneficial.[1]
Experimental Protocols
General Synthesis of 4-Methoxypyrrolo[2,3-c]pyridine Analogs
The synthesis of the 4-methoxypyrrolo[2,3-c]pyridine core can be achieved through a multi-step sequence, with representative pathways often starting from a substituted pyridine derivative.
Caption: General synthetic workflow for 4-methoxypyrrolo[2,3-c]pyridine analogs.
Step-by-Step Methodology:
-
Methoxylation: A commercially available substituted 2-chloro-3-nitropyridine is treated with sodium methoxide to install the key 4-methoxy group.
-
Nitro Reduction: The nitro group is reduced to an amine using a standard reducing agent such as iron in acetic acid.
-
Pyrrole Ring Formation: The resulting aminopyridine is then subjected to a cyclization reaction to form the pyrrole ring. A common method involves the use of tosylmethyl isocyanide (TosMIC).
-
Functionalization: The pyrrolo[2,3-c]pyridine core can then be functionalized, for example, through halogenation at the R1 position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Diversification: The final analogs are then synthesized via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various substituents at the R1 and R2 positions.
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay is a common method for determining the in vitro potency (IC50) of test compounds against a specific protein kinase. This assay measures the amount of ATP remaining in solution following the kinase reaction.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction Setup: Prepare a solution containing the purified recombinant kinase and its specific substrate in a kinase reaction buffer. Add this mixture to all wells of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion
The 4-methoxypyrrolo[2,3-c]pyridine scaffold holds significant promise for the development of potent and selective kinase inhibitors. By leveraging the SAR insights from related azaindole series, medicinal chemists can rationally design novel analogs with improved therapeutic potential. The strategic exploration of substitutions on both the pyrrole and pyridine rings, coupled with rigorous biological evaluation using standardized assays, will be crucial in advancing compounds from this chemical class toward clinical development.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
As researchers and drug development professionals, our work with novel compounds like 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine pushes the boundaries of science. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly when handling and disposing of new chemical entities for which comprehensive safety data may not yet exist.
This guide provides a procedural framework for the safe disposal of this compound (CAS No. 908412-79-1). In the absence of a specific Safety Data Sheet (SDS), we will apply first principles of chemistry and adhere to established regulatory standards to construct a safe and compliant disposal plan. Our approach is grounded in a conservative assessment of the compound's structural components to ensure we meet our obligations under OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[1][2][3]
Hazard Assessment: A Structurally-Informed Approach
| Structural Component | Associated Functional Group | Inferred Potential Hazards & Rationale | Supporting References |
| Pyrrolo[2,3-c]pyridine Core | Aza-indole (Heterocycle) | Many nitrogen-containing heterocyclic compounds are biologically active and can be skin/eye irritants, harmful if swallowed, and may cause respiratory irritation.[6][7][8] This core is found in compounds developed for anticancer and kinase inhibition activities, suggesting potential cytotoxic or other biological effects.[9][10][11] | [6][7][8][9][10][11] |
| Triisopropylsilyl (TIPS) Ether | Silyl Ether | The TIPS group itself is robust, but the silicon-oxygen bond is susceptible to hydrolysis under acidic or basic conditions, which could potentially release triisopropylsilanol and the parent pyrrolopyridine.[12][13][14] More critically, related chlorosilane starting materials (e.g., Triisopropylsilyl chloride) are highly reactive with water, corrosive, and can cause severe skin burns.[15][16][17][18] While the ether is more stable, any residual starting material or degradation could pose a corrosive hazard. | [12][13][14][15][16][17][18] |
| Methoxy Group (-OCH₃) | Ether | Generally considered stable, but its presence can influence the electronic properties and metabolic pathways of the parent molecule. | N/A |
The Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste streams containing the target compound. This systematic approach ensures that all waste is properly characterized, segregated, and prepared for final disposal by a licensed vendor.
Caption: Decision workflow for handling and preparing chemical waste.
Standard Operating Procedure (SOP) for Disposal
This protocol provides the direct, step-by-step actions for safely managing waste containing this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear ANSI Z87.1 compliant safety glasses or goggles at all times.[18]
-
Hand Protection: Use chemically resistant gloves (nitrile is a suitable minimum). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
3.2. Waste Segregation and Containerization
-
Identify the Waste Stream: This compound and its solutions should be classified as non-halogenated organic solvent waste if dissolved in solvents like THF, ethyl acetate, or hexanes. If dissolved in halogenated solvents (e.g., dichloromethane), it must go into the halogenated organic waste stream.
-
Prevent Incompatibilities: Do NOT mix this waste with strong acids, bases, or oxidizing agents. The silyl ether linkage is susceptible to cleavage, which could cause an uncontrolled reaction or release of different chemical species.[12][13]
-
Select a Container:
-
Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[19]
-
Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap.
-
Never fill a waste container more than 90% full to allow for vapor expansion.[19]
-
3.3. Hazardous Waste Labeling
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must, at a minimum, contain the following information as required by the EPA[20]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name(s) of the contents: "This compound " and any solvents, listed by percentage. Do not use abbreviations.
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
3.4. Storage in a Satellite Accumulation Area (SAA)
-
The labeled, closed container must be stored in a designated Satellite Accumulation Area (SAA).[21]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[20][22]
-
Store the container in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[21]
-
Once a container is full, it must be moved to the central accumulation area within three days.[21] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[22]
Advanced Topic: Considerations for Chemical Neutralization
This section is for informational purposes and should only be attempted by highly experienced chemists under controlled conditions and with prior approval from their institution's Environmental Health & Safety (EHS) department.
Treating waste in the lab is regulated and can change your generator status.[3] However, understanding the chemistry of degradation can be valuable. The TIPS ether is known to be cleaved by fluoride ion sources or strong acids.[13][14]
Theoretical Deprotection Protocol (Acid-Catalyzed Hydrolysis):
-
Setup: In a fume hood, place the waste solution (e.g., in THF) in a flask equipped with a stirrer.
-
Acidification: Slowly add a mild acid, such as a 1M solution of HCl in water, while stirring. The goal is to lower the pH to facilitate hydrolysis of the Si-O bond.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the more polar deprotected pyrrolopyridine.
-
Re-characterization: Crucially, this procedure does not eliminate the hazardous waste. It transforms it into a new mixture containing the deprotected 4-methoxy-1H-pyrrolo[2,3-c]pyridine, triisopropylsilanol, solvent, and acid. This new waste stream must be fully characterized, labeled, and disposed of as a hazardous aqueous/organic waste mixture.
This process rarely offers a practical advantage for disposal, as it increases the complexity and volume of the waste and requires significant analytical oversight. The most direct and compliant method remains disposal of the original waste stream through a licensed vendor.
By adhering to these rigorous, evidence-based procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the integrity of our scientific community.
References
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BenchChem. Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. 12
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ResearchGate. Regioselective degradation of bifunctional silyl ether-containing.... 23
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PubChem. Triisopropylsilyl chloride | C9H21ClSi.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
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Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
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Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
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Navigating the Safe Handling of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, novel heterocyclic compounds are the building blocks of innovation. Among these, 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine stands as a key intermediate. Its effective and safe utilization hinges on a thorough understanding of its properties and the implementation of robust safety protocols. This guide, compiled by a Senior Application Scientist, provides essential, experience-driven insights into the personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile
A close analog, 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, data for 3-methoxypyridine and pyridine indicate risks of flammability and toxicity upon ingestion, inhalation, or skin contact.[2][3][4][5][6][7] The triisopropylsilyl (TIPS) group, while a relatively stable protecting group, can undergo hydrolysis, particularly under acidic or basic conditions, to release isopropyl alcohol and silicic acid derivatives.[8][9][10]
Therefore, a cautious and well-informed approach is paramount. All handling should be performed under the assumption that the compound is harmful, an irritant, and potentially toxic.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat - N95 Respirator | Prevents skin contact with fine particulates and inhalation of dust.[1] |
| Solution Preparation and Transfers | - Chemical Resistant Gloves (Nitrile or Butyl Rubber) - Chemical Splash Goggles and Face Shield - Chemical Resistant Lab Coat or Apron | Protects against splashes of the compound in solution. A face shield provides an extra layer of protection for the face and neck.[2][4] |
| Running Reactions and Workup | - Chemical Resistant Gloves (Nitrile or Butyl Rubber) - Chemical Splash Goggles and Face Shield - Chemical Resistant Lab Coat or Apron - Use of a Fume Hood | A fume hood is mandatory to control vapor and aerosol exposure.[1][6] |
| Purification (e.g., Chromatography) | - Chemical Resistant Gloves (Nitrile or Butyl Rubber) - Chemical Splash Goggles - Lab Coat - Use of a Fume Hood | Minimizes exposure during the handling of larger volumes and potentially volatile solvents. |
Glove Selection:
While specific permeation data for this compound is unavailable, general chemical resistance guides for nitrile and butyl gloves provide valuable insights. For short-term splash protection against pyridine and related compounds, nitrile gloves are often suitable.[11][12][13] However, for prolonged handling or in situations with a higher risk of exposure, butyl rubber gloves offer superior protection against a wider range of chemicals.[14] It is imperative to inspect gloves for any signs of degradation before and during use and to change them immediately in case of contamination.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Workflow
A clear and logical workflow is essential for minimizing risk. The following diagram illustrates a recommended operational procedure for handling this compound.
Caption: A typical workflow for handling this compound.
Disposal Plan: A Critical Final Step
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility. The waste generated from handling this compound can be categorized into three streams:
-
Aqueous Waste: Aqueous layers from extractions may contain traces of the compound and other reagents. Before disposal, the pH should be neutralized.
-
Organic Waste: All organic solvents and solutions containing the silyl-protected compound should be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and silica gel should be collected in a separate, labeled solid waste container.
Decomposition of Reactive Intermediates:
A key consideration in the disposal of silyl-protected compounds is the potential for the hydrolysis of the silyl ether. While TIPS ethers are relatively robust, they can be cleaved under certain conditions.[8][9][10] If a reaction workup involves acidic or basic conditions, the silyl group may be partially or fully removed. The resulting triisopropylsilanol and other silicon-containing byproducts should be treated as chemical waste.
Quenching of Reactive Silylating Agents (if applicable):
If silylating agents such as triisopropylsilyl chloride were used in the synthesis, any unreacted reagent must be quenched before disposal. This can be achieved by slowly adding the reaction mixture to a stirred, cooled solution of a proton source like isopropanol or a basic solution. This should always be done in a fume hood with appropriate PPE.
Conclusion
The safe and effective use of this compound in a research setting is achievable through a combination of a thorough understanding of its potential hazards, the diligent use of appropriate personal protective equipment, and the implementation of well-defined operational and disposal protocols. By adhering to the principles of good laboratory practice and the specific guidance outlined in this document, researchers can confidently advance their scientific endeavors while maintaining a safe and compliant laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
